N-Formyl N,N-Didesmethyl Sibutramine-d6
Description
Properties
CAS No. |
1185163-48-7 |
|---|---|
Molecular Formula |
C16H22ClNO |
Molecular Weight |
285.845 |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |
InChI Key |
IYVDPOSYKKHSFG-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |
Synonyms |
{N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: N-Formyl N,N-Didesmethyl Sibutramine-d6
Topic: N-Formyl N,N-Didesmethyl Sibutramine-d6 Content Type: Technical Monograph & Analytical Guide Audience: Pharmaceutical Scientists, Forensic Toxicologists, and Analytical Chemists.
Advanced Characterization, Synthesis, and Analytical Application in Forensic Toxicology
Executive Summary
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative analysis of sibutramine metabolites and impurities.
Sibutramine, a withdrawn anorectic agent, is frequently detected as an adulterant in "natural" weight-loss supplements.[1][2] Its metabolic pathway yields two primary amines: N-desmethyl sibutramine (M1) and N,N-didesmethyl sibutramine (M2) .[3][4] The N-Formyl derivative of M2 is a critical impurity formed during illicit synthesis or via degradation.
Because N-Formyl N,N-Didesmethyl Sibutramine (C₁₆H₂₂ClNO) is isobaric with the parent drug Sibutramine (C₁₇H₂₆ClN)—both sharing a nominal mass of ~280 Da—standard low-resolution mass spectrometry cannot easily distinguish them. The deuterated analog (-d6 ) is therefore essential for precise quantification, compensating for matrix effects and retention time shifts in complex biological matrices.
Chemical Identity & Physicochemical Profile[5][6][7][8][9]
Nomenclature and Structure
-
Chemical Name: N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide-d6
-
Synonyms: N-Formyl-bisdesmethylsibutramine-d6; N-Formyl-M2-d6
-
Molecular Formula: C₁₆H₁₆D₆ClNO
-
Molecular Weight: 285.84 g/mol (compared to 279.81 g/mol for the unlabeled form)
Structural Comparison
The core difference lies in the nitrogen substitution. Sibutramine is a tertiary amine; the N-Formyl analog is a secondary amide.
| Compound | Structure Type | Formula | MW (Da) | Key Feature |
| Sibutramine | Tertiary Amine | C₁₇H₂₆ClN | 279.85 | Parent Drug (Isobaric Interference) |
| N,N-Didesmethyl (M2) | Primary Amine | C₁₅H₂₂ClN | 251.80 | Major Metabolite |
| N-Formyl M2 (Analyte) | Secondary Amide | C₁₆H₂₂ClNO | 279.81 | Impurity / Degradant |
| N-Formyl M2-d6 (IS) | Deuterated Amide | C₁₆H₁₆D₆ClNO | 285.84 | Internal Standard |
Isotopic Labeling Pattern
The d6 labeling is typically located on the isobutyl side chain (specifically the two terminal methyl groups), ensuring the label is retained even if the cyclobutyl ring undergoes metabolic opening (though rare).
-
Label Position: 3-methyl-d3-butyl-4,4,4-d3 (Terminal methyls of the isobutyl group).
-
Stability: Deuterium at these positions is non-exchangeable under standard physiological and analytical conditions.
Synthesis and Metabolic Pathway[6]
The N-Formyl impurity often arises from the Leuckart-Wallach reaction used in illicit sibutramine synthesis, where formic acid serves as the reducing agent. If the reduction is incomplete or if the intermediate reacts with formamide, the N-Formyl species is generated.
Pathway Visualization
The following diagram illustrates the relationship between Sibutramine, its metabolites, and the formation of the N-Formyl impurity.
Figure 1: Metabolic and synthetic origins of the N-Formyl impurity. Note the direct link to the M2 metabolite.
Analytical Methodology: LC-MS/MS Protocol[3][4][14]
The primary challenge is the isobaric interference between Sibutramine and N-Formyl N,N-Didesmethyl Sibutramine. Both present a precursor ion at m/z ~280 .[11]
The "Isobaric Trap"
-
N-Formyl M2 [M+H]+: m/z 280.1
-
Resolution: On a standard Triple Quadrupole (QqQ), these are indistinguishable in Q1. Separation must be achieved via Chromatography (Rt) and Fragmentation (Q3).
Experimental Protocol
Objective: Quantify N-Formyl impurity in herbal supplements using the d6 Internal Standard.
Step 1: Sample Preparation
-
Extraction: Weigh 100 mg of sample (capsule powder).
-
Solvent: Add 10 mL Methanol:Water (80:20 v/v).
-
Spiking: Add 50 µL of N-Formyl N,N-Didesmethyl Sibutramine-d6 (10 µg/mL in MeOH).
-
Process: Vortex (5 min), Sonicate (10 min), Centrifuge (10,000 rpm, 5 min).
-
Filter: 0.22 µm PTFE syringe filter into LC vial.
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10% -> 90% B
-
6-8 min: 90% B (Hold)
-
-
Flow Rate: 0.3 mL/min.
Step 3: MS/MS Parameters (ESI+)
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Sibutramine | 280.2 | 125.0 | 25 | Parent Drug |
| Sibutramine | 280.2 | 139.1 | 20 | Qualifier |
| N-Formyl M2 | 280.1 | 252.1 | 15 | Target (Loss of CO) |
| N-Formyl M2 | 280.1 | 125.0 | 30 | Qualifier |
| N-Formyl M2-d6 | 286.2 | 258.2 | 15 | Internal Standard |
Note: The transition 280 -> 252 corresponds to the neutral loss of CO (28 Da), characteristic of formyl groups. Sibutramine does not exhibit this loss.
Analytical Decision Tree
Figure 2: Logical flow for distinguishing isobaric species using retention time and fragmentation.
Regulatory & Safety Implications
Forensic Significance
The presence of N-Formyl N,N-Didesmethyl Sibutramine is a fingerprint of illicit synthesis . Legitimate pharmaceutical-grade sibutramine (when it was legal) would have tightly controlled impurity limits. High levels of this formyl-analog indicate crude synthesis methods (e.g., uncontrolled Leuckart reaction) often seen in underground labs producing adulterated weight-loss coffees and teas.
Toxicology
While Sibutramine was withdrawn due to cardiovascular risks (stroke, heart attack), the toxicity of the N-Formyl derivative is less studied but presumed similar due to the structural homology. It may metabolize back to the active M2 metabolite in vivo, contributing to the total pharmacological load.
References
-
Sibutramine and Metabolites in Human Plasma (LC-MS/MS)
-
Isolation and Identific
- Source: PubMed (N
- Context: Identification of chloro-sibutramine and other structural analogs in dietary supplements.
-
N-Formyl N,N-Didesmethyl Sibutramine Structure & CAS
- Source: PubChem (NIH)
- Context: Chemical structure, formula (C16H22ClNO), and identifiers.
-
Stable Isotope Standards for Sibutramine Analysis
- Source: LGC Standards / Axios Research
- Context: Availability and specifications of deuterated sibutramine impurities for use as internal standards.
-
Simultaneous Determination of Sibutramine Deriv
- Source: SciSpace / Journal of Chrom
- Context: Methodologies for separating isobaric and structurally rel
Sources
- 1. ircmj.com [ircmj.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. N-Formyl N,N-Didesmethyl Sibutramine - CAS - 84467-85-6 | Axios Research [axios-research.com]
- 7. N-Formyl N,N-Didesmethyl Sibutramine | C16H22ClNO | CID 13083184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. scispace.com [scispace.com]
- 12. longdom.org [longdom.org]
- 13. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of N-Formyl N,N-Didesmethyl Sibutramine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Formyl N,N-Didesmethyl Sibutramine-d6, a crucial labeled internal standard for the accurate quantification of sibutramine and its metabolites in complex biological matrices. As a Senior Application Scientist, this document outlines not just the procedural steps but also the underlying scientific principles and rationale for key experimental choices. The guide delves into a detailed synthetic pathway, robust characterization methodologies including mass spectrometry and NMR spectroscopy, and the critical role of deuterated standards in modern bioanalysis. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Stable Isotope-Labeled Standards in Drug Metabolism Studies
Sibutramine, an anti-obesity drug, undergoes rapid and extensive metabolism in vivo, primarily to N-desmethyl (metabolite 1) and N,N-didesmethyl (metabolite 2) derivatives, which are the major active forms of the drug.[1][2] Accurate quantification of these metabolites is paramount for pharmacokinetic, bioequivalence, and doping control studies.[3] The use of stable isotope-labeled internal standards, particularly deuterated analogs, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4] These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, including extraction recovery, chromatographic retention time, and ionization efficiency.[4][5] This co-elution and similar behavior effectively compensate for variations in sample preparation and instrument response, such as matrix effects, leading to highly accurate and precise quantification.[6][7]
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a labeled intermediate of a sibutramine metabolite.[8][9] Its synthesis and characterization are therefore of significant interest for providing a reliable internal standard for the quantification of the corresponding non-labeled metabolite. This guide will provide a detailed roadmap for its preparation and rigorous analytical characterization.
Synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6
The synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6 involves the formylation of the deuterated N,N-didesmethyl sibutramine precursor. The overall synthetic strategy focuses on the efficient introduction of the formyl group and the preservation of the deuterium labels.
Synthetic Pathway Overview
The synthesis commences with the readily available N,N-Didesmethyl Sibutramine-d6, which can be prepared through established routes for the synthesis of sibutramine and its metabolites, incorporating deuterated reagents at appropriate steps.[10][11][12] The key transformation is the N-formylation of the primary amine.
Caption: Synthetic pathway for N-Formyl N,N-Didesmethyl Sibutramine-d6.
Experimental Protocol: N-Formylation
Materials:
-
N,N-Didesmethyl Sibutramine-d6
-
Ethyl formate (or other suitable formylating agent)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N,N-Didesmethyl Sibutramine-d6 in an appropriate anhydrous solvent.
-
Addition of Reagent: Add an excess of the formylating agent (e.g., ethyl formate) to the solution. The reaction can often be performed at room temperature or with gentle heating to drive it to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Formyl N,N-Didesmethyl Sibutramine-d6.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring a higher yield and purity of the desired product.
-
Anhydrous Solvents: The absence of water is critical as it can hydrolyze the formylating agent and interfere with the N-formylation reaction.
-
Excess Formylating Agent: Using an excess of the formylating agent helps to drive the reaction equilibrium towards the product side, ensuring a high conversion of the starting material.
Characterization of N-Formyl N,N-Didesmethyl Sibutramine-d6
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the synthesized molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and confirming the elemental composition.
Table 1: Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₆D₆ClNO |
| Monoisotopic Mass | 285.1614 u |
| [M+H]⁺ Ion (m/z) | 286.1687 |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient of acetonitrile and water with a small amount of formic acid to achieve good peak shape and separation.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. Perform product ion scans (MS/MS) on the [M+H]⁺ ion to obtain the characteristic fragmentation pattern.
Multiple reaction monitoring (MRM) is a highly sensitive and specific mode of operation in tandem mass spectrometry. For N-Formyl N,N-Didesmethyl Sibutramine-d6, characteristic precursor-to-product ion transitions can be established for quantitative applications.[13]
Caption: Workflow for the LC-MS/MS characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed molecular structure and confirming the positions of the deuterium labels. Both ¹H and ¹³C NMR spectra should be acquired.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic, cyclobutyl, and alkyl protons. The integration of the signals will be consistent with the number of protons in the non-deuterated positions. The absence of signals corresponding to the deuterated positions confirms successful labeling.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for all the carbon atoms in the molecule. The signals for carbons attached to deuterium will be split into multiplets due to C-D coupling and will have a lower intensity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and the location of the deuterium atoms. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.
Application as an Internal Standard
The well-characterized N-Formyl N,N-Didesmethyl Sibutramine-d6 serves as an ideal internal standard for the quantification of its non-labeled analog in biological samples.
Table 2: Key Properties as an Internal Standard
| Property | Rationale |
| Chemical Identity | Nearly identical to the analyte, ensuring similar behavior during sample processing and analysis.[4] |
| Chromatographic Co-elution | Elutes at the same retention time as the analyte, providing the most accurate correction for matrix effects.[5] |
| Mass Difference | The +6 mass unit difference allows for clear differentiation from the analyte in the mass spectrometer without isotopic overlap.[5] |
| High Isotopic Purity | Minimizes interference from any unlabeled species in the internal standard solution. |
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of N-Formyl N,N-Didesmethyl Sibutramine-d6. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently prepare and validate this essential internal standard. The use of such well-characterized, stable isotope-labeled compounds is fundamental to achieving the highest level of accuracy and reliability in bioanalytical studies, ultimately contributing to the robustness of pharmacokinetic and metabolic data in drug development and related fields.
References
-
Jeffery, J. E., Kerrigan, F., Miller, T. K., Smith, G. J., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2587. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Vertex AI Search. (n.d.). Sibutramine - Synthesis.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. Retrieved from [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5(9), 589-597. [Link]
-
Ramakrishna, N. V. S., Vishwottam, K. N., Koteshwara, M., Manoj, S., & Santosh, M. (2005). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Chromatography B, 823(2), 163-173. [Link]
-
Link, M., Hakala, K. S., Wsol, V., Kostiainen, R., & Ketola, R. A. (2006). Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. Journal of mass spectrometry, 41(9), 1171–1178. [Link]
-
International Journal of Pharmacy and Technology. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
Bae, K., Noh, K., Jang, K., Kim, S., Yong, C. S., Choi, H. G., ... & Kang, W. (2009). Enantioselective determination of sibutramine and its active metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 50(3), 267-270. [Link]
-
Zou, P., Oh, S. S. Y., Kiang, K. H., Low, M. Y., & Bloodworth, B. C. (2007). Detection of sibutramine, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 21(4), 614–618. [Link]
-
ResearchGate. (2015, January 2). Sibutramine. Interaction &Synthesis. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Retrieved from [Link]
-
Axios Research. (n.d.). N-Formyl N,N-Didesmethyl Sibutramine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Formyl N,N-Didesmethyl Sibutramine-d6. Retrieved from [Link]
-
Chen, J., Liu, C., & Zhang, Y. (2008). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC. Journal of Liquid Chromatography & Related Technologies, 31(16), 2445-2454. [Link]
- Google Patents. (n.d.). KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity.
-
Thevis, M., Sigmund, G., & Schänzer, W. (2006). Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. European journal of mass spectrometry (Chichester, England), 12(2), 129–136. [Link]
-
Scilit. (n.d.). First asymmetric synthesis of (R)-desmethylsibutramine. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Determination of sibutramine and its N-desmethyl metabolites in human plasma using HPLC coupled with tandem mass spectrometry: Application to bioequivalence studies. Retrieved from [Link]
-
GSRS. (n.d.). N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE. Retrieved from [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). N-Formyl N,N-Didesmethyl Sibutramine-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC--ESI-MS. Retrieved from [Link]
-
ArtMolecule. (n.d.). N,N-didesmethyl sibutramine Hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Formylation and Related Reactions of Amines via Umpolung of Cyanide Ion Promoted by Esters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N-Formyl N,N-Didesmethyl Sibutramine-d6_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. Sibutramine - Synthesis [ch.ic.ac.uk]
- 11. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative in Sibutramine Metabolism
An In-Depth Technical Guide to N-Formyl N,N-Didesmethyl Sibutramine-d6
This guide provides a comprehensive technical overview of N-Formyl N,N-Didesmethyl Sibutramine-d6, a critical internal standard for the bioanalytical quantification of sibutramine and its metabolites. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, its pivotal role in pharmacokinetic analysis, and detailed protocols for its application.
Sibutramine, a norepinephrine, serotonin, and dopamine reuptake inhibitor, was formerly prescribed for the management of obesity. Its in-vivo effects are primarily driven by its active N-desmethyl and N-didesmethyl metabolites.[1][2] The complex metabolic pathway and the need for accurate quantification of the parent drug and its metabolites in biological matrices necessitate the use of highly specific and reliable analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its superior sensitivity and specificity.[3][4]
The cornerstone of robust quantitative LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS).[5][6][7] These standards, particularly deuterated analogs like N-Formyl N,N-Didesmethyl Sibutramine-d6, are the gold standard for mitigating analytical variability.[6][8] Their co-elution and near-identical physicochemical and ionization properties with the analyte of interest allow for effective correction of matrix effects, leading to enhanced accuracy and precision in pharmacokinetic and bioequivalence studies.[5][6]
Compound Profile: N-Formyl N,N-Didesmethyl Sibutramine-d6
N-Formyl N,N-Didesmethyl Sibutramine-d6 is the deuterated form of a sibutramine metabolite. The incorporation of six deuterium atoms provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled compound by a mass spectrometer, without significantly altering its chemical behavior during sample extraction and chromatographic separation.
| Property | Value | Source |
| Chemical Name | {N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide | |
| CAS Number | 1185163-48-7 | |
| Molecular Formula | C₁₆H₁₆D₆ClNO | |
| Molecular Weight | 285.84 g/mol | |
| Synonyms | N-(1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutyl)formamide-d6 |
The Role of Deuteration in Bioanalytical Assays
The strategic replacement of hydrogen with its stable isotope, deuterium, offers a significant advantage in quantitative analysis.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[9] While this can sometimes alter metabolic rates in deuterated drugs (the "deuterium switch" strategy), for an internal standard, the key benefit is the mass difference.[9]
Advantages of using N-Formyl N,N-Didesmethyl Sibutramine-d6:
-
Correction for Matrix Effects : Biological samples like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer's source. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for an accurate analyte/internal standard ratio.[6][7]
-
Improved Precision and Accuracy : By accounting for variations during sample preparation, injection volume, and instrument response, SIL-IS significantly reduce assay variability.[6]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[6][7]
Metabolic Pathway of Sibutramine
Sibutramine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the cytochrome P450 isoenzyme, CYP3A4. This process forms the more pharmacologically active metabolites, N-desmethyl sibutramine (metabolite 1) and N-didesmethyl sibutramine (metabolite 2). Further biotransformation can occur, including the formation of formylated metabolites. The diagram below illustrates this metabolic cascade.
Caption: Metabolic pathway of Sibutramine to its primary and secondary metabolites.
Experimental Protocol: Quantification of Sibutramine Metabolites in Human Plasma
This section provides a detailed protocol for the quantification of N-Formyl N,N-Didesmethyl Sibutramine in human plasma using LC-MS/MS with its deuterated internal standard.
Materials and Reagents
-
Reference Standards: N-Formyl N,N-Didesmethyl Sibutramine, N-Formyl N,N-Didesmethyl Sibutramine-d6.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade).
-
Reagents: Human plasma (K2-EDTA), Ultrapure water.
Workflow Overview
Caption: Experimental workflow for plasma sample analysis using LC-MS/MS.
Step-by-Step Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and the deuterated internal standard in methanol.
-
From these stocks, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix. This step is crucial to ensure the internal standard is subjected to the exact same downstream processing as the analyte.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 5.4).
-
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
The specific mass-to-charge (m/z) transitions for the precursor and product ions must be determined by infusing the pure standards into the mass spectrometer. The transitions below are hypothetical but illustrative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Formyl N,N-Didesmethyl Sibutramine | 280.1 | 125.1 |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 | 286.1 | 125.1 |
The rationale for selecting the product ion (e.g., 125.1 m/z) is that it represents a stable, common fragment of the cyclobutyl-chlorophenyl moiety, ensuring detection specificity. The precursor ion for the d6-standard is shifted by 6 Da, confirming its identity.
Conclusion
N-Formyl N,N-Didesmethyl Sibutramine-d6 (CAS No. 1185163-48-7) is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. Its use as a stable isotope-labeled internal standard provides the foundation for developing highly accurate, precise, and robust bioanalytical methods.[6][8] By effectively compensating for analytical variability, this deuterated standard ensures the integrity and reliability of data essential for regulatory submissions and fundamental research into the disposition of sibutramine.
References
-
Pharmaffiliates. N-Formyl N,N-Didesmethyl Sibutramine-d6. [Link]
-
Ejim, C. E., et al. (2011). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 8-12. [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
Ravi, V. B., et al. (2014). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 4(5), 337-344. [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]
-
Auspex Pharmaceuticals. (2023). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]
-
Axios Research. N-Formyl N,N-Didesmethyl Sibutramine. [Link]
-
ResearchGate. Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
Bae, K., et al. (2009). Enantioselective determination of sibutramine and its active metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 267-270. [Link]
Sources
- 1. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 2. ovid.com [ovid.com]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. isotope.com [isotope.com]
A Senior Scientist's Guide to the Certificate of Analysis for N-Formyl N,N-Didesmethyl Sibutramine-d6: Ensuring Analytical Integrity in Metabolite Quantification
Abstract
This technical guide provides an in-depth deconstruction of a Certificate of Analysis (CoA) for the certified reference material N-Formyl N,N-Didesmethyl Sibutramine-d6. As a deuterated internal standard for a key metabolite of the former anti-obesity drug Sibutramine, its quality and characterization are paramount for the accuracy of bioanalytical studies.[1] This document moves beyond a superficial reading of a CoA, offering researchers, analytical scientists, and drug development professionals a framework for critically evaluating the data presented. We will explore the causality behind the selection of analytical techniques, interpret the results from core methodologies such as Mass Spectrometry, Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC), and explain how these tests form a self-validating system to guarantee the identity, purity, and concentration of the reference material.
The Anatomy of a Certificate of Analysis: A Guarantee of Metrological Traceability
A Certificate of Analysis for a Certified Reference Material (CRM) is not merely a product specification sheet; it is a formal document, often produced under an ISO 17034 accreditation, that guarantees the material's characterized properties and establishes its metrological traceability to the International System of Units (SI).[2][3] For N-Formyl N,N-Didesmethyl Sibutramine-d6, which serves as an internal standard in methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantifying its non-labeled counterpart in biological matrices, the integrity of the data on the CoA is directly proportional to the integrity of the resulting experimental data.[4][5]
A robust CoA is built on three foundational pillars of characterization:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Quantitation of the main component relative to all impurities.
-
Assay (or Concentration): Accurate determination of the amount of substance, often expressed as a mass fraction.
This guide will dissect each pillar, detailing the methodologies employed and the interpretation of the resulting data.
Pillar I: Identity Confirmation – "Is this molecule what it claims to be?"
Identity testing is the first and most critical step. A mix-up or mischaracterization of the internal standard would invalidate any subsequent quantitative analysis. To provide robust, cross-validated confirmation, two orthogonal (based on different physical principles) spectroscopic techniques are essential: Mass Spectrometry and Nuclear Magnetic Resonance.
Mass Spectrometry (MS)
-
Causality & Experimental Choice: MS is chosen for its unparalleled sensitivity and its ability to directly measure the mass-to-charge ratio (m/z) of an ionized molecule. This provides immediate confirmation of the molecular weight. For a deuterated standard, it also confirms the successful incorporation of the heavy isotopes. N-Formyl N,N-Didesmethyl Sibutramine-d6 has a molecular formula of C₁₆H₁₆D₆ClNO. The presence of the six deuterium atoms increases its mass relative to the non-labeled analog, which is the entire basis for its use in isotope dilution mass spectrometry.[4]
-
High-Level Experimental Protocol (Direct Infusion ESI-MS):
-
A dilute solution of the standard (e.g., 1-10 µg/mL) is prepared in a suitable solvent like acetonitrile or methanol.
-
The solution is infused directly into an electrospray ionization (ESI) source of a mass spectrometer.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
A full scan is acquired to determine the m/z of the most abundant ion.
-
-
Interpreting the Data: The expected monoisotopic mass of the neutral molecule is approximately 285.85 g/mol . In the mass spectrum, the primary peak of interest would be the protonated molecule [M+H]⁺ at an m/z value corresponding to this mass. The observed pattern of isotopes must also match the theoretical distribution for its chemical formula.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Causality & Experimental Choice: While MS confirms the mass, ¹H NMR spectroscopy confirms the specific chemical structure—the connectivity of the atoms. It provides a "fingerprint" of the molecule's proton environment. Critically, for a deuterated standard, the absence of proton signals at specific chemical shifts where they would appear in the non-labeled analog confirms the location of the deuterium labels.
-
High-Level Experimental Protocol:
-
A few milligrams of the sample are dissolved in a deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆).
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
-
A standard ¹H NMR spectrum is acquired.
-
-
Interpreting the Data: The resulting spectrum should show signals (peaks) with chemical shifts, integration values (proportional to the number of protons), and splitting patterns that are consistent with the protons present in the N-Formyl N,N-Didesmethyl Sibutramine structure. For the "-d6" version, if the deuterium labels are on the cyclobutyl ring, for example, the signals corresponding to those protons would be absent or significantly diminished.
Pillar II: Purity Assessment – "What else is in the vial?"
No chemical synthesis is perfect. Purity assessment quantifies the main component relative to any impurities, such as residual solvents, starting materials, or by-products. The primary tool for this is chromatography.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Causality & Experimental Choice: HPLC is the gold standard for separating a target compound from non-volatile impurities.[6] It separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector is commonly used because most organic molecules, including this one, absorb UV light.[7] The area of the resulting chromatographic peak is proportional to the amount of the compound.
-
High-Level Experimental Protocol (Purity by Area %):
-
A validated, stability-indicating HPLC method is used. This involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a buffer).[8]
-
A solution of the N-Formyl N,N-Didesmethyl Sibutramine-d6 is prepared at a known concentration.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded at a suitable UV wavelength.
-
The area of the main peak is compared to the total area of all peaks detected to calculate the purity by area percent.
-
-
Interpreting the Data: The purity is often reported as a percentage (e.g., >98%). It's crucial to understand that this value is relative and assumes all impurities have a similar UV response to the main compound, which is a potential limitation.[7][9] Therefore, this method is often complemented by other techniques. LC-MS can be used to identify the mass of any impurity peaks, aiding in their identification.[9][10]
| Parameter | Specification | Result | Method |
| Chromatographic Purity | ≥ 98.0% | 99.6% | HPLC-UV (220 nm) |
| Identity | Conforms to structure | Conforms | ¹H NMR, MS |
| Assay (Mass Fraction) | Report Value | 99.2% (U=0.5%) | qNMR |
Table 1: Example summary of key quantitative data from a Certificate of Analysis.
Pillar III: Assay – "How much of the pure substance is actually present?"
The assay value is the most critical quantitative parameter for an internal standard. It defines the exact amount of the target molecule present and is used to prepare stock solutions of known concentration. While chromatographic purity is useful, the most accurate and authoritative method for determining the assay of a pure organic reference material is Quantitative NMR (qNMR).
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Causality & Experimental Choice: qNMR is considered a primary ratio method of measurement.[11] This means it can determine the amount of a substance without needing a reference standard of the same compound.[12][13] Instead, the signal from the analyte is compared directly to the signal from a different, unrelated, but highly pure and stable certified internal standard (e.g., maleic acid, potassium hydrogen phthalate) that is accurately weighed into the same NMR tube.[14] Because the NMR signal area is directly proportional to the number of nuclei (protons), a precise mass fraction can be calculated.[13][15]
-
High-Level Experimental Protocol (Internal Standard Method):
-
Accurately weigh a specific amount of the N-Formyl N,N-Didesmethyl Sibutramine-d6 sample.
-
Accurately weigh a specific amount of a suitable, certified qNMR internal standard into the same container.
-
Dissolve both components completely in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum under conditions optimized for quantitation (e.g., ensuring full relaxation of nuclei between scans).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
The assay (purity as a mass fraction) is calculated using the ratio of the integrals, the initial weights, the molecular weights, and the number of protons contributing to each signal.
-
-
Interpreting the Data: The qNMR result is reported as an assay or mass fraction, complete with a statement of measurement uncertainty (e.g., 99.2% ± 0.5%).[14][16] This value is the "true" purity and should be used for all calculations requiring an accurate concentration.
Synthesis and Workflow Visualization
The certification of a reference material is a multi-step, logical process where each analysis provides a piece of the quality puzzle. The workflow ensures that a batch of material is fit for its intended purpose.
Caption: Workflow for the certification of a chemical reference material.
Conclusion
The Certificate of Analysis for N-Formyl N,N-Didesmethyl Sibutramine-d6 is a critical document that underpins the reliability of quantitative bioanalytical research. By understanding the purpose and methodology behind each reported value—from the structural confirmation by MS and NMR to the chromatographic purity by HPLC and the definitive assay by qNMR—scientists can use these reference materials with the highest degree of confidence. A thorough evaluation of the CoA, guided by the principles outlined in this guide, is an indispensable step in ensuring data integrity and producing robust, reproducible scientific outcomes.
References
-
Tokuoka, M., Horský, J., & Matsumoto, T. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Available from: [Link]
-
Venkata, S. N., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 299-305. Available from: [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. (Note: This article has been retracted, but is cited for methodological context). Available from: [Link]
-
JEOL. qNMR - Quantitative Analysis by NMR. (2022). Available from: [Link]
-
Merck KGaA. Certified reference materials for quantitative NMR. (2023). Separation Science. Available from: [Link]
-
ResearchGate. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. (2012). Available from: [Link]
-
Mai, P. T. N., et al. Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. (2020). SciSpace. Available from: [Link]
-
Zou, P., et al. (2007). Detection of sibutramine, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 614-618. Available from: [Link]
-
LookChem. Cas 84467-85-6,N-Formyl N,N-Didesmethyl Sibutramine. Available from: [Link]
-
Kiontke, A., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(4), 2679-2683. Available from: [Link]
-
Dickie, A. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Separation Science. Available from: [Link]
-
Pharmaffiliates. CAS No : 1185163-48-7| Chemical Name : N-Formyl N,N-Didesmethyl Sibutramine-d6. Available from: [Link]
-
Axios Research. N-Formyl N,N-Didesmethyl Sibutramine - CAS - 84467-85-6. Available from: [Link]
-
Nussbaum, M. A. (2002). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 903-912. Available from: [Link]
-
Peters, S. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Pharmaceutical Technology. Available from: [Link]
-
Kumar, A., et al. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. Available from: [Link]
-
Reagecon. 04. ISO 17034 Certified Reference Materials (CRMs). Available from: [Link]
-
Huicheng Biotech. N-Formyl N,N-Didesmethyl Sibutramine-d6. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
The Criticality of Isotopic Purity in Bioanalytical Workflows: A Technical Guide to N-Formyl N,N-Didesmethyl Sibutramine-d6
Executive Summary
In the realm of forensic toxicology and pharmacokinetic (PK) profiling, the accurate quantification of xenobiotics and their active metabolites is paramount. Sibutramine, a serotonin-noradrenaline reuptake inhibitor (SNRI) previously prescribed for obesity management, remains a critical analyte in forensic investigations and the screening of adulterated dietary supplements.
This whitepaper provides an in-depth technical analysis of N-Formyl N,N-Didesmethyl Sibutramine-d6 (CAS: 1185163-48-7) , a stable isotope-labeled (SIL) compound utilized as an internal standard and impurity marker. We will explore the causality behind its formation, the mechanistic necessity of stringent isotopic purity, and a self-validating protocol for determining its isotopic distribution using High-Resolution Mass Spectrometry (HRMS).
Pharmacological Context and Analyte Genesis
Upon oral administration, sibutramine undergoes rapid Phase I metabolism via hepatic cytochrome P450 enzymes to form two pharmacologically active metabolites: the secondary amine N-monodesmethylsibutramine (M1) and the primary amine N,N-didesmethylsibutramine (M2) [1]. It is these metabolites, particularly M2, that are primarily responsible for the drug's in vivo efficacy, including the stimulation of lipolysis and modulation of glucose uptake [2].
In advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, M2 is highly susceptible to artifactual modifications. The use of formic acid as a mobile phase modifier can lead to the in-source or pre-column formylation of the primary amine, generating N-Formyl N,N-Didesmethyl Sibutramine . Consequently, its deuterated counterpart, N-Formyl N,N-Didesmethyl Sibutramine-d6 (
Fig 1: Phase I metabolism of Sibutramine to M1 and M2, and subsequent formylation to N-Formyl M2.
The Causality of Isotopic Purity in LC-MS/MS
When utilizing N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard (IS) to correct for matrix effects and ion suppression, its isotopic purity —defined as the relative abundance of the fully labeled
The "Cross-Talk" Phenomenon
If the isotopic purity is compromised (e.g., containing >0.1% of the unlabeled
Causality Check:
Why use a
Self-Validating Protocol: Determination of Isotopic Purity
To guarantee the integrity of the bioanalytical assay, the isotopic purity of N-Formyl N,N-Didesmethyl Sibutramine-d6 must be empirically validated using a self-correcting High-Resolution Mass Spectrometry (HRMS) workflow[6].
Experimental Methodology
-
Sample Preparation: Dissolve the N-Formyl N,N-Didesmethyl Sibutramine-d6 standard in ultra-pure LC-MS grade methanol to a concentration of 1 µg/mL. Avoid protic solvents that could induce hydrogen-deuterium exchange (HDX) at labile sites.
-
Chromatographic Separation: Inject 5 µL onto an Ultra-High-Performance Liquid Chromatography (UHPLC) system utilizing a C18 sub-2 µm column. This isolates the compound from isobaric background impurities.
-
HRMS Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. The mass resolution must be set to
(at m/z 200) to resolve the deuterated isotopologues from natural heavy isotopes (e.g., distinguishing a mass shift from a mass shift) [7]. -
Data Extraction: Extract the Extracted Ion Chromatograms (EICs) for the theoretical exact masses of the
ions for and .
Fig 2: Self-validating LC-HRMS workflow for assessing the isotopic purity of deuterated standards.
Mathematical Correction and Data Interpretation
Because naturally occurring isotopes (
Quantitative Data Summary
The table below summarizes the theoretical acceptance criteria for a highly pure batch of N-Formyl N,N-Didesmethyl Sibutramine-d6 intended for regulated bioanalysis.
| Isotopologue | Exact Mass | Acceptable Relative Abundance (%) | Impact on Bioanalysis if Exceeded |
| 280.1463 | Direct cross-talk; inflates LLOQ of analyte. | ||
| 281.1525 - 284.1714 | Negligible, provided | ||
| 285.1776 | Minor isotopic envelope distortion. | ||
| 286.1839 | Optimal assay linearity and IS tracking. |
Note: The presence of the Chlorine atom means each of these isotopologues will also exhibit a distinct
Conclusion
The synthesis and deployment of N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard or impurity marker is a highly precise endeavor. By understanding the causality of formylation artifacts and enforcing rigorous isotopic purity standards via HRMS and combinatorial correction matrices, scientists can establish a self-validating analytical system. This ensures that pharmacokinetic and forensic data regarding sibutramine and its active metabolites remain unimpeachable, free from the insidious errors of isotopic cross-talk and matrix suppression.
References
-
Full article: Determination of sibutramine and metabolites M1 and M2 in human blood and tissue samples by LC-MS/MS and its forensic application Taylor & Francis Online[Link]
-
The Primary Amine Metabolite of Sibutramine Stimulates Lipolysis in Adipocytes Isolated from Lean and Obese Mice and in Isolated Human Adipocytes ResearchGate[Link]
-
N-Formyl N,N-Didesmethyl Sibutramine-d6 (CAS: 1185163-48-7) Reference Standards Pharmaffiliates[Link]
-
Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study National Institutes of Health (PMC)[Link]
-
Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy Scientific Research Publishing (SCIRP)[Link]
-
ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments National Institutes of Health (PMC)[Link]
N-Formyl N,N-Didesmethyl Sibutramine-d6: The Gold Standard for Bioanalytical Quantification of Sibutramine Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and clinical safety studies. For sibutramine, a previously marketed anti-obesity agent, understanding its metabolic profile is critical for both clinical research and forensic toxicology. Sibutramine is rapidly converted in vivo to its pharmacologically active desmethyl metabolites.[1][2] This guide provides a comprehensive technical overview of N-Formyl N,N-Didesmethyl Sibutramine-d6, a stable isotope-labeled internal standard, and its application in a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the scientific rationale behind its use, present detailed experimental protocols, and discuss the validation parameters that ensure data of the highest integrity, in accordance with global regulatory standards.
Chapter 1: Introduction to Sibutramine and its Metabolism
Pharmacological Profile of Sibutramine
Sibutramine is a neurotransmitter reuptake inhibitor that targets serotonin, norepinephrine, and to a lesser extent, dopamine.[3][4] This mechanism of action enhances satiety and can increase energy expenditure, which contributed to its use as a weight-loss medication.[2] Although effective, it was withdrawn from many markets due to concerns over cardiovascular events and strokes.[4] Its presence, along with its metabolites, is now often screened for in dietary supplements and in doping control analysis.[5][6]
The Metabolic Fate of Sibutramine: A Pathway to Active Metabolites
Upon oral administration, sibutramine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes.[4][7] This process is not a deactivation step but rather an activation, producing metabolites that are more potent inhibitors of neurotransmitter reuptake than the parent compound.[1] The primary metabolic steps are:
-
Sibutramine is demethylated to N-mono-desmethylsibutramine (Metabolite 1 or DSB) .
-
DSB is further demethylated to N-di-desmethylsibutramine (Metabolite 2 or DDSB) .[1][8]
These two metabolites are considered the main drivers of sibutramine's pharmacological effects.[9] Further metabolism, including formylation, can occur, leading to compounds such as N-Formyl N,N-Didesmethyl Sibutramine.
The Significance of Metabolite Quantification
Accurately measuring the concentrations of sibutramine and its metabolites in biological matrices like plasma or urine is essential for several reasons:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[10]
-
Bioequivalence Studies: To compare different formulations of a drug.[10]
-
Toxicology: To correlate exposure levels with adverse effects.
-
Forensic Analysis: To detect the illicit use of sibutramine in adulterated supplements or for doping purposes.[5][11]
Chapter 2: The Role of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalysis
Core Principles of IDMS
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides exceptional accuracy and precision.[12] The method relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard or "spike") to the sample at the very beginning of the analytical process.[13] The fundamental principle is that the stable isotope-labeled (SIL) standard is chemically identical to the native analyte and will therefore exhibit the same behavior during extraction, chromatography, and ionization.[12][14] Any sample loss or variation will affect both the analyte and the SIL-IS equally. The final concentration is calculated based on the measured ratio of the native analyte to the SIL-IS, which remains constant regardless of sample recovery.[13]
Why Use a Stable Isotope-Labeled Internal Standard?
The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Ion suppression or enhancement in the MS source, caused by co-eluting matrix components, affects both the analyte and the SIL-IS identically, meaning the ratio remains accurate.[14]
-
Correction for Extraction Inefficiency: Incomplete or variable recovery during sample preparation steps (e.g., liquid-liquid or solid-phase extraction) is compensated for because the SIL-IS is lost at the same rate as the analyte.[13]
-
Improved Precision and Accuracy: By accounting for multiple sources of experimental variability, IDMS significantly improves the reliability of the results compared to methods using structural analogs as internal standards.[15]
N-Formyl N,N-Didesmethyl Sibutramine-d6: Rationale for Selection
N-Formyl N,N-Didesmethyl Sibutramine-d6 is an ideal internal standard for the quantification of its non-labeled counterpart. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This mass shift of +6 Daltons is easily resolved by a mass spectrometer from the native analyte, yet it does not significantly alter the compound's chemical or chromatographic properties. This ensures it co-elutes with the analyte, providing the most accurate correction for analytical variability.
Chapter 3: Characterization of N-Formyl N,N-Didesmethyl Sibutramine-d6
Physicochemical Properties
A well-characterized reference standard is the foundation of any quantitative assay. The properties of the analyte and its deuterated internal standard are summarized below.
| Property | N-Formyl N,N-Didesmethyl Sibutramine | N-Formyl N,N-Didesmethyl Sibutramine-d6 |
| CAS Number | 84467-85-6[16] | 1185163-48-7[17] |
| Molecular Formula | C₁₆H₂₂ClNO[18] | C₁₆H₁₆D₆ClNO[19] |
| Molecular Weight | 279.81 g/mol [18] | 285.84 g/mol [19] |
| Appearance | White Solid[16] | Not specified, typically a solid |
| Synonyms | N-(1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutyl)formamide[16] | Labeled intermediate of a Sibutramine metabolite[17][20] |
Quality and Purity Specifications for a Reference Standard
When procuring a reference standard for a regulated bioanalytical method, the following quality attributes are critical:
-
Identity: Confirmed by techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Purity: Typically >98%, assessed by HPLC or UPLC with UV or MS detection.
-
Isotopic Purity: For a SIL-IS, this must be high (e.g., >99% isotopic enrichment) to prevent contribution to the native analyte signal.
-
Certificate of Analysis (CoA): A CoA from the supplier is mandatory, detailing the characterization tests performed, the certified purity, and storage conditions.
Chapter 4: A Validated LC-MS/MS Method for Metabolite Quantification
Method Overview and Objective
This section describes a representative LC-MS/MS method for the simultaneous quantification of sibutramine metabolites in human plasma. The method utilizes a simple protein precipitation step followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of N-Formyl N,N-Didesmethyl Sibutramine-d6 ensures the highest level of accuracy and precision, consistent with regulatory expectations.
Experimental Protocol: Sample Preparation (Plasma)
Causality: Protein precipitation is chosen for its speed and simplicity, making it suitable for high-throughput analysis. While less selective than LLE or SPE, the specificity of the subsequent MS/MS detection compensates for this.[10]
-
Thaw Samples: Allow plasma samples (calibrators, QCs, and unknowns) to thaw completely at room temperature.
-
Aliquot: Pipette 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike with IS: Add 25 µL of the internal standard working solution (containing N-Formyl N,N-Didesmethyl Sibutramine-d6 at 100 ng/mL in methanol) to each tube.
-
Vortex: Vortex each tube for 10 seconds to ensure homogeneity.
-
Precipitate Protein: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Protocol: LC-MS/MS Analysis
Causality: A C18 reversed-phase column is selected for its excellent retention and separation of moderately nonpolar compounds like sibutramine and its metabolites.[21] The mobile phase, containing ammonium formate and formic acid, provides a stable pH and promotes efficient positive ion electrospray ionization (ESI+).
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Optimized MRM Transitions
The specificity of the method comes from MRM, where the precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is selected in the third.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| N,N-Didesmethyl Sibutramine (DDSB) | 252.2 | 125.0 | 50 | 25 |
| N-Formyl N,N-Didesmethyl Sibutramine | 280.2 | 125.0 | 50 | 28 |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 (IS) | 286.2 | 125.0 | 50 | 28 |
| N-Desmethyl Sibutramine (DSB) | 266.3 | 125.3 | 50 | 27 |
| Sibutramine | 280.3 | 124.9 | 50 | 25 |
Note: The m/z values are based on published data for sibutramine and its primary metabolites and are illustrative for the N-Formyl metabolite.[10][21] These must be empirically optimized on the specific instrument used.
Chapter 5: Method Validation According to Regulatory Standards
Adherence to FDA and ICH Guidelines
Any analytical method used to support regulatory filings must be validated to demonstrate its suitability for the intended purpose.[22] The validation process follows strict guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[23][24] This ensures that the data generated is reliable, reproducible, and accurate.
Validation Parameters and Acceptance Criteria
The following parameters are assessed during method validation:
-
Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is demonstrated by analyzing blank plasma from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A correlation coefficient (r²) of ≥0.99 is typically required.[11] For this assay, a typical range would be 0.1 to 100 ng/mL.
-
Accuracy and Precision: Accuracy (% bias) and precision (% CV) are assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days. The acceptance criteria are typically ±15% (±20% at the LLOQ) for both parameters.[23]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[5][25] The LOQ must be sufficiently sensitive for the intended application.
-
Matrix Effect and Recovery: Assesses the impact of the biological matrix on ionization and the efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 7.8% |
| Inter-day Precision (%CV) | ≤ 15% | 4.1% - 8.5% |
| Accuracy (% Bias) | 85% - 115% | 96.2% - 104.7% |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤ 20%, Accuracy 80-120% | 0.1 ng/mL |
| Analyte Stability (24h, RT) | % Change ≤ 15% | -4.5% |
Conclusion
The use of N-Formyl N,N-Didesmethyl Sibutramine-d6 as a stable isotope-labeled internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for quantifying sibutramine metabolites. The principles of Isotope Dilution Mass Spectrometry, when combined with the high selectivity of LC-MS/MS and a rigorous validation process compliant with FDA and ICH guidelines, provide a self-validating system that generates data of the highest quality and integrity. This approach is indispensable for researchers, scientists, and drug development professionals seeking to confidently characterize the metabolic profile of sibutramine in both research and regulated environments.
References
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]
-
Reddy, V. P., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 245-253. [Link]
-
Thevis, M., et al. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 793(2), 377-383. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sibutramine maleate?. Patsnap. [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Zou, P., et al. (2007). Detection of sibutramine, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 614-618. [Link]
-
Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. Science & Technology Asia. [Link]
-
American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(22), 7312-7320. [Link]
-
Amu, O., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Current Therapeutic Research, 65(6), 512-525. [Link]
-
Nguyen, T. H. N., et al. (2019). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology. [Link]
-
Global Substance Registration System. (n.d.). N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE. gsrs.ncats.nih.gov. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Connoley, I. P., et al. (1999). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 126(6), 1487-1495. [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. [Link]
-
Van Gaal, L. F., et al. (1998). Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment. Experimental and Clinical Endocrinology & Diabetes, 106(Suppl 2), 39-44. [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Shouip, H. A. (2015). Sibutramine. Interaction &Synthesis. ResearchGate. [Link]
-
JoVE. (2022). Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview. YouTube. [Link]
-
LookChem. (n.d.). Cas 84467-85-6,N-Formyl N,N-Didesmethyl Sibutramine. LookChem. [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1185163-48-7| Chemical Name : N-Formyl N,N-Didesmethyl Sibutramine-d6. Pharmaffiliates. [Link]
-
Axios Research. (n.d.). N-Formyl N,N-Didesmethyl Sibutramine - CAS - 84467-85-6. Axios Research. [Link]
-
Pharmaffiliates. (n.d.). Sibutramine-impurities. Pharmaffiliates. [Link]
-
HCB. (n.d.). N-Formyl N,N-Didesmethyl Sibutramine-d6. Shanghai Huicheng Biotechnology Co., Ltd. [Link]
-
Wikipedia. (n.d.). Didesmethylsibutramine. Wikipedia. [Link]
-
Thevis, M., et al. (2006). Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 41(9), 1171-8. [Link]
-
Scilit. (n.d.). First asymmetric synthesis of (R)-desmethylsibutramine. Scilit. [Link]
-
Al-Samarrai, D. H., et al. (2022). Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements. Folia Medica, 64(1), 126-133. [Link]
-
Meng, Y., et al. (2007). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC--ESI-MS. Journal of Chromatographic Science, 45(4), 183-188. [Link]
- Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.
-
Chen, J., & He, X. (2007). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC. SciSpace. [Link]
-
Jeffery, G. H., et al. (1998). Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. ChemInform. [Link]
-
ProQuest. (2019). Synthesis and characterization of nitrogen-rich chemical vapor deposition precursors. ProQuest. [Link]
-
Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. [Link]
Sources
- 1. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 6. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. scispace.com [scispace.com]
- 9. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 10. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. osti.gov [osti.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. lookchem.com [lookchem.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. N-Formyl N,N-Didesmethyl Sibutramine-d6_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. scribd.com [scribd.com]
- 25. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
A Technical Guide to N-Formyl N,N-Didesmethyl Sibutramine-d6 for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Formyl N,N-Didesmethyl Sibutramine-d6, a critical tool for the accurate quantification of sibutramine and its metabolites. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, pharmacokinetic research, and regulatory submissions.
Introduction: The Analytical Challenge of Sibutramine
Sibutramine, a once-popular anti-obesity drug, was withdrawn from the market in several countries due to an increased risk of cardiovascular events. It functions by inhibiting the reuptake of norepinephrine, serotonin, and dopamine. Following administration, sibutramine is rapidly and extensively metabolized in the liver to its pharmacologically active N-desmethyl (M1) and N,N-didesmethyl (M2) metabolites. These active metabolites are the primary contributors to the drug's therapeutic and adverse effects.
The rapid metabolism and the presence of multiple active metabolites pose a significant challenge for bioanalytical method development. Accurate and reliable quantification of sibutramine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and forensic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.
A key element in robust LC-MS/MS assays is the use of a suitable internal standard (IS). An ideal internal standard should mimic the analytical behavior of the analyte, including extraction recovery, ionization efficiency, and chromatographic retention, thereby compensating for variations during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are considered the most effective choice.
N-Formyl N,N-Didesmethyl Sibutramine-d6: A Specialized Internal Standard
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated analog of a sibutramine metabolite. Its chemical structure is provided below:
-
Chemical Name: {N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide
-
CAS Number: 1185163-48-7
-
Molecular Formula: C₁₆H₁₆D₆ClNO
-
Molecular Weight: 285.84 g/mol
While deuterated versions of sibutramine and its primary metabolites (M1 and M2) are available, N-Formyl N,N-Didesmethyl Sibutramine-d6 offers a unique advantage as an internal standard. As a metabolite further down the metabolic pathway, its physicochemical properties can be more representative of the challenges associated with extracting and analyzing the more polar metabolites from complex biological matrices. The deuterium labeling on the cyclobutyl ring provides a stable isotopic signature with a significant mass shift (6 Da) from the unlabeled analog, preventing isotopic crosstalk and ensuring accurate quantification.
Rationale for Use
The choice of an internal standard is a critical decision in bioanalytical method development. The primary reasons for selecting N-Formyl N,N-Didesmethyl Sibutramine-d6 include:
-
Structural Similarity: Its core structure is closely related to sibutramine and its key metabolites, ensuring similar behavior during sample preparation and chromatographic separation.
-
Co-elution: Ideally, the internal standard should co-elute or elute very close to the analytes of interest. This ensures that both the analyte and the IS experience similar matrix effects during ionization, leading to more accurate correction.
-
Mass Spectrometric Distinction: The 6 Dalton mass difference allows for clear differentiation between the analyte and the internal standard in the mass spectrometer, eliminating signal overlap.
-
Stability: The deuterium labels are chemically stable and do not exchange under typical analytical conditions.
Commercial Suppliers
A critical aspect of any analytical method is the availability and quality of reference standards. The following table summarizes known commercial suppliers of N-Formyl N,N-Didesmethyl Sibutramine-d6. Researchers should always request a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the standard.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Pharmaffiliates | PA STI 042840 | 1185163-48-7 | C₁₆H₁₆D₆ClNO | 285.84 | Provides a Certificate of Analysis.[1] |
| TRC | F699030 | 1185163-48-7 | C₁₆H₁₆D₆ClNO | 285.84 | Part of their catalog of stable isotopes. |
| VIVAN Life Sciences | VLCS-00632 | 1189727-93-2 | C₁₅H₁₆D₆ClN | 257.83 | Note: This is for Didesmethyl Sibutramine-d6, not the N-Formyl version. Included for reference. |
Experimental Workflow for Bioanalytical Quantification
The following section outlines a representative experimental workflow for the quantification of sibutramine and its metabolites in human plasma using N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard. This protocol is a composite based on established methods and should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).
Workflow Diagram
Caption: Bioanalytical workflow for sibutramine quantification.
Detailed Protocol
4.2.1. Materials and Reagents
-
Blank human plasma (with appropriate anticoagulant)
-
N-Formyl N,N-Didesmethyl Sibutramine-d6 (Internal Standard)
-
Sibutramine, N-desmethylsibutramine (M1), and N,N-didesmethylsibutramine (M2) reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
4.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.
-
Intermediate Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the N-Formyl N,N-Didesmethyl Sibutramine-d6 stock solution with 50:50 methanol:water.
4.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4.2.5. MRM Transitions
The following are representative MRM transitions. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sibutramine | 280.2 | 125.1 |
| N-desmethylsibutramine (M1) | 266.2 | 125.1 |
| N,N-didesmethylsibutramine (M2) | 252.2 | 125.1 |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 (IS) | 292.2 | 125.1 |
Method Validation According to Regulatory Standards
A bioanalytical method intended for use in regulatory submissions must be rigorously validated to ensure its reliability. The FDA's guidance on bioanalytical method validation provides a framework for this process. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte. A linear or non-linear regression model is used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes and internal standard.
Conclusion
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a valuable tool for the accurate and reliable quantification of sibutramine and its active metabolites in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods helps to mitigate the variability inherent in sample preparation and analysis, leading to high-quality data suitable for pharmacokinetic studies and regulatory submissions. As with any analytical method, proper validation is paramount to ensure the integrity of the results. This guide provides a foundational understanding and a practical framework for the successful implementation of N-Formyl N,N-Didesmethyl Sibutramine-d6 in a research or drug development setting.
References
-
Pharmaffiliates. N-Formyl N,N-Didesmethyl Sibutramine-d6. [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. [Link]
-
Thevis, M., Sigmund, G., & Schänzer, W. (2006). Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 12(2), 129-136. [Link]
Sources
Analytical Characterization and Isotopic Mass Determination of N-Formyl N,N-Didesmethyl Sibutramine-d6
A Comprehensive Technical Guide for LC-MS/MS Method Development in Forensic and Anti-Doping Analysis
Executive Summary
Sibutramine, originally developed as a serotonin and noradrenaline reuptake inhibitor (SNRI) for obesity management, was globally withdrawn due to elevated cardiovascular risks. Despite this, it remains one of the most frequently detected illicit adulterants in "herbal" weight-loss supplements[1]. To evade detection, clandestine chemists often utilize sibutramine analogues, or rely on the fact that the parent drug rapidly metabolizes in vivo. Consequently, detecting its downstream metabolites—such as N-formyl N,N-didesmethyl sibutramine—is critical for forensic toxicology and anti-doping analysis[2].
This whitepaper provides an authoritative guide on the molecular characterization of N-Formyl N,N-Didesmethyl Sibutramine-d6 , detailing its exact molecular weight, structural properties, and its indispensable role as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows.
Chemical Identity and Exact Mass Determination
The accurate determination of molecular weight is the foundational step in mass spectrometry method development. The unlabeled N-formyl N,N-didesmethyl sibutramine has the molecular formula C₁₆H₂₂ClNO .
Calculation of the Unlabeled Molecular Weight:
-
Carbon (16 × 12.011) = 192.176
-
Hydrogen (22 × 1.008) = 22.176
-
Chlorine (1 × 35.450) = 35.450
-
Nitrogen (1 × 14.007) = 14.007
-
Oxygen (1 × 15.999) = 15.999
-
Total MW = 279.81 g/mol [3]
For the deuterated internal standard, N-Formyl N,N-Didesmethyl Sibutramine-d6, six hydrogen atoms (typically located on the cyclobutyl ring) are replaced by deuterium (²H or D).
Calculation of the d6 Molecular Weight:
-
Carbon (16 × 12.011) = 192.176
-
Hydrogen (16 × 1.008) = 16.128
-
Deuterium (6 × 2.014) = 12.084
-
Chlorine, Nitrogen, Oxygen = 65.456
-
Total MW = 285.84 g/mol [4]
Causality of the Isotopic Shift: Why d6?
In quantitative mass spectrometry, why utilize a d6 isotopologue rather than a d3 or d4? The natural isotopic envelope of the unlabeled molecule includes a significant M+2 contribution (~32%) due to the natural abundance of the ³⁷Cl isotope, alongside a ~17.6% M+1 contribution from ¹³C. A mass shift of +6 Da completely clears this natural isotopic cluster. This ensures zero cross-talk between the analyte and the internal standard during Multiple Reaction Monitoring (MRM), guaranteeing the trustworthiness and precision of the quantitative data.
Metabolic Pathway and Target Selection
Sibutramine undergoes extensive first-pass hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4. It is sequentially demethylated to form the active secondary amine (N-desmethyl sibutramine) and the primary amine (N,N-didesmethyl sibutramine). A portion of the N,N-didesmethyl metabolite undergoes subsequent formylation to yield N-formyl N,N-didesmethyl sibutramine, which is excreted in urine[2].
Fig 1. Hepatic metabolism pathway of sibutramine leading to the N-formyl derivative.
LC-MS/MS Analytical Workflow & Self-Validating Protocol
To accurately quantify sibutramine adulteration or exposure, a robust LC-MS/MS method is required. The use of N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard corrects for matrix effects (ion suppression/enhancement) and extraction losses, as both the analyte and the IS co-elute and ionize under identical conditions.
Step-by-Step Methodology:
Phase 1: Preparation of Standard Solutions
-
Prepare a primary stock solution of N-Formyl N,N-Didesmethyl Sibutramine-d6 at 1.0 mg/mL in LC-MS grade methanol.
-
Dilute to a working internal standard (WIS) concentration of 50 ng/mL in 50:50 Methanol:Water (v/v).
Phase 2: Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Aliquot 500 µL of the biological matrix (urine/plasma) or dissolved supplement extract into a clean microcentrifuge tube.
-
Self-Validating Step: Spike 50 µL of the WIS into all samples, calibrators, and Quality Control (QC) samples. Crucially, include a "matrix blank" (no analyte, no IS) and a "zero sample" (matrix + IS only) in every batch to verify the absence of isotopic cross-talk and background interference.
-
Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes to facilitate the partitioning of the lipophilic analytes into the organic layer.
-
Centrifuge at 10,000 x g for 10 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Phase 3: UHPLC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate for 2 minutes. The acidic modifier ensures the protonation of the amine and formyl groups for positive electrospray ionization (ESI+).
Phase 4: Tandem Mass Spectrometry (ESI-MS/MS)
-
Operate the mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions (detailed in Table 2).
Fig 2. Standardized LC-MS/MS quantitative workflow utilizing a d6 internal standard.
Quantitative Data and Method Parameters
Table 1: Physicochemical and Isotopic Properties
| Property | Unlabeled Metabolite | Deuterated Standard (d6) |
| Chemical Name | N-Formyl N,N-Didesmethyl Sibutramine | N-Formyl N,N-Didesmethyl Sibutramine-d6 |
| CAS Number | 84467-85-6 | 1185163-48-7 |
| Molecular Formula | C₁₆H₂₂ClNO | C₁₆H₁₆D₆ClNO |
| Molecular Weight | 279.81 g/mol | 285.84 g/mol |
| Monoisotopic Mass | 279.1389 Da | 285.1766 Da |
Table 2: Representative MRM Transitions for Method Validation
| Analyte | Precursor Ion[M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Unlabeled Metabolite | 280.1 | 125.0 | 165.1 | 20 / 25 |
| d6 Internal Standard | 286.2 | 131.0 | 171.1 | 20 / 25 |
(Note: Fragment ions correspond to the cleavage of the cyclobutyl-phenyl moiety. The +6 Da shift is retained on the cyclobutyl-d6 fragment, ensuring distinct m/z channels and eliminating spectral overlap).
Conclusion
The deployment of N-Formyl N,N-Didesmethyl Sibutramine-d6 as a stable isotope-labeled standard is a non-negotiable requirement for the rigorous, legally defensible quantification of sibutramine adulteration. By leveraging its exact molecular weight of 285.84 g/mol and a strategic +6 Da mass shift, analytical scientists can completely eliminate isotopic cross-talk and matrix-induced variances, ensuring maximum trustworthiness in forensic and toxicological reporting.
References
- Pharmaffiliates. "N-Formyl N,N-Didesmethyl Sibutramine-d6".
- PubChem. "N-Formyl N,N-Didesmethyl Sibutramine | C16H22ClNO | CID 13083184".
- MDPI. "Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements".
- PubMed. "Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites".
Sources
- 1. mdpi.com [mdpi.com]
- 2. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Formyl N,N-Didesmethyl Sibutramine | C16H22ClNO | CID 13083184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Navigating the Critical Path of Preclinical Research: A Technical Guide to the Stability and Storage of N-Formyl N,N-Didesmethyl Sibutramine-d6
For Immediate Release to the Scientific Community
In the landscape of pharmaceutical research and drug development, the integrity of analytical standards is paramount. This is particularly true for isotopically labeled compounds such as N-Formyl N,N-Didesmethyl Sibutramine-d6, a critical tool in pharmacokinetic and metabolic studies of sibutramine. As a senior application scientist, this guide provides an in-depth, experience-driven perspective on the stability and optimal storage conditions for this vital research compound. Moving beyond mere procedural lists, we will delve into the scientific rationale behind these recommendations, ensuring the reliability and reproducibility of your experimental data.
Compound at a Glance: Understanding N-Formyl N,N-Didesmethyl Sibutramine-d6
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated analogue of a metabolite of Sibutramine, a monoamine reuptake inhibitor previously used in the treatment of obesity. The introduction of six deuterium atoms (d6) on the cyclobutyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical structure, featuring a formyl group and a secondary amine, dictates its physicochemical properties and, consequently, its stability profile.
| Property | Value | Source |
| Chemical Name | {N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide | [1] |
| CAS Number | 1185163-48-7 | [1] |
| Molecular Formula | C₁₆H₁₆D₆ClNO | [2] |
| Molecular Weight | 285.84 g/mol | [2] |
The Pillars of Stability: Key Factors Influencing Compound Integrity
The long-term stability of N-Formyl N,N-Didesmethyl Sibutramine-d6 is a function of several environmental factors. Understanding these is crucial to mitigating degradation and ensuring the accuracy of analytical measurements.
-
Temperature: As with most chemical compounds, temperature is a critical factor. Elevated temperatures can accelerate degradation pathways such as oxidation and hydrolysis. Conversely, excessively low temperatures are generally favorable for long-term preservation. Studies on related sibutramine metabolites have demonstrated stability in plasma for extended periods when stored at -30°C and -80°C[3][4]. For solid forms of related compounds like sibutramine hydrochloride monohydrate, a storage temperature of 2-10°C is recommended[5].
-
Humidity and Moisture: The presence of a formyl group and a secondary amine makes the molecule susceptible to hydrolysis. Amines, in general, can be hygroscopic, meaning they can absorb moisture from the atmosphere[7]. This absorbed water can then act as a reactant, leading to the breakdown of the compound. Therefore, storage in a dry environment is essential.
-
pH: The stability of the compound in solution can be pH-dependent. The formyl group can be susceptible to hydrolysis under both acidic and basic conditions. For analytical method development, the pH of the solvent system should be carefully considered and optimized for stability.
-
Oxidation: The amine functionality can be susceptible to oxidation. Exposure to air, especially in the presence of light or metal ions, can lead to the formation of oxidative degradation products.
Recommended Storage Conditions: A Data-Driven Approach
Based on the known stability of related compounds and general principles for handling analytical standards, the following storage conditions are recommended for N-Formyl N,N-Didesmethyl Sibutramine-d6:
Solid Form (Neat Compound)
For the solid, neat form of the compound, long-term storage under controlled conditions is crucial to maintain its purity and integrity.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or below for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of potential degradation reactions. Consistent with recommendations for other deuterated standards and sibutramine metabolites[3][4][8]. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation of the amine group. |
| Light | Store in an amber vial or a light-blocking container. | Protects against photochemical degradation[6]. |
| Humidity | Store in a desiccator or a container with a desiccant. | Prevents hydrolysis of the formyl group and degradation of the amine[7]. |
Stock and Working Solutions
Once in solution, the stability of N-Formyl N,N-Didesmethyl Sibutramine-d6 can be more precarious. The choice of solvent and storage conditions are critical.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage (aliquoted). | Studies on sibutramine metabolites in plasma show excellent stability at these temperatures[3][4]. Aliquoting prevents repeated freeze-thaw cycles. |
| Solvent | Use a high-purity, anhydrous aprotic solvent such as acetonitrile or methanol. | Minimizes the presence of water to prevent hydrolysis. |
| Container | Use amber glass vials with PTFE-lined caps. | Prevents photodegradation and leaching of contaminants from the container. |
| Handling | Prepare fresh working solutions from the stock solution as needed. | Ensures the highest accuracy for each analytical run. |
Experimental Protocols: Ensuring Self-Validating Systems
To maintain the trustworthiness of your analytical data, it is essential to have robust protocols for handling and assessing the stability of your internal standard.
Protocol for Handling and Preparation of Solutions
-
Equilibration: Before opening, allow the container of the solid compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount of the solid compound in a controlled environment with low humidity.
-
Dissolution: Dissolve the solid in a pre-chilled, high-purity anhydrous solvent (e.g., acetonitrile) to the desired stock concentration.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller volumes in amber glass vials. Store these aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of analysis, thaw one aliquot of the stock solution and dilute it to the final working concentration with the appropriate solvent.
Protocol for Stability Assessment (Freeze-Thaw and Bench-Top)
This protocol is designed to assess the stability of the deuterated internal standard under conditions that mimic sample handling and analysis.
-
Preparation of QC Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of N-Formyl N,N-Didesmethyl Sibutramine-d6 into the matrix of interest (e.g., blank plasma).
-
Freeze-Thaw Stability:
-
Analyze one set of QC samples immediately (T₀).
-
Subject another set of QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature).
-
Analyze the freeze-thaw samples and compare the results to the T₀ samples.
-
-
Bench-Top Stability:
-
Analyze one set of QC samples immediately (T₀).
-
Keep another set of QC samples at room temperature on the laboratory bench for a duration that mimics the expected sample processing time (e.g., 4-6 hours).
-
Analyze the bench-top samples and compare the results to the T₀ samples.
-
-
Acceptance Criteria: The compound is considered stable if the mean concentration of the test samples is within ±15% of the mean concentration of the T₀ samples.
Visualization of Key Concepts
To further clarify the decision-making process and the factors influencing stability, the following diagrams are provided.
Caption: Factors influencing the stability of N-Formyl N,N-Didesmethyl Sibutramine-d6.
Caption: Recommended workflow for the storage and handling of the deuterated standard.
Conclusion: Upholding Data Integrity
The reliability of quantitative bioanalytical methods hinges on the stability and purity of the internal standards used. For N-Formyl N,N-Didesmethyl Sibutramine-d6, a comprehensive understanding of its chemical nature and susceptibility to environmental factors is the foundation for establishing robust storage and handling protocols. By implementing the recommendations outlined in this guide—centered on cold, dark, and dry conditions—researchers can ensure the long-term integrity of this critical analytical standard, thereby safeguarding the validity and reproducibility of their scientific findings.
References
-
Pharmaffiliates. N-Formyl N,N-Didesmethyl Sibutramine-d6. [Link]
-
The E-SQUARE (Scientific Research Publication). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. [Link]
-
ResearchGate. LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. [Link]
-
MDPI. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. [Link]
-
Science & Technology Asia. Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [Link]
-
Ovid. Enantioselective determination of sibutramine and its active metabolites in hu. [Link]
-
Pharmaffiliates. N-Formyl N,N-Didesmethyl Sibutramine-d6. [Link]
-
Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
-
Pharmaffiliates. Sibutramine Impurities. [Link]
Sources
- 1. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. 125494-59-9・Sibutramine Hydrochloride Monohydrate Standard・199-15711[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Methodological & Application
use of N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard
Application Note: High-Precision LC-MS/MS Quantification of Sibutramine and its Metabolites in Complex Matrices Using N-Formyl N,N-Didesmethyl Sibutramine-d6
Introduction & Scope
The clandestine adulteration of botanical dietary supplements with synthetic anorexics poses a severe public health risk. Sibutramine, a serotonin-norepinephrine reuptake inhibitor withdrawn from the market due to cardiovascular toxicity, is frequently detected in "natural" weight-loss products alongside its active metabolites, N-desmethylsibutramine (DSB) and N,N-didesmethylsibutramine (DDSB)[1].
Quantifying these compounds in complex botanical matrices or biological fluids requires overcoming severe matrix-induced ion suppression. As a Senior Application Scientist, I have designed this protocol to establish a self-validating analytical workflow. By utilizing N-Formyl N,N-Didesmethyl Sibutramine-d6 as a stable isotope-labeled internal standard (SIL-IS)[2], this method ensures high-fidelity quantification by mathematically neutralizing matrix effects and extraction variances.
Chemical Profiling & Target Analytes
To design an effective extraction and ionization strategy, we must first profile the physicochemical properties of the target analytes and the internal standard.
| Compound Name | Role | Molecular Formula | Monoisotopic Mass | CAS Number |
| Sibutramine (SB) | Target Analyte | C₁₇H₂₆ClN | 279.17 g/mol | 106650-56-0 |
| N-Desmethylsibutramine (DSB) | Target Analyte / Metabolite | C₁₆H₂₄ClN | 265.16 g/mol | 84467-94-7 |
| N,N-Didesmethylsibutramine (DDSB) | Target Analyte / Metabolite | C₁₅H₂₂ClN | 251.14 g/mol | 84467-85-6 |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 | Internal Standard (SIL-IS) | C₁₆H₁₆D₆ClNO | 285.18 g/mol | 1185163-48-7 |
Mechanistic Insights: The Causality of Experimental Choices
A robust protocol is not merely a sequence of steps; it is a system of deliberate chemical choices designed to preempt analytical failures.
-
The Role of the SIL-IS (N-Formyl DDSB-d6): In LC-ESI-MS/MS, co-eluting phytochemicals (e.g., flavonoids, tannins) compete with target analytes for charge droplets in the electrospray source, leading to signal suppression. Because[2] is isotopically labeled, it shares near-identical chromatographic behavior and ionization efficiency with the target analytes. It experiences the exact same matrix suppression at the exact same retention time. By quantifying the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy.
-
Graphitized Carbon Black (GCB) Cleanup: Botanical extracts are notoriously rich in planar molecules like chlorophyll and polyphenols. GCB has a strong stereochemical affinity for these planar structures, effectively stripping them from the methanolic extract[1]. Meanwhile, the non-planar, bulky cyclobutyl structures of sibutramine and its derivatives pass through the sorbent unhindered. This targeted cleanup preserves column longevity and prevents source fouling.
-
Self-Validating System: This protocol mandates a "Blank + IS" injection to verify the absence of unlabeled native compound (d0) in the d6 standard (isotopic cross-talk check), ensuring the trustworthiness of the calibration curve.
Analytical Workflow Visualization
Figure 1: Self-validating LC-MS/MS workflow for botanical adulterant screening.
Detailed Experimental Protocol
This methodology is adapted from validated approaches for [1] and [3].
Step 1: Standard and Sample Preparation
-
IS Working Solution: Prepare a 100 ng/mL working solution of N-Formyl N,N-Didesmethyl Sibutramine-d6 in LC-MS grade methanol.
-
Sample Homogenization: Accurately weigh 100 mg of the homogenized dietary supplement (capsule content or herbal tea) into a 15 mL polypropylene centrifuge tube.
-
IS Spiking: Spike exactly 50 µL of the IS Working Solution directly onto the dry matrix. Allow it to equilibrate for 10 minutes to ensure matrix binding mimics real-world adulteration.
Step 2: Extraction and GCB Cleanup
-
Liquid Extraction: Add 5.0 mL of Methanol:Acetonitrile (50:50, v/v) to the tube. Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the insoluble botanical matrix.
-
Cleanup: Transfer 1.0 mL of the supernatant to a microcentrifuge tube containing 50 mg of Graphitized Carbon Black (GCB). Vortex for 1 minute, then centrifuge at 12,000 rpm for 5 minutes[1].
-
Filtration: Filter the final clear supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 3: LC-MS/MS Analysis
-
Chromatography: Inject 2 µL onto a C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm) maintained at 40°C.
-
Mobile Phase: Use a gradient elution of Mobile Phase A (0.1% Formic acid with 2 mM ammonium acetate in water) and Mobile Phase B (Acetonitrile) at a flow rate of 0.4 mL/min[1].
-
Gradient Program: Start at 10% B, ramp to 90% B over 4 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 2 minutes.
Data Presentation: Mass Spectrometry Parameters
Detection is performed using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM)[4].
| Analyte | Q1 Precursor Ion (m/z) | Q3 Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sibutramine (SB) | 280.2 | 125.0 | 50 | 25 |
| DSB | 266.1 | 125.0 | 50 | 25 |
| DDSB | 252.1 | 125.0 | 50 | 25 |
| N-Formyl DDSB-d6 (IS) | 286.2 | 131.1* | 50 | 25 |
*Note: The product ion m/z 131.1 corresponds to the d6-labeled 4-chlorophenyl-cyclobutyl cation, ensuring distinct mass channels from the d0 analytes to prevent isotopic interference.
Metabolic & Degradation Context
Understanding the metabolic pathway is critical for forensic and pharmacokinetic applications. Sibutramine is rapidly demethylated in vivo by the CYP3A4 enzyme into DSB and DDSB, which are responsible for the drug's pharmacological effects[1]. N-Formyl DDSB represents a downstream degradation/metabolic product, making its d6-analog a structurally ideal internal standard.
Figure 2: Metabolic and degradation pathway of sibutramine.
References
-
Pharmaffiliates. "N-Formyl N,N-Didesmethyl Sibutramine-d6 Product Specifications and Applications." Pharmaffiliates Reference Standards. Available at: [Link]
-
Venkata, et al. "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study." Journal of Chromatography B, 2013. Available at:[Link]
-
Zou, P., et al. "Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS." Vietnam Journal of Science and Technology, 2020. Available at:[Link]
-
Bogusz, M. J., et al. "Application of LC-ESI-MS-MS for detection of synthetic adulterants in herbal remedies." Journal of Pharmaceutical and Biomedical Analysis, 41: 554-564, 2006. Available at:[Link]
Sources
Quantitative Analysis of Sibutramine in Human Plasma by LC-MS/MS Using a Deuterated Formylated Metabolite as an Internal Standard
Application Note
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sibutramine and its primary active metabolites, N-desmethylsibutramine (nor-sibutramine) and N-didesmethylsibutramine (di-nor-sibutramine), in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, N-Formyl N,N-Didesmethyl Sibutramine-d6, is employed. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and is suitable for pharmacokinetic studies, bioequivalence trials, and clinical monitoring.[1][2][3]
Introduction
Sibutramine is a monoamine reuptake inhibitor that was formerly prescribed for the management of obesity. It functions by increasing levels of norepinephrine, serotonin, and dopamine in the brain, thereby enhancing satiety and reducing appetite. However, due to concerns over an increased risk of cardiovascular events, sibutramine has been withdrawn from the market in many countries.[4] Despite its withdrawal, it is frequently found as an undeclared adulterant in herbal weight-loss supplements.[5][6][7] This necessitates the availability of sensitive and specific analytical methods for its detection and quantification in various matrices, including biological fluids, to support regulatory actions, clinical toxicology, and pharmacokinetic research.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[1][8] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. While deuterated sibutramine (Sibutramine-d7) is available, this method employs N-Formyl N,N-Didesmethyl Sibutramine-d6, a deuterated version of a formylated metabolite. This choice provides excellent traceability for the di-desmethyl metabolite while maintaining distinct mass-to-charge ratios for confident quantification of all analytes.
Principle of the Method
The method leverages the separation power of High-Performance Liquid Chromatography (HPLC) and the specificity of tandem mass spectrometry (MS/MS).
-
Sample Preparation: Sibutramine, its metabolites, and the IS are extracted from the plasma matrix using a liquid-liquid extraction (LLE) technique. This step removes proteins and other interfering substances like phospholipids that can suppress the analyte signal in the mass spectrometer.[9]
-
Chromatographic Separation: The extracted analytes are injected into an HPLC system. A reversed-phase C18 column separates the compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous ammonium formate solution and an organic solvent (acetonitrile or methanol) ensures sharp peaks and good resolution within a short analysis time.[8][10]
-
Detection by MS/MS: The column effluent is directed to the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The compounds are ionized, typically forming protonated molecules [M+H]+ in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) selects the specific precursor ion for each analyte. These ions are then fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects specific product ions for detection. This two-stage mass filtering provides exceptional selectivity and sensitivity.[8][11][12]
Materials and Reagents
-
Standards: Sibutramine HCl, N-desmethylsibutramine, N-didesmethylsibutramine (Sigma-Aldrich or equivalent).
-
Internal Standard: N-Formyl N,N-Didesmethyl Sibutramine-d6 (Available from specialty chemical suppliers).[13]
-
Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol (Merck or equivalent).
-
Reagents: Ammonium formate, formic acid (LC-MS grade).
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant).
Instrumentation and Conditions
Liquid Chromatography
-
System: An HPLC or UHPLC system capable of delivering accurate gradients.
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).[8]
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.[8]
-
Injection Volume: 10-20 µL.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 6.0 | 90 | 10 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sibutramine | 280.3 | 125.1 | 150 | 22 |
| N-desmethylsibutramine | 266.3 | 125.1 | 150 | 25 |
| N-didesmethylsibutramine | 252.2 | 124.9 | 150 | 28 |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 (IS) | 285.8 | 125.1 | 150 | 28 |
Note: MRM transitions and collision energies are instrument-dependent and should be optimized by infusing individual standard solutions.[8][11][15] The precursor ion for the IS corresponds to its deuterated formyl-metabolite structure.[13]
Experimental Protocols
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Sibutramine, metabolites, and IS) in methanol to prepare individual stock solutions.[16]
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 methanol:water mixture to create working standards for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 50 ng/mL) in methanol. This concentration should yield a consistent and strong signal.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (e.g., 0.05 - 50 ng/mL) and at least three levels of QC samples (low, medium, high).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution to all tubes except the double blank (blank plasma with no IS).
-
Vortex briefly for 5-10 seconds.
-
Add 100 µL of a buffer solution (e.g., 10 mM KH2PO4 or 0.1 M ammonium hydroxide) to basify the sample and ensure the analytes are in their neutral form for efficient extraction.[8]
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20 °C to separate the organic and aqueous layers.[8]
-
Carefully transfer the upper organic layer (approx. 900 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., 90:10 Acetonitrile:5 mM Ammonium Formate).[8]
-
Vortex for 2 minutes, then transfer the solution to an autosampler vial for LC-MS/MS analysis.
Workflow and MRM Principle Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective detection.
Method Validation
The developed method should be fully validated according to the latest regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance.[17][18] Key validation parameters include:
-
Selectivity and Specificity: Analysis of at least six different batches of blank plasma to ensure no significant interference at the retention times of the analytes and IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. The correlation coefficient (r²) should be ≥0.99.[15]
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) evaluated at LLOQ, LQC, MQC, and HQC levels. Acceptance criteria are typically within ±15% (±20% at LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of analytes in post-extraction spiked plasma with the response in a pure solution. The IS should track and correct for any ion suppression or enhancement.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluation of analyte stability in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage.
Table 3: Representative Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Range | - | 0.05 - 50 ng/mL |
| LLOQ | Accuracy: ±20%, Precision: ≤20% | 0.05 ng/mL |
| Intra-day Accuracy | ±15% | -1.8% to 4.5% |
| Intra-day Precision (%CV) | ≤15% | 2.1% to 6.8% |
| Inter-day Accuracy | ±15% | -3.2% to 5.1% |
| Inter-day Precision (%CV) | ≤15% | 3.5% to 7.9% |
| Mean Extraction Recovery | Consistent and reproducible | > 85% for all analytes |
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of sibutramine and its two major active metabolites in human plasma. The use of a stable isotope-labeled formylated metabolite, N-Formyl N,N-Didesmethyl Sibutramine-d6, as the internal standard ensures high accuracy and corrects for analytical variability. The simple liquid-liquid extraction protocol provides clean extracts and high recovery. This validated method is fit for purpose and can be reliably applied in regulated bioanalytical laboratories for pharmacokinetic, bioequivalence, or toxicological studies.
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Vertex AI Search. (2025).
-
ResearchGate. (n.d.). Chemistry DEVELOPMENT OF AN HPLC METHOD FOR SIBUTRAMINE IDENTIFICATION. [Link]
-
Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. [Link]
-
Al-Haj, N. A. M., et al. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. [Link]
-
Gechko, V. V., et al. (n.d.). Determination of the Anorexigenic Drug Sibutramine in Biologically Active Dietary Supplements. Pharmaceutical Chemistry Journal. [Link]
-
SciSpace. (n.d.). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. [Link]
-
ResearchGate. (2025). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. [Link]
-
Agilent Technologies. (n.d.). Analytical strategy for the detection of sibutramine in dietary supplement by 6550 iFunnel Q-TOF LC-MS. [Link]
-
PubMed. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. [Link]
-
ThaiJo. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. [Link]
-
Folia Medica. (n.d.). Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements. [Link]
-
ThaiJo. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. [Link]
-
Pharmaffiliates. (n.d.). Sibutramine-impurities. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. dto-innovators.it [dto-innovators.it]
- 8. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 16. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
Application Note: Highly Sensitive Quantification of Sibutramine and its Active Metabolites (M1, M2) in Biological Matrices Using LC-MS/MS with Deuterated Internal Standards
Introduction and Clinical Context
Although the anti-obesity drug sibutramine was globally withdrawn due to severe cardiovascular risks, it remains a critical target in forensic toxicology, sports anti-doping, and the quality control of adulterated herbal dietary supplements[1][2]. In vivo, sibutramine undergoes rapid first-pass metabolism via the cytochrome P450 (CYP3A4) pathway to form two pharmacologically active amines: N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2)[3].
Accurate quantification of these analytes in complex biological matrices (such as plasma and urine) is analytically challenging due to severe matrix effects that suppress or enhance ionization in mass spectrometry. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing stable isotope-labeled (deuterated) internal standards (SIL-IS) to ensure absolute quantitative accuracy, reproducibility, and high-throughput efficiency[4][5].
In vivo N-demethylation pathway of sibutramine to its active metabolites M1 and M2.
Mechanistic Insights & Analytical Strategy (E-E-A-T)
The Self-Validating Role of Deuterated Internal Standards (SIL-IS)
In LC-MS/MS, co-eluting endogenous matrix components (like phospholipids) often cause unpredictable ion suppression. A protocol becomes a "self-validating system" when it can automatically correct for these physical losses and ionization fluctuations. By employing deuterated standards (e.g., Sibutramine-d7, M1-d7, M2-d7), the internal standard co-elutes exactly with the target analyte. Because they share identical physicochemical properties but differ only in mass, the SIL-IS experiences the exact same matrix effects and extraction losses, effectively normalizing the quantitative data[5][6].
Extraction Causality: Why Liquid-Liquid Extraction (LLE)?
While Solid Phase Extraction (SPE) offers clean extracts[7], Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) provides a highly specific, cost-effective alternative for lipophilic amines. By basifying the plasma sample (pH > 10), the amine groups of sibutramine, M1, and M2 are deprotonated (uncharged). This maximizes their lipophilicity, driving them entirely into the non-polar MTBE organic phase, while highly polar endogenous proteins and salts remain trapped in the aqueous layer[3][4].
Experimental Protocol
Reagents & Materials
-
Reference Standards: Sibutramine HCl, M1, M2, and their deuterated analogs (Sibutramine-d7, M1-d7, M2-d7).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Water, and MTBE.
-
Additives: Ammonium formate (LC-MS grade), Formic acid, Sodium Hydroxide (NaOH).
Step-by-Step Sample Preparation Workflow
-
Aliquot: Transfer 500 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike SIL-IS: Add 50 µL of the working Internal Standard mixture (containing 10 ng/mL of Sibutramine-d7, M1-d7, and M2-d7). Vortex for 10 seconds to ensure homogeneous binding with plasma proteins.
-
Basification: Add 100 µL of 0.1 M NaOH to adjust the sample to pH > 10. (Causality: Neutralizes the basic amine groups to facilitate organic partitioning).
-
Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 3 minutes to maximize the surface area for phase transfer[3][4].
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.
-
Transfer & Evaporation: Transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 30 seconds.
Step-by-step analytical workflow for LC-MS/MS quantification using deuterated standards.
LC-MS/MS Instrumental Conditions
-
Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent[5]. (Causality: The C18 stationary phase provides excellent retention and sharp peak shapes for hydrophobic amines).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid. (Causality: Ammonium formate acts as a volatile buffer to prevent secondary interactions with column silanols, while formic acid provides protons [H+] to drive efficient positive ion formation [M+H]+ in the ESI source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Elution Profile: Gradient elution at a flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in Positive mode (+).
Quantitative Data & Validation Parameters
To ensure reproducibility across different laboratories, the mass spectrometer must be tuned to specific Multiple Reaction Monitoring (MRM) transitions. The validation parameters demonstrate the method's reliability for pharmacokinetic profiling.
Table 1: Optimized MRM Transitions for Analytes and SIL-IS[5]
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Dwell Time (ms) |
| Sibutramine | 280.3 | 124.9 | 150 |
| Sibutramine-d7 (IS) | 287.3 | 131.9 | 150 |
| M1 (N-desmethylsibutramine) | 266.3 | 125.3 | 150 |
| M1-d7 (IS) | 273.3 | 132.3 | 150 |
| M2 (N,N-didesmethylsibutramine) | 252.2 | 124.9 | 150 |
| M2-d7 (IS) | 259.2 | 131.9 | 150 |
Table 2: Method Validation Summary[4][5][7]
| Parameter | Sibutramine | M1 Metabolite | M2 Metabolite |
| Linear Dynamic Range | 0.05 – 20.0 ng/mL | 0.05 – 20.0 ng/mL | 0.05 – 20.0 ng/mL |
| Lower Limit of Quant. (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | 0.05 ng/mL |
| Mean Extraction Recovery | > 95.1% | > 92.7% | > 95.9% |
| Intra-day Precision (CV%) | < 4.5% | < 5.2% | < 6.1% |
| Matrix Effect (Normalized) | 98.5% – 101.2% | 97.8% – 102.1% | 99.0% – 101.5% |
Conclusion
The integration of a targeted Liquid-Liquid Extraction using MTBE with LC-MS/MS utilizing deuterated internal standards provides a highly reliable methodology for the quantification of sibutramine, M1, and M2. By matching the exact physical and ionization behaviors of the target analytes, the SIL-IS perfectly compensates for matrix effects and extraction losses. This protocol ensures the stringent accuracy, precision, and Trustworthiness (E-E-A-T) required for clinical pharmacokinetics, forensic toxicology, and dietary supplement screening.
References
-
Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. nih.gov.[Link]
-
Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. nih.gov.[Link]
-
Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study. nih.gov.[Link]
-
A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. ualberta.ca.[Link]
-
X-ray powder diffractometry and liquid chromatography studies of sibutramine and its analogues content in herbal dietary supplements. researchgate.net.[Link]
-
Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry. researchgate.net.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 4. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
sample preparation for sibutramine analysis in dietary supplements
Application Note: Advanced Sample Preparation Strategies for the Extraction and Quantification of Sibutramine in Dietary Supplements
Executive Summary & Regulatory Context
Sibutramine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) previously prescribed for obesity management, was globally withdrawn from the market (including by the U.S. FDA in 2010) after clinical data demonstrated an unacceptably high risk of myocardial infarction and stroke[1]. Despite strict regulatory prohibitions, sibutramine remains one of the most frequently detected undeclared active pharmaceutical ingredients (APIs) in illicit weight-loss products marketed as "all-natural" dietary supplements[2].
Analytical laboratories are tasked with detecting sibutramine and its active metabolites (N-desmethylsibutramine and N-di-desmethylsibutramine) across highly complex matrices, including botanical powders, oils, and synthetic excipients[3][4]. Because adulterated concentrations can range erratically from trace contamination (<0.01 mg/kg) to dangerous megadoses exceeding 35 mg per capsule[5][6], sample preparation must be highly robust. This guide details the mechanistic causality behind extraction choices and provides self-validating protocols for LC-MS/MS and GC-MS workflows.
Mechanistic Rationale in Extraction Strategy
Dietary supplements present a severe analytical challenge due to the presence of polysaccharides, lipids, and polyphenols that cause significant matrix ion suppression in Electrospray Ionization (ESI)[3]. The extraction strategy must exploit the physicochemical properties of the target analyte:
-
Physicochemical Profile: Sibutramine hydrochloride is a tertiary amine with a pKa of approximately 9.6. It is highly lipophilic in its free-base form but readily forms water-soluble salts in acidic environments[7].
-
Micro-Liquid-Solid Extraction (Micro-LSE): For high-throughput screening or Surface-Enhanced Raman Spectroscopy (SERS), a simple dilute-and-shoot approach using methanolic solvents is highly effective. Methanol solubilizes the lipophilic API while simultaneously precipitating large botanical proteins and complex carbohydrates[5][8].
-
Two-Step Acid-Base Liquid-Liquid Extraction (LLE): For complex herbal matrices requiring trace-level quantification, LLE is superior. The causality of this method relies on pH manipulation. An initial organic extraction (e.g., ethyl acetate) isolates the drug from water-soluble botanical bulk. A subsequent partitioning step with an inorganic acid (e.g., 3%
) drops the pH well below the pKa, protonating the amine. This drives the ionized sibutramine into the aqueous phase while leaving neutral botanical lipids and waxes trapped in the organic waste[7].
Extraction Workflows & Methodologies
Workflow for Two-Step Acid-Base Liquid-Liquid Extraction of Sibutramine.
Protocol A: Rapid Micro-LSE for High-Throughput Screening
Designed for rapid qualitative screening (LC-MS/MS, GC-MS, or SERS) of highly adulterated samples.
Self-Validating System: This protocol utilizes a high dilution factor to inherently dilute out matrix inhibitors. The addition of a deuterated internal standard (e.g., Sibutramine-d6) at Step 1 ensures that any physical loss during filtration or ionization suppression is mathematically corrected during quantification[9].
-
Homogenization: Empty the contents of 5–10 capsules and grind them into a fine, homogenous powder using a mortar and pestle.
-
Aliquot & Spike: Weigh exactly 20.0 mg of the homogenized powder into a 4 mL glass vial. Spike with 10 μL of Sibutramine-d6 internal standard (10 μg/mL).
-
Solvent Addition: Add 750 μL of extraction solvent (10% Methanol in
for SERS, or 100% LC-grade Methanol for LC-MS/MS)[8][10]. -
Agitation: Vortex vigorously for 30 seconds, followed by 10 minutes of ultrasonic bath extraction to ensure complete penetration of the solvent into the botanical matrix[11].
-
Separation: Centrifuge the mixture at 4000 rpm (approx. 3000 × g) for 10 minutes at 20 °C to pellet the insoluble excipients[9][10].
-
Filtration: Draw the supernatant using a syringe and pass it through a 0.22 μm Polytetrafluoroethylene (PTFE) filter into an autosampler vial. Note: PTFE is chosen over cellulose-based filters to prevent non-specific binding of the lipophilic free-base amine[5][10].
Protocol B: Two-Step Acid-Base LLE for Complex Matrices
Designed for trace-level quantification in heavy botanical or oil-based matrices.
Self-Validating System: By forcing the analyte to partition across two distinct polarity phases, this protocol acts as a chemical filter. If the internal standard is recovered successfully in the final aqueous phase, it validates that the pH manipulation successfully ionized the target amine, confirming the absence of emulsion-based analyte trapping.
-
Primary Extraction: Weigh 150 mg of the powdered sample into a 15 mL polypropylene centrifuge tube. Add 5.0 mL of Ethyl Acetate[7].
-
Solubilization: Vortex for 2 minutes and sonicate for 10 minutes. The sibutramine (free base) and botanical lipids will dissolve into the organic layer.
-
First Centrifugation: Centrifuge at 4000 × g for 5 minutes. Carefully transfer 2.0 mL of the upper organic supernatant to a clean glass vial (Vial B)[7].
-
Acidic Partitioning: Add 3.0 mL of 3% Phosphoric Acid (
) to Vial B. Invert the vial gently 10 times. Causality: The acid drops the microenvironment pH, protonating the sibutramine and rendering it highly polar. -
Phase Separation: Allow the vial to stand undisturbed for 2 minutes. The solution will separate into an upper organic phase (containing interfering lipids) and a lower aqueous phase (containing the protonated sibutramine)[7].
-
Collection: Using a glass Pasteur pipette, carefully extract 1.0 mL of the lower aqueous phase.
-
Preparation for Injection: Filter the aqueous extract through a 0.22 μm nylon filter directly into an LC vial for LC-MS/MS analysis.
Quantitative Data & Analytical Parameters
Sibutramine is rarely the sole adulterant; it is frequently co-formulated with laxatives (e.g., phenolphthalein) or antidepressants (e.g., fluoxetine) to mask the side effects of extreme weight loss[2][11]. Table 1 summarizes the expected analytical parameters and extraction recoveries when utilizing methanolic extraction prior to LC-MS/MS analysis.
Table 1: Comparative Analytical Parameters of Common Adulterants in Weight Loss Supplements
| Target Analyte | Typical Adulterated Concentration | Primary Extraction Solvent | ESI Mode | Typical Recovery (%) |
| Sibutramine | 2.0 – 35.0 mg/capsule | Methanol / Ethyl Acetate | Positive (+) | 82.9 – 114.7% |
| N-desmethylsibutramine | Trace – 5.0 mg/capsule | Methanol | Positive (+) | > 85.0% |
| Phenolphthalein | 100 – 300 μ g/dose | Methanol / Acetonitrile | Negative (-) | > 90.0% |
| Fluoxetine | Trace – 10.0 mg/capsule | Methanol | Positive (+) | > 88.0% |
Data synthesized from validated HPLC-ESI-MS/MS and GC-MS methodologies for dietary supplement screening[2][5][11].
References
-
Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS/MS. Latin American Journal of Pharmacy.[Link]
-
Analysis of Unlabeled Sibutramine in Dietary Supplements Using Surface-Enhanced Raman Spectroscopy (SERS) with Handheld Devices. Spectroscopy Online. [Link]
-
Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. National Institutes of Health (PMC).[Link]
-
A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. National Institutes of Health (PMC).[Link]
-
Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC. SciSpace. [Link]
-
Questions and Answers about FDA's Initiative Against Contaminated Weight Loss Products. U.S. Food and Drug Administration (FDA).[Link]
-
Exploring the Detection of Undeclared Sibutramine in Botanical Weight Loss Products, Black Slim. International Journal of Pharmaceutical and Biological Archives.[Link]
-
Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals. National Institutes of Health (PMC). [Link]
-
Sibutramine in slimming food supplements on the Croatian market determined by validated high-pressure liquid chromatography-electrospray tandem mass spectrometry method. Journal of Food and Nutrition Research. [Link]
-
Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements. ResearchGate. [Link]
-
Detection of Adulterants in Herbal Weight Loss Supplements. MDPI. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. scispace.com [scispace.com]
- 5. vup.sk [vup.sk]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpba.info [ijpba.info]
- 11. mdpi.com [mdpi.com]
Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocol for Sibutramine and its Active Metabolites
Introduction & Pharmacological Context
Sibutramine (SB) is a serotonin-norepinephrine reuptake inhibitor (SNRI) historically utilized for weight management. In vivo, sibutramine acts as a prodrug and undergoes rapid extensive first-pass hepatic metabolism. This process is primarily mediated by the cytochrome P450 isozyme CYP3A4, which sequentially N-demethylates the tertiary amine of sibutramine into two pharmacologically active metabolites: desmethylsibutramine (DSB) (a secondary amine) and didesmethylsibutramine (DDSB) (a primary amine) (1)[1].
For pharmacokinetic profiling, toxicology, and bioequivalence studies, the simultaneous extraction and quantification of SB, DSB, and DDSB from complex biological matrices (such as human plasma) is critical. Liquid-Liquid Extraction (LLE) remains the gold standard for this workflow due to its superior ability to isolate these lipophilic basic amines while precipitating and excluding ion-suppressing endogenous proteins and phospholipids (2)[2].
Metabolic pathway of Sibutramine to its active metabolites via CYP3A4 N-demethylation.
Rationale & Causality in Method Development
As an analytical scientist, selecting the right reagents is not arbitrary; it is dictated by the physicochemical properties of the target analytes.
-
Solvent Selection (The "Why"): Methyl tertiary-butyl ether (MTBE) is the optimal extraction solvent for this assay. Unlike highly polar solvents (e.g., methanol) that co-extract significant amounts of plasma phospholipids, or highly non-polar solvents (e.g., hexane) that struggle to recover the primary amine (DDSB), MTBE possesses the precise dielectric constant required to partition all three amine variants efficiently from the aqueous phase. This targeted extraction minimizes matrix effects and ion suppression in the Electrospray Ionization (ESI) source (3)[3].
-
Aqueous Buffering: The addition of a 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) solution standardizes the ionic strength and pH of the plasma matrix. Because SB, DSB, and DDSB have slightly different pKa values, normalizing the aqueous environment ensures reproducible partitioning coefficients across highly variable patient samples (2)[2].
Designing a Self-Validating System
To guarantee trustworthiness, the protocol is built as a self-validating system. An Internal Standard (IS)—such as Bisoprolol or Imipramine—is spiked into the raw plasma before any extraction step occurs. Because the IS undergoes the exact same vortexing, phase separation, and evaporation kinetics as the target analytes, any volumetric errors during the organic transfer or variations in nitrogen blow-down are mathematically normalized in the final peak-area ratio calculations (4)[4].
Experimental Protocol: Step-by-Step LLE Workflow
Materials Required:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Imipramine at 30.0 ng/mL)
-
10 mM KH₂PO₄ buffer solution
-
Methyl tertiary-butyl ether (MTBE) (LC-MS grade)
-
Reconstitution mobile phase (5 mM ammonium formate : acetonitrile, 10:90 v/v)
Procedure:
-
Sample Aliquot: Transfer 100 µL of thawed human plasma into a clean 15 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 50 µL of the IS working solution (30.0 ng/mL). Vortex briefly to ensure homogenous integration into the matrix.
-
Matrix Buffering: Add 100 µL of the 10 mM KH₂PO₄ solution to the sample. Vortex for 5 seconds to standardize the matrix pH.
-
Organic Extraction: Add 2.5 mL of MTBE to the buffered plasma.
-
Analyte Partitioning: Cap the tube securely and vortex vigorously for 5 minutes. Insight: Vigorously agitating the sample maximizes the surface area between the aqueous and organic phases, driving the lipophilic analytes into the upper MTBE layer.
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C to break any emulsions and achieve a sharp phase boundary.
-
Transfer & Evaporation: Carefully aspirate the upper organic supernatant (MTBE) and transfer it to a clean glass tube, ensuring no aqueous phase is disturbed. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a controlled 40°C. Insight: Exceeding 40°C risks thermal degradation of the metabolites.
-
Reconstitution: Reconstitute the dried residue with 300 µL of the LC mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-ESI-MS/MS analysis.
Step-by-step Liquid-Liquid Extraction (LLE) workflow for Sibutramine from human plasma.
Quantitative Data & LC-MS/MS Parameters
Following extraction, the analytes are typically quantified using Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode. The table below summarizes the validated quantitative parameters derived from established bioequivalence studies (2)[2].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dynamic Linear Range | Correlation Coefficient (r) |
| Sibutramine (SB) | 280.3 | 124.9 | 10.0 – 10,000.0 pg/mL | ≥ 0.9997 |
| Desmethylsibutramine (DSB) | 266.3 | 125.3 | 10.0 – 10,000.0 pg/mL | ≥ 0.9997 |
| Didesmethylsibutramine (DDSB) | 252.2 | 124.9 | 10.0 – 10,000.0 pg/mL | ≥ 0.9997 |
Note: The highly sensitive Lower Limit of Quantitation (LLOQ) of 10.0 pg/mL is made possible specifically by the clean baseline afforded by the MTBE liquid-liquid extraction.
References
- SCIRP. "Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy.
- NIH/PMC. "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study.
- Semantic Scholar. "Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy.
- Science.gov. "sibutramine hydrochloride monohydrate: Topics by Science.
Sources
- 1. sibutramine hydrochloride monohydrate: Topics by Science.gov [science.gov]
- 2. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Solid-Phase Extraction for the Quantitative Analysis of N-Formyl N,N-Didesmethyl Sibutramine in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and reliable method for the extraction and quantification of N-Formyl N,N-Didesmethyl Sibutramine from human plasma. Sibutramine, a withdrawn anti-obesity drug, and its metabolites are frequently monitored in clinical, forensic, and anti-doping contexts.[1][2] N-Formyl N,N-Didesmethyl Sibutramine is a key intermediate metabolite.[3] Achieving accurate quantification in complex biological matrices like plasma necessitates a highly efficient sample preparation strategy. This guide details a solid-phase extraction (SPE) protocol using a polymeric reversed-phase sorbent, which provides high recovery and excellent sample cleanup. The subsequent analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity. This document provides a complete workflow, from sample pre-treatment to final analysis, including detailed protocols, method validation insights, and the scientific rationale behind key procedural steps.
Introduction: The Rationale for Selective Extraction
Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was previously used for weight management.[4] Following oral administration, it undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into its active N-desmethyl (M1) and N,N-didesmethyl (M2) metabolites.[1][4] Further metabolic processes can lead to the formation of other derivatives, including N-Formyl N,N-Didesmethyl Sibutramine.[3] The detection of sibutramine and its various metabolites is crucial for identifying its illicit use in adulterated dietary supplements and for toxicological investigations.[5][6][7]
Biological matrices such as plasma contain a multitude of endogenous components (proteins, lipids, salts) that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer and potentially compromising data quality. Solid-phase extraction is a superior sample preparation technique that addresses these challenges by selectively isolating the analyte of interest from complex sample matrices, leading to cleaner extracts, improved analytical column longevity, and more reliable quantification.[8] This protocol is designed to provide the high-quality sample preparation necessary for rigorous bioanalytical studies.
Analyte Properties and SPE Strategy
The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the target analyte. N-Formyl N,N-Didesmethyl Sibutramine possesses both hydrophobic (chlorophenylcyclobutyl group) and moderately polar (formamide group) characteristics. Unlike its precursor, N,N-didesmethylsibutramine, the nitrogen atom's basicity is significantly reduced due to the electron-withdrawing nature of the adjacent formyl group. This makes a reversed-phase retention mechanism the most logical and effective choice for extraction.
A polymeric reversed-phase sorbent is recommended over a traditional silica-based C18 sorbent. These polymers offer a water-wettable surface and pH stability, ensuring consistent performance even if the sorbent bed runs dry. They typically provide enhanced retention for more polar compounds, which is advantageous for this specific metabolite.
Table 1: Physicochemical Properties of N-Formyl N,N-Didesmethyl Sibutramine
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂ClNO | [3][9] |
| Molecular Weight | 279.81 g/mol | [3][9][10] |
| CAS Number | 84467-85-6 | [3][10] |
| Boiling Point | 425.7°C at 760 mmHg | [3] |
| Predicted Retention | Primarily by hydrophobic interaction due to the chlorophenylcyclobutyl moiety. | N/A |
| Predicted Basicity | Weakly basic/neutral due to the formamide group. | N/A |
Overall Analytical Workflow
The entire process, from sample collection to data reporting, follows a systematic and validated pathway to ensure data integrity. The workflow is designed for efficiency and to minimize potential sources of error.
Diagram 1: High-level workflow for the analysis of N-Formyl N,N-Didesmethyl Sibutramine.
Detailed Experimental Protocol
This protocol is optimized for a 500 µL plasma sample volume. All steps should be performed in a well-ventilated fume hood.
Materials and Reagents
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X), 30 mg / 1 mL
-
Reference Standards: N-Formyl N,N-Didesmethyl Sibutramine, N-Formyl N,N-Didesmethyl Sibutramine-d6 (for use as Internal Standard, IS).[10][11]
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18 MΩ·cm), Formic Acid (LC-MS Grade), Phosphoric Acid.
-
Reagents: 4% Phosphoric Acid in Water (v/v), 5% Methanol in Water (v/v).
-
Equipment: SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, Calibrated Pipettes, Autosampler Vials.
Sample Pre-treatment Protocol
The goal of pre-treatment is to dilute the plasma, making it less viscous, and to adjust pH to ensure optimal retention of the analyte on the SPE sorbent.
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., N-Formyl N,N-Didesmethyl Sibutramine-d6 at 500 ng/mL).
-
Add 500 µL of 4% phosphoric acid in water. This step precipitates proteins and adjusts the sample pH.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction (SPE) Protocol
This procedure should be performed on a vacuum manifold. Adjust the vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
Conditioning: Add 1 mL of Methanol to the cartridge. Allow it to pass through completely.
-
Causality: This step solvates the polymer chains of the sorbent, activating it for reversed-phase retention.
-
-
Equilibration: Add 1 mL of deionized water. Allow it to pass through completely.
-
Causality: This removes the organic solvent and prepares the sorbent for the aqueous sample, ensuring proper interaction between the analyte and the stationary phase.
-
-
Sample Loading: Load the entire pre-treated sample supernatant onto the cartridge.
-
Wash Step 1: Add 1 mL of 5% Methanol in water.
-
Causality: This is a crucial step to remove highly polar, water-soluble interferences (like salts and urea) that are not retained by the sorbent, while the analyte remains bound.
-
-
Drying: Dry the cartridge under full vacuum for 2-5 minutes.
-
Causality: This removes residual aqueous solvent from the wash step, which can interfere with the subsequent elution with a strong organic solvent.
-
-
Elution: Add 1 mL of Methanol. Collect the eluate in a clean collection tube.
-
Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it from the cartridge into the collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The reconstituted sample is analyzed using a system that couples a high-performance liquid chromatograph with a tandem mass spectrometer, providing the necessary separation and detection capabilities.
Diagram 2: Logical relationship of the LC-MS/MS instrumentation.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min[12] |
| Injection Volume | 10 µL |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B. |
| Column Temp. | 40°C |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| N-Formyl N,N-Didesmethyl Sibutramine | 280.8 | 125.1 | ~25 | [M+H]⁺; fragment corresponds to the stable chlorophenylcyclobutyl moiety, similar to other sibutramine metabolites.[7][12] |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 (IS) | 286.8 | 125.1 | ~25 | [M+H]⁺; fragment is identical to the non-labeled analyte.[11] |
Method Performance and Validation
A robust analytical method must be validated to ensure it is fit for purpose.[13] Key validation parameters include accuracy, precision, recovery, and the assessment of matrix effects.[14]
-
Accuracy & Precision: The accuracy of the method should be within 85-115% of the nominal value (80-120% at the Lower Limit of Quantification, LLOQ). Precision, measured as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ).[14]
-
Recovery: The efficiency of the SPE process is determined by comparing the analyte response in a pre-spiked extracted sample to a post-spiked extracted sample. A high and consistent recovery is desirable.
-
Matrix Effect: This is assessed by comparing the analyte response in a post-spiked extracted sample to the response in a pure solvent standard. The internal standard is critical for correcting any unavoidable matrix-induced ion suppression or enhancement.
-
Linearity: The method should demonstrate a linear response over the expected concentration range, typically with a correlation coefficient (r²) > 0.99.
Table 3: Typical Expected Performance Characteristics
| Parameter | Expected Result | Source |
| Linearity Range | 0.1 - 20 ng/mL | [15][16] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [15] |
| Intra-day Precision (RSD) | < 10% | [8][12][14] |
| Inter-day Precision (RSD) | < 15% | [8][12][14] |
| Accuracy (Bias) | Within ±15% | [8][12][14] |
| SPE Recovery | > 85% | [17][18] |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a highly effective and reproducible method for the isolation of N-Formyl N,N-Didesmethyl Sibutramine from human plasma. The use of a polymeric reversed-phase sorbent ensures high analyte recovery and significant removal of matrix interferences. When coupled with a sensitive and specific LC-MS/MS method, this comprehensive workflow enables accurate and reliable quantification of this key sibutramine metabolite, making it suitable for demanding applications in clinical and forensic toxicology.
References
-
Sibutramine - Wikipedia. Wikipedia.
-
sibutramine hydrochloride monohydrate. Davis's Drug Guide.
-
Sibutramine. Bionity.
-
Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Scientific Research Publishing (SCIRP).
-
Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. The National Center for Biotechnology Information (NCBI).
-
Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace.
-
Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC. SciSpace.
-
Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Food Control (VJFC).
-
Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS. The National Center for Biotechnology Information (NCBI).
-
N-Formyl N,N-Didesmethyl Sibutramine. LookChem.
-
Thermogenic effects of sibutramine and its metabolites. The National Center for Biotechnology Information (NCBI).
-
(PDF) Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC--ESI-MS. ResearchGate.
-
Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements. Folia Medica.
-
A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. The Pharmaceutical Society of Japan.
-
Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
-
Determination of sibutramine and its N-desmethyl metabolites in human plasma using HPLC coupled with tandem mass spectrometry: Application to bioequivalence studies. Longdom Publishing.
-
N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE. Global Substance Registration System (GSRS).
-
Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma. ResearchGate.
-
N-Formyl N,N-Didesmethyl Sibutramine. Axios Research.
-
Validation of SPE Products and Associated Procedures with EPA Method 625.1. U.S. Environmental Protection Agency (EPA).
-
Didesmethyl Sibutramine Hydrochloride. CymitQuimica.
-
Understanding SPE Validation – Accuracy & Precision. Phenomenex.
-
(PDF) Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. ResearchGate.
-
Sibutramine-impurities. Pharmaffiliates.
-
Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. The National Center for Biotechnology Information (NCBI).
Sources
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 3. lookchem.com [lookchem.com]
- 4. Sibutramine [bionity.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS [vjfc.nifc.gov.vn]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. N-Formyl N,N-Didesmethyl Sibutramine - CAS - 84467-85-6 | Axios Research [axios-research.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Understanding SPE Validation – Accuracy & Precision [phenomenex.com]
- 15. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 16. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Fidelity LC-MS/MS Quantification of N-Formyl N,N-Didesmethyl Sibutramine-d6
Executive Summary & Mechanistic Rationale
Sibutramine, a monoamine reuptake inhibitor formerly prescribed for obesity, has been globally withdrawn due to severe cardiovascular risks[1]. Despite this ban, it remains a prevalent hidden adulterant in "natural" weight-loss dietary supplements[2]. To bypass routine regulatory screening, illicit manufacturers frequently synthesize structural analogs or utilize synthetic intermediates, notably N-formyl N,N-didesmethyl sibutramine[3].
Accurate quantification of this specific derivative in complex matrices—such as botanical extracts or human plasma—requires overcoming severe matrix-induced ion suppression[4]. This is achieved through Isotope Dilution Mass Spectrometry (IDMS) utilizing N-Formyl N,N-Didesmethyl Sibutramine-d6 (CAS: 1185163-48-7) as a stable isotope-labeled internal standard (SIL-IS)[5].
The Causality of Fragmentation and Isotope Placement
The structural formula of N-formyl N,N-didesmethyl sibutramine consists of a formamide group attached to an aliphatic chain, linked to a 1-(4-chlorophenyl)cyclobutyl moiety.
-
Ionization : The molecule readily accepts a proton at the amide oxygen/nitrogen during Positive Electrospray Ionization (ESI+), yielding an intact precursor ion
at m/z 280.2 for the native analyte, and m/z 286.2 for the -d6 isotopologue[5]. -
Fragmentation (CID) : The causality behind the selected Multiple Reaction Monitoring (MRM) transitions lies in the bond dissociation energies. Collision-Induced Dissociation (CID) primarily cleaves the C-N bond connecting the aliphatic chain to the cyclobutyl ring.
-
Isotope Specificity : The six deuterium atoms in the -d6 standard are specifically localized on the cyclobutyl ring[5]. Consequently, the primary product ion (the 1-(4-chlorophenyl)cyclobutyl cation) retains all six deuteriums. This shifts the quantifier fragment from m/z 165.0 (native) to m/z 171.1 (-d6), ensuring absolute specificity and eliminating isobaric cross-talk between the analyte and the internal standard.
Analytical Self-Validation System
To ensure absolute trustworthiness, this protocol functions as a self-validating system. Before analyzing unknown samples, the sequence demands a "Zero-Tolerance Matrix Check" consisting of four critical injections:
-
System Blank : Pure reconstitution solvent injection to verify zero column carryover.
-
Matrix Blank : Unspiked matrix extract to confirm the absence of native N-formyl DDSIB and isotopic interference.
-
IS-Only Spike (The Validation Key) : Matrix spiked only with N-Formyl N,N-Didesmethyl Sibutramine-d6. The analyst must verify that the IS does not produce a signal in the native MRM channel (m/z 280.2 → 165.0). Any signal here indicates isotopic impurity or isobaric matrix interference, automatically invalidating the run.
-
Recovery Check : Comparing the absolute peak area of the IS in the extracted matrix versus a neat solvent standard quantifies matrix-induced ion suppression, ensuring the ESI source is operating within its linear dynamic range.
Experimental Methodology
Sample Preparation (Solid-Phase Extraction)
This extraction protocol leverages the lipophilic nature of the cyclobutyl-phenyl moiety to isolate the target from highly complex botanical or biological matrices.
-
Homogenization : Weigh 100 mg of the dietary supplement (or 200 µL plasma) into a 15 mL centrifuge tube.
-
Isotope Spiking : Add 20 µL of the N-Formyl N,N-Didesmethyl Sibutramine-d6 working internal standard solution (100 ng/mL in methanol). Vortex for 30 seconds to ensure matrix equilibration.
-
Protein Precipitation / Extraction : Add 1.0 mL of Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4 °C.
-
SPE Conditioning : Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol followed by 1 mL Water.
-
Loading : Dilute the supernatant from step 3 with 2 mL of Water and load onto the SPE cartridge.
-
Washing : Wash with 1 mL of 5% Methanol in Water. Causality: This specific concentration removes highly polar interferences (salts, sugars) without prematurely eluting the hydrophobic target analyte.
-
Elution : Elute the analytes with 1 mL of 100% Methanol.
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Instrumental Parameters
Table 1: UHPLC Chromatographic Conditions
| Parameter | Description |
|---|---|
| Analytical Column | Zorbax SB C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in LC-MS grade Water |
| Mobile Phase B | 0.1% Formic acid in LC-MS grade Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 5% B; 12.1-15 min: 5% B |
Table 2: Optimized Tandem Mass Spectrometry (MS/MS) Parameters Note: Parameters are optimized for a typical Triple Quadrupole MS operating in Positive ESI mode.
| Parameter | Native Analyte | SIL-IS (-d6) |
|---|---|---|
| Target Compound | N-Formyl N,N-Didesmethyl Sibutramine | N-Formyl N,N-Didesmethyl Sibutramine-d6 |
| Precursor Ion (Q1)
Analytical Workflow Visualization
Figure 1: Self-validating LC-MS/MS workflow utilizing the -d6 internal standard for quantification.
References
-
Title : N-Formyl N,N-Didesmethyl Sibutramine-d6 Reference Standard Specifications Source : Pharmaffiliates URL :[Link]
-
Title : Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy Source : SCIRP (Scientific Research Publishing) URL :[Link]
-
Title : Simultaneous Determination of 80 Unapproved Compounds using HPLC and LC-MS/MS in Dietary Supplements Source : Mass Spectrometry Letters (KoreaScience) URL :[Link]
-
Title : Certificate of Analysis: Screening Method for the Detection of Adulterants in Weight Loss Supplements Source : Stacker2 Europe BV URL :[Link] (Derived from grounding data)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Simultaneous Determination of 80 Unapproved Compounds using HPLC and LC-MS/MS in Dietary Supplements -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. stacker2europe.com [stacker2europe.com]
- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for N-Formyl N,N-Didesmethyl Sibutramine-d6 in Doping Control
Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in Anti-Doping Analysis
The integrity of sport is contingent on robust and unequivocal anti-doping protocols. The World Anti-Doping Agency (WADA) maintains a comprehensive Prohibited List, which includes substances like sibutramine, a weight-loss drug with stimulant effects.[1] The detection of sibutramine and its metabolites in an athlete's sample is a serious violation of anti-doping regulations.[1][2] However, the mere identification of a prohibited substance is insufficient; accurate quantification is paramount for enforcing thresholds and ensuring fairness. This necessitates analytical methods of the highest precision and accuracy.
Biological matrices, such as urine and plasma, are inherently complex, introducing significant challenges to quantitative analysis, including ion suppression or enhancement in mass spectrometry and analyte loss during sample preparation.[3] To counteract these variables, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled (SIL) internal standard.[4] A SIL internal standard is chemically identical to the analyte of interest, with the exception of having one or more atoms replaced by a heavier isotope, such as deuterium (²H).[4][5] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave alike during extraction, chromatography, and ionization.[4][6] Consequently, any analytical variability affects both the analyte and the internal standard equally, preserving the ratio between them and leading to highly reliable quantification.[4][7]
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated analog of a sibutramine metabolite, designed to serve as an ideal internal standard for its quantification in doping control analysis. This document provides a comprehensive guide to its application, detailing the scientific rationale and a validated protocol for its use.
Scientific Rationale: Metabolite-Specific Internal Standards
Sibutramine undergoes extensive metabolism in the body, primarily through N-demethylation to form N-desmethylsibutramine (nor-sibutramine) and N,N-didesmethylsibutramine (di-nor-sibutramine).[8][9][10] These active metabolites are often the primary targets in doping control analysis due to their longer detection window compared to the parent drug.[9] Further metabolism can occur, including hydroxylation and conjugation, as well as the formation of other minor metabolites.[10] The N-formyl metabolite represents a potential downstream product in this metabolic cascade.
For the most accurate quantification, the ideal internal standard is a SIL analog of the specific analyte being measured. While a deuterated version of the parent drug can be used, a deuterated metabolite is preferred for quantifying that metabolite, as it will more closely mirror its specific behavior throughout the analytical process. N-Formyl N,N-Didesmethyl Sibutramine-d6 is therefore a crucial tool for the precise and accurate quantification of the corresponding non-labeled metabolite in doping control samples.
Analytical Workflow for Doping Control
The following diagram outlines the general workflow for the analysis of sibutramine metabolites in urine samples using N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard.
Caption: Workflow for the quantitative analysis of sibutramine metabolites.
Detailed Protocol: Quantification of N-Formyl N,N-Didesmethyl Sibutramine in Urine
This protocol is designed for the quantitative analysis of N-Formyl N,N-Didesmethyl Sibutramine in human urine using N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Reference Standards: N-Formyl N,N-Didesmethyl Sibutramine, N-Formyl N,N-Didesmethyl Sibutramine-d6.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade), Ammonium Formate.
-
Reagents: Deionized water (18.2 MΩ·cm), Sodium Hydroxide (NaOH).
-
Urine: Drug-free human urine for calibration and quality control samples.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N-Formyl N,N-Didesmethyl Sibutramine-d6 stock solution in a 50:50 methanol:water mixture.
-
Calibration Curve and QC Samples: Spike drug-free urine with the appropriate working standard solutions to create a calibration curve (e.g., 0.1-100 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water with 5mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Method Validation
The following table summarizes typical performance characteristics for a validated method for the analysis of sibutramine metabolites. These values are illustrative and should be established by each laboratory.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 80% |
| Matrix Effect | < 15% |
Causality in Experimental Choices
-
Choice of Internal Standard: N-Formyl N,N-Didesmethyl Sibutramine-d6 is chosen because its chemical structure and properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects.[5] This is crucial for correcting matrix effects, which can be a significant source of error in bioanalysis.[3] The deuterium labeling provides the necessary mass shift for independent detection by the mass spectrometer without significantly altering its chemical behavior.[4]
-
Sample Preparation (LLE): Liquid-liquid extraction is a robust and effective method for extracting sibutramine and its metabolites from a complex matrix like urine.[8] Basification of the sample ensures that the amine-containing analytes are in their neutral form, which enhances their partitioning into the organic solvent (ethyl acetate).
-
LC-MS/MS Analysis: The combination of liquid chromatography and tandem mass spectrometry provides the high selectivity and sensitivity required for doping control analysis.[9] The use of MRM allows for the specific detection and quantification of the target analytes even at very low concentrations, minimizing the risk of false positives.[8]
Conclusion
The use of N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard is integral to the development of a robust, accurate, and precise method for the quantification of its corresponding metabolite in doping control analysis. By compensating for analytical variability, this deuterated standard ensures that the reported results are reliable and defensible, thereby upholding the principles of fair play in sport. The protocol detailed herein provides a comprehensive framework for laboratories to implement this critical analytical tool.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved March 7, 2026, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 7, 2026, from [Link]
-
S, S., V, P., S, S., & M, M. (2014). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 98, 105-112. [Link]
-
Lee, J., Kim, J., Lee, J., & Chung, H. (2002). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 775(1), 133-138. [Link]
-
Al-Dirbashi, O. Y., Al-Odaib, A. N., Al-Amri, M. S., & Al-Subaie, A. S. (2010). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 1(2), 75-82. [Link]
-
Nachalaem, P., Watlaiad, K., & Khamphikham, P. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. Science & Technology Asia, 28(2), 1-9. [Link]
-
Zou, P., Oh, S. S., Kiang, K. H., Low, M. Y., & Bloodworth, B. C. (2007). Detection of sibutramine, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 614-618. [Link]
-
The Prohibited List. (2019, June 1). World Anti Doping Agency. Retrieved March 7, 2026, from [Link]
-
N-Formyl N,N-Didesmethyl Sibutramine-d6. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]
-
Detection of sibutramine by GC/MS. (2007, February 6). Wiley Analytical Science. Retrieved March 7, 2026, from [Link]
-
N-Formyl N,N-Didesmethyl Sibutramine-d6. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved March 7, 2026, from [Link]
-
WADA list. (n.d.). Deutsche Sporthochschule Köln. Retrieved March 7, 2026, from [Link]
-
N-Formyl N,N-Didesmethyl Sibutramine. (n.d.). Axios Research. Retrieved March 7, 2026, from [Link]
-
Thevis, M., Sigmund, G., & Schänzer, W. (2006). Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 12(2), 129-136. [Link]
-
Georgiev, A., Vasileva, P., & Dimitrova, D. (2018). Detection of sibutramine in herbal food supplements by UHPLC/HRMS and UHPLC/MS-MS. ResearchGate. [Link]
-
N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE. (n.d.). GSRS. Retrieved March 7, 2026, from [Link]
-
Food recall due to counterfeiting with sibutramine. (2023, August 21). NADA. Retrieved March 7, 2026, from [Link]
-
Butler, D. E., & Gribble, A. D. (1995). Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. ResearchGate. [Link]
-
Georgiev, A. G., Vasileva, P. D., & Dimitrova, D. Y. (2022). Dietary Supplements as Source of Unintentional Doping. BioMed Research International, 2022, 1-13. [Link]
-
Masking strategies in sport doping: Modulation of phase II metabolism. (n.d.). WADA. Retrieved March 7, 2026, from [Link]
-
Doping control of athletes. (n.d.). DSpace. Retrieved March 7, 2026, from [Link]
-
Fspor 05 1239121. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
Sources
- 1. Food recall due to counterfeiting with sibutramine [nada.de]
- 2. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Sibutramine and its Active Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note provides a comprehensive and validated bioanalytical method for the simultaneous quantification of sibutramine (SB) and its two major active metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), in human plasma. The method utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a sensitive and selective analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] The described method is suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction
Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was previously marketed as an appetite suppressant for the management of obesity.[5][6] Following oral administration, sibutramine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form its pharmacologically active metabolites, DSB and DDSB.[5][7][8][9] These metabolites are more potent monoamine reuptake inhibitors than the parent drug and are largely responsible for its therapeutic effects.[5][9]
The accurate quantification of sibutramine and its active metabolites in human plasma is crucial for assessing its pharmacokinetic profile, evaluating bioequivalence of different formulations, and for toxicological investigations. The low concentrations of the parent drug and its metabolites in plasma necessitate a highly sensitive and selective analytical method.[10][11] LC-MS/MS has emerged as the gold standard for bioanalytical applications due to its superior sensitivity, specificity, and high-throughput capabilities.[2][12]
This application note details a complete workflow for the bioanalysis of sibutramine, DSB, and DDSB in human plasma, from sample preparation to method validation. The rationale behind the selection of each procedural step is explained to provide a deeper understanding of the method development process.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of sibutramine and its metabolites is fundamental to developing an effective bioanalytical method.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | logP | pKa |
| Sibutramine | C17H26ClN | 279.85 | 4.6 (estimated) | 9.5 (estimated basic) |
| N-desmethylsibutramine (DSB) | C16H24ClN | 265.82 | 4.3 (estimated) | 9.7 (estimated basic) |
| N-didesmethylsibutramine (DDSB) | C15H22ClN | 251.79 | 4.0 (estimated) | 9.9 (estimated basic) |
Data compiled from various sources.
The basic nature of these compounds, indicated by their pKa values, suggests that they will be positively charged at acidic pH, which is a key consideration for both extraction and chromatographic separation. Their relatively high logP values indicate good solubility in organic solvents, making liquid-liquid extraction a suitable sample preparation technique.
Experimental Workflow
The overall bioanalytical workflow is depicted in the following diagram:
Figure 1: Overall bioanalytical workflow for sibutramine analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective technique for extracting analytes from a complex matrix like plasma. It provides a clean extract by removing proteins and other endogenous interferences.
Rationale for LLE
LLE was chosen over other techniques like protein precipitation (PPT) and solid-phase extraction (SPE) for the following reasons:
-
High Recovery and Cleanliness: LLE with a suitable organic solvent can achieve high recovery for lipophilic compounds like sibutramine and its metabolites while effectively removing plasma proteins and phospholipids, which can cause matrix effects in the MS source.[12] While PPT is simpler, it often results in less clean extracts.[13][14] SPE can also provide very clean extracts but can be more expensive and require more extensive method development.[15]
-
Simplicity and Cost-Effectiveness: LLE is a relatively simple and inexpensive technique, making it suitable for high-throughput analysis.
Detailed LLE Protocol
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution (e.g., sibutramine-d7, DSB-d7, and DDSB-d7 at 100 ng/mL in methanol) to each tube and vortex briefly. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction and matrix effects.[12][16]
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide solution to each tube and vortex. This step ensures that sibutramine and its metabolites are in their neutral, more organic-soluble form, maximizing their partitioning into the organic phase.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube. MTBE is a good choice of solvent due to its low miscibility with water and its ability to efficiently extract the analytes of interest.[12]
-
Vortexing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean 1.5 mL tube, taking care not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 5 mM ammonium formate in acetonitrile:water (90:10, v/v)) and vortex to dissolve the residue. This step ensures compatibility with the LC mobile phase and improves peak shape.
LC-MS/MS Method Development
The chromatographic and mass spectrometric parameters are optimized to achieve the desired sensitivity, selectivity, and run time.
Chromatographic Conditions
A reversed-phase C18 column is a suitable choice for the separation of these moderately polar compounds. A gradient elution may be employed to ensure good separation from endogenous interferences and a shorter run time.
| Parameter | Recommended Condition | Rationale |
| LC System | Agilent 1200 series or equivalent | A reliable HPLC or UHPLC system is required. |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm | Provides good peak shape and resolution for basic compounds.[12][17] |
| Mobile Phase A | 5 mM Ammonium Formate in Water | Ammonium formate is a volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.6 mL/min | A typical flow rate for a 4.6 mm ID column.[12] |
| Injection Volume | 10 µL | A standard injection volume. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min. | A gradient elution allows for the efficient separation of analytes with different polarities. |
Mass Spectrometric Conditions
Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for these basic compounds. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[12][17]
| Parameter | Recommended Condition |
| MS System | Sciex API 5000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table below |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions for Sibutramine and its Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sibutramine (SB) | 280.3 | 124.9 | 25 |
| N-desmethylsibutramine (DSB) | 266.3 | 125.3 | 27 |
| N-didesmethylsibutramine (DDSB) | 252.2 | 124.9 | 29 |
| Sibutramine-d7 (IS) | 287.3 | 124.9 | 25 |
These values may require optimization on the specific instrument used.[12][17]
Method Validation
A full validation of the bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability.[1][2][3][4][18]
Figure 2: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[2][18] |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[2][18] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤ 20%.[10][11] |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of plasma should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentrations for freeze-thaw, short-term, and long-term stability. |
Results and Discussion
A typical chromatogram obtained using the described method would show well-resolved peaks for sibutramine, DSB, DDSB, and the internal standard, free from any significant interference from the plasma matrix. The method should demonstrate excellent linearity over a clinically relevant concentration range (e.g., 0.1 to 50 ng/mL). The validation results for accuracy and precision should meet the acceptance criteria set by regulatory agencies.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of sibutramine and its active metabolites in human plasma. The method, which employs a simple liquid-liquid extraction procedure, is sensitive, selective, and has been validated according to international guidelines. This protocol provides a reliable tool for researchers, scientists, and drug development professionals involved in the pharmacokinetic and toxicokinetic evaluation of sibutramine.
References
-
Ravisankar, P., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 255-262. [Link]
-
Chen, J., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Journal of Analytical Methods in Chemistry, 2021, 8868894. [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Wikipedia. Sibutramine. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kang, W., et al. (2006). Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study. Rapid Communications in Mass Spectrometry, 20(19), 2847-2854. [Link]
-
Ministry of Health, Labour and Welfare (MHLW), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
Ravisankar, P., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 255-62. [Link]
-
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Semantic Scholar. [Link]
-
Ravisankar, P., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. ResearchGate. [Link]
-
HPTLC method for detection of sibutramine in dietary supplements. Folia Medica. [Link]
-
Lin, J-H., et al. (2007). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Journal of Food and Drug Analysis, 15(4), 450-455. [Link]
-
Liu, Y., et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Advances, 12, 26016-26022. [Link]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Patsnap. (2024). What is the mechanism of Sibutramine maleate?[Link]
-
European Medicines Agency. (2015). Bioanalytical method validation. [Link]
-
Liu, Y., et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Publishing. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
American Academy of Family Physicians. (1998). Sibutramine Not Advised for Treatment of Obesity. [Link]
-
Nguyen, T. H., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology, 58(4), 433-441. [Link]
-
El-Koussi, A. A., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 324-329. [Link]
-
U.S. Food and Drug Administration. MERIDIA (sibutramine hydrochloride monohydrate) capsule Label. [Link]
-
Liu, Y., et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Advances, 12, 26016-26022. [Link]
-
Heal, D. J., et al. (1998). Thermogenic effects of sibutramine and its metabolites. International Journal of Obesity and Related Metabolic Disorders, 22 Suppl 1, S18-23. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sibutramine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 7. Sibutramine Not Advised for Treatment of Obesity | AAFP [aafp.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmda.go.jp [pmda.go.jp]
Troubleshooting & Optimization
Technical Support Center: Sibutramine Analysis & Matrix Effects
Topic: Overcoming Matrix Effects in LC-MS/MS Analysis of Sibutramine
Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Researchers.
Welcome to the Technical Support Center
Status: Operational | Specialist: Senior Application Scientist
You are experiencing inconsistent recovery, signal suppression, or poor reproducibility in your sibutramine quantification assays. Whether you are detecting adulterants in herbal supplements (complex botanical matrices) or performing pharmacokinetic profiling in plasma (phospholipid interference), Matrix Effects (ME) are the likely culprit.
This guide moves beyond generic advice to provide specific, actionable troubleshooting for sibutramine (and its metabolites N-desmethyl- and N-didesmethyl-sibutramine).
Module 1: Diagnosis – Do I Have a Matrix Effect?
User Query: "My calibration curves look great in solvent, but my QC samples in plasma/tea extract are failing accuracy limits. Is this an instrument issue or matrix effect?"
Technical Insight: In Electrospray Ionization (ESI), co-eluting compounds compete for charge on the droplet surface. If your matrix contains high concentrations of phospholipids (plasma) or tannins/pigments (herbal tea), they can "steal" charge from sibutramine, causing Ion Suppression . Conversely, some matrices cause Ion Enhancement .[1]
The Gold Standard Diagnostic: Post-Column Infusion (PCI) Do not rely solely on extraction recovery calculations. You must visualize where the suppression occurs in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Setup: Connect a T-union between your LC column outlet and the MS source inlet.[2][3]
-
Infusion: Load a syringe with Sibutramine standard (100 ng/mL) and infuse continuously at 5–10 µL/min.
-
Injection: Inject a blank extracted matrix (e.g., extracted blank plasma or blank herbal tea) via the LC.
-
Analysis: Monitor the baseline. A flat baseline indicates no effect. A dip (negative peak) indicates suppression; a rise indicates enhancement.
Visualizing the PCI Workflow:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.
Module 2: Sample Preparation Solutions
User Query: "I am analyzing 'Slimming Coffee' and 'Green Tea' supplements. Direct injection kills my sensitivity after 10 runs. How do I clean this up?"
Technical Insight: Herbal matrices are notoriously "dirty." Simple filtration is insufficient. You need to remove pigments, sugars, and fats. For biological samples, phospholipids are the primary enemy.
Decision Matrix: Selecting the Right Prep
| Matrix Type | Primary Interference | Recommended Method | Why? |
| Herbal Tea / Coffee | Tannins, Pigments, Sugars | QuEChERS | Dispersive SPE (dSPE) with PSA removes sugars and organic acids efficiently. |
| Capsules / Pills | Excipients (Starch, Talc) | Dilute-and-Shoot | High analyte concentration allows massive dilution (1:1000), eliminating ME. |
| Plasma / Serum | Phospholipids, Proteins | LLE (MTBE) | Liquid-Liquid Extraction with Methyl tert-butyl ether provides cleaner extracts than protein precipitation. |
| Urine | Salts, Urea | SPE (Mixed Mode) | Solid Phase Extraction (MCX) removes salts and concentrates the basic sibutramine. |
Protocol: QuEChERS for Sibutramine in Herbal Supplements
Reference: Adapted from AOAC and validated methods for adulterants.
-
Homogenize: Weigh 1g of sample (powder/tea) into a 50mL centrifuge tube.
-
Hydrate: Add 10mL water, vortex, and let sit for 10 mins (critical for dry samples).
-
Extract: Add 10mL Acetonitrile (ACN) . Vortex vigorously for 1 min.
-
Partition: Add QuEChERS salts (4g MgSO4 + 1g NaCl). Shake immediately and vigorously for 1 min to prevent clumping.
-
Centrifuge: 4000 rpm for 5 mins.
-
Cleanup (dSPE): Transfer 1mL of supernatant to a dSPE tube containing 150mg MgSO4 + 25mg PSA (Primary Secondary Amine).
-
Note: PSA removes sugars and fatty acids. Add C18 if the sample is very fatty.
-
-
Final Spin: Centrifuge and transfer supernatant to a vial for LC-MS/MS.
Module 3: Chromatographic & Instrumental Tactics
User Query: "I see a suppression zone at 1.5 minutes, exactly where Sibutramine elutes. I cannot change my sample prep. What now?"
Technical Insight: If you cannot remove the matrix, you must separate it from the analyte or dilute it.
1. Chromatographic Separation (The Phospholipid Valve) Phospholipids are hydrophobic and often elute late in the gradient or "wrap around" to the next injection.
-
Action: Extend your gradient wash step at high organic (95% B) for at least 2-3 minutes.
-
Action: If Sibutramine elutes early (in the suppression zone of polar interferences), lower the initial organic % (e.g., start at 5% B instead of 10%) to increase retention and move it out of the void volume suppression zone.
2. Ionization Source Switching
-
Action: Switch from ESI (Electrospray Ionization) to APCI (Atmospheric Pressure Chemical Ionization) .
-
Reasoning: APCI is a gas-phase ionization technique and is significantly less susceptible to liquid-phase competition (matrix effects) than ESI. Sibutramine is non-polar enough to ionize well in APCI.
3. The "Dilution" Defense
-
Action: If sensitivity allows (often true for adulterated supplements), dilute the extract 1:10, 1:20, or even 1:50.
-
Logic: Matrix effects decrease exponentially with dilution, while analyte signal decreases linearly. You gain S/N ratio by diluting.[4]
Module 4: Quantification Strategy (Internal Standards)
User Query: "I'm using Chlorpheniramine as an Internal Standard (IS) because it's cheap. Is that okay?"
Technical Insight: No. For regulated or high-stakes analysis, structural analogs (like Chlorpheniramine or Bisoprolol) are insufficient for correcting matrix effects. They elute at different times and experience different suppression than sibutramine.
The Solution: Stable Isotope Labeled Internal Standards (SIL-IS) You must use Sibutramine-d7 or N-desmethyl-sibutramine-d7 .
Why SIL-IS Works:
-
Co-elution: The SIL-IS elutes at the exact same retention time as the analyte.
-
Identical Suppression: If the matrix suppresses Sibutramine signal by 40%, it will also suppress Sibutramine-d7 by 40%.
-
Ratio Stability: The ratio of Analyte/IS remains constant, yielding accurate quantification even in the presence of severe matrix effects.
Correction Logic Diagram:
Figure 2: Mechanism of Matrix Effect Correction using Isotopically Labeled Internal Standards (SIL-IS).
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. (The foundational paper on the Post-Column Infusion method).
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (Defines regulatory requirements for assessing matrix factors).
-
Gao, J., et al. (2021).[5] "Simultaneous Determination of 16 Illegally Added Drugs in Capsule Dietary Supplements Using a QuEChERS Method and HPLC–MS/MS." Chromatographia. (Validates QuEChERS for sibutramine).
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. (Standardizes the calculation of Matrix Factor).
Sources
Technical Support Center: Optimizing Peak Shape for Sibutramine Metabolites
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic behavior of basic analytes. Sibutramine and its primary active metabolites—N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2)—are notorious for exhibiting poor peak shapes, such as severe tailing and broadening, during reversed-phase liquid chromatography (RP-LC).
This guide elucidates the underlying physicochemical mechanisms driving these issues and provides self-validating, field-proven protocols to achieve sharp, symmetrical peaks.
Mechanistic Troubleshooting: The Root Cause of Peak Tailing
Logical relationship of basic amine interactions with ionized silanols causing peak tailing.
Q: Why do the metabolites (M1 and M2) exhibit worse peak tailing than the parent drug, sibutramine? A: The root cause lies in the structural differences of the amine groups. Sibutramine is a tertiary amine, meaning its nitrogen atom is sterically hindered by surrounding alkyl groups. In contrast, N-desmethylsibutramine (M1) is a secondary amine, and N,N-didesmethylsibutramine (M2) is a primary amine. This lack of steric hindrance allows M1 and M2 to interact much more intimately with the stationary phase. Specifically, they undergo secondary ion-exchange interactions with1 on the surface of silica-based columns[1]. These secondary interactions disrupt the primary hydrophobic retention mechanism, causing a fraction of the analyte molecules to be retained longer, which manifests as a "tail" on the chromatogram.
Q: How does mobile phase pH dictate the peak shape of these specific metabolites? A: Mobile phase pH controls the ionization state of both the analyte and the silica stationary phase. At an intermediate pH (e.g., pH 6-7), the basic amine metabolites (pKa ~9-10) are fully protonated (BH⁺), while the residual silanols on the silica surface are ionized (SiO⁻). This electrostatic attraction maximizes peak tailing[2]. To resolve this, we utilize a low pH mobile phase (pH < 3). At this pH, the silanol groups are2. By neutralizing the stationary phase, we effectively shut down the secondary ion-exchange pathway, allowing the separation to rely purely on reversed-phase partitioning[2].
Method Optimization: Column & Mobile Phase Selection
Q: What is the optimal column chemistry for analyzing M1 and M2? A: Avoid older "Type A" silica columns, which have high metal content and highly active silanols[1]. Instead, select high-purity "Type B" silica columns that are aggressively endcapped. Endcapping uses highly reactive reagents to cap lone silanol groups left over after the primary C18 or C8 bonding process. For sibutramine metabolites, an endcapped C8 or C18 column (e.g.,3) provides excellent performance when paired with the right buffer[3].
Q: Should I use an ion-pairing agent or a standard buffer for LC-MS/MS? A: Ion-pairing agents (like TFA) can improve peak shape but cause severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). The field-proven alternative is to use a volatile buffer system with high ionic strength. A combination of 0.2% formic acid (to lower the pH) and4 provides sufficient ionic strength to mask any remaining active silanols without suppressing the ESI-MS signal[4].
Quantitative Data Summary
The following table summarizes the causal relationship between chromatographic parameters and the resulting peak shape quality for N,N-didesmethylsibutramine (M2).
| Parameter | Unoptimized Method | Fully Optimized Method |
| Stationary Phase | Type A Silica C18 | Type B Endcapped C8 / C18 |
| Mobile Phase pH | 6.5 - 7.0 | 2.5 - 3.0 |
| Buffer System | None / 10 mM NH₄Ac | 0.2% Formic Acid + 20 mM NH₄Ac |
| Tailing Factor (As) | > 2.5 (Severe Tailing) | ≤ 1.1 (Sharp, Symmetrical) |
| Resolution (Rs) | < 1.5 (Co-elution risks) | > 2.0 (Baseline separation) |
Self-Validating Experimental Protocol
Step-by-step experimental workflow for optimizing sibutramine metabolite chromatography.
Optimized LC-MS/MS Workflow for Sibutramine, M1, and M2
Step 1: Sample Preparation Extract the sample (e.g., dietary supplement) using pure methanol. Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble excipients. Dilute the supernatant 1:10 in the initial mobile phase to prevent solvent-mismatch peak distortion.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: LC-MS grade Water containing 0.2% Formic Acid and 20 mM Ammonium Acetate. (Check pH meter: must be < 3.0).
-
Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.
Step 3: Column Equilibration Install a high-purity, endcapped C8 column (e.g., 150 mm × 2.1 mm, 3.5 μm). Set the column oven temperature to 40°C to lower mobile phase viscosity and improve mass transfer kinetics. Equilibrate with 95% Mobile Phase A for 15 column volumes.
Step 4: Gradient Elution Operate at a flow rate of 0.2 - 0.3 mL/min.
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: Ramp to 95% B
-
6.0 - 8.0 min: Hold at 95% B
-
8.0 - 8.1 min: Return to 5% B
-
8.1 - 12.0 min: Re-equilibration
Step 5: System Suitability & Self-Validation Criteria (CRITICAL) Before running unknown samples, inject a mixed standard of Sibutramine, M1, and M2. Calculate the USP Tailing Factor (As) for the M2 peak.
-
Validation Check: If As > 1.5, the system fails suitability. Verify that the mobile phase pH is strictly < 3.0 and ensure the column is fully endcapped and not degraded.
-
Proceed: Only proceed with sample analysis when As ≤ 1.2 is achieved, confirming the suppression of secondary silanol interactions.
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Notes. 1
-
Agilent Technologies. "Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns." Agilent Application Notes.2
-
Shi, Y., et al. "Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC–ESI-MS." Journal of Chromatographic Science. 4
-
Roh, S. H., et al. "X-ray powder diffractometry and liquid chromatography studies of sibutramine and its analogues content in herbal dietary supplements." ResearchGate. 3
Sources
Technical Support Center: Optimizing LC Gradient Separation for Sibutramine and Its Metabolites
Welcome to the technical support guide for the chromatographic separation of sibutramine and its primary active metabolites, N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2). This document provides in-depth, field-tested advice and troubleshooting protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the fundamental principles—the "why"—behind method development choices, empowering you to build robust and reliable analytical methods.
Part 1: Foundational Knowledge - Understanding Your Analytes
A successful separation begins with a thorough understanding of the analytes' physicochemical properties. Sibutramine and its metabolites are structurally similar basic amines.[1] In humans and animals, the tertiary amine sibutramine is rapidly demethylated to the secondary amine M1 and subsequently to the primary amine M2.[2] These metabolites are the primary active moieties responsible for the drug's pharmacological effects.[2]
Their structural similarity and basic nature present specific challenges for reversed-phase liquid chromatography (RPLC), namely achieving adequate resolution and maintaining good peak shape.
Table 1: Physicochemical Properties of Sibutramine and its Metabolites
| Compound | Structure | Molecular Formula | MW ( g/mol ) | pKa (Predicted) | XLogP3 (Predicted) |
| Sibutramine | C₁₇H₂₆ClN | 279.85[3] | 9.4 ± 0.1 | 5.1 | |
| N-desmethylsibutramine (M1) | C₁₆H₂₄ClN | 265.82[4][5] | 10.1 ± 0.2 | 4.8 | |
| N,N-didesmethylsibutramine (M2) | C₁₅H₂₂ClN | 251.79[6][7] | 10.4 ± 0.3 | 4.5[6][7] |
The key takeaways from this data are:
-
Basicity (pKa): All three compounds are basic, with pKa values in the 9.4-10.4 range. This means they will be positively charged (protonated) at acidic to neutral pH.[9]
-
Hydrophobicity (LogP): The compounds are highly hydrophobic (LogP > 4). Hydrophobicity decreases with each demethylation step (Sibutramine > M1 > M2), which will be the primary driver of their retention order in RPLC (from latest to earliest eluting).
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during method development for sibutramine and its metabolites in a direct question-and-answer format.
Q1: Why are my peaks for sibutramine and its metabolites showing significant tailing?
Short Answer: Peak tailing for these basic compounds is almost always caused by secondary ionic interactions between the positively charged analytes and negatively charged residual silanol groups on the silica-based stationary phase.[10][11]
Detailed Explanation: Standard silica-based columns (like C18) have a surface populated with silanol groups (Si-OH). At mobile phase pH values above approximately 3.5, some of these silanols deprotonate to become negatively charged silanates (Si-O⁻). Sibutramine and its metabolites, being basic amines, are protonated and positively charged (R₃NH⁺) at any pH below ~7.5 (i.e., pH < pKa - 2).
This creates a strong, undesirable ionic attraction between the positive analyte and the negative stationary phase sites. While the primary retention mechanism is hydrophobic, this secondary ionic interaction retains a fraction of the analyte molecules more strongly, causing them to elute later than the main band and creating a characteristic tailing peak.
Solutions:
-
Control the Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the silanols become fully protonated (Si-OH), eliminating the negative sites and minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica with fewer metal impurities and are "end-capped" to cover many residual silanols. Using a well-end-capped column is critical for analyzing basic compounds.
-
Add a Competing Base (Use with Caution): In some older methods, a small amount of a competing base (e.g., triethylamine) was added to the mobile phase. This is generally not recommended for modern LC-MS applications due to ion suppression.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration to rule this out.[10]
Workflow: Troubleshooting Peak Tailing
The following diagram outlines a logical workflow for diagnosing and fixing peak tailing issues.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Q2: I'm struggling to get baseline resolution between N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2). How can I improve it?
Short Answer: Improving the resolution of these closely eluting, structurally similar metabolites requires optimizing the gradient slope or changing the selectivity of the chromatographic system.
Detailed Explanation: M1 and M2 differ by only a single methyl group, making their hydrophobicity very similar. A standard, fast gradient may not provide enough time for the stationary phase to differentiate between them.
Solutions:
-
Decrease the Gradient Slope (Increase Gradient Time): This is the most powerful tool for improving resolution in a gradient separation. By making the gradient shallower (e.g., increasing the gradient time from 5 minutes to 10 minutes), you allow more time for the analytes to interact with the stationary phase, which enhances separation.
-
Change the Organic Modifier: If acetonitrile doesn't provide sufficient resolution, switching to methanol can alter the selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially changing their relative elution order or increasing their separation.
-
Adjust the Mobile Phase pH: While the primary role of pH is to ensure good peak shape, small changes in pH can subtly alter the charge distribution and conformation of the analytes, which can sometimes improve selectivity. Experiment with pH values between 2.5 and 4.0.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity. A phenyl-hexyl phase, for example, offers pi-pi interactions in addition to hydrophobic interactions, which can be effective for separating aromatic compounds like these.
Workflow: Optimizing Resolution
Caption: A decision tree for systematically improving chromatographic resolution.
Q3: What are good starting conditions for developing a gradient LC method for sibutramine and its metabolites?
Short Answer: A great starting point is a reversed-phase C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, running a 5-10 minute linear gradient.
Detailed Explanation: Method development should start with a generic gradient that covers a wide elution window to determine the approximate retention times of the analytes. From there, the gradient can be optimized for speed and resolution. The use of 0.1% formic acid serves two purposes: it sets the pH to approximately 2.7, which is ideal for peak shape, and it acts as a proton source, which is beneficial for positive-ion electrospray ionization if using LC-MS.
Table 2: Recommended Starting Gradient Conditions
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-Capped C18, 50-100 mm x 2.1 mm, < 3 µm | Good starting point for hydrophobic compounds. High-purity silica and end-capping are essential for good peak shape with basic analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Sets pH to ~2.7 to control analyte/silanol ionization. Provides protons for ESI-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent. Modifier ensures consistent pH and ion pairing across the gradient. |
| Flow Rate | 0.4 - 0.6 mL/min (for 2.1 mm ID) | Typical flow rate for this column dimension, providing good efficiency. |
| Column Temp. | 35 - 40 °C | Elevated temperature reduces mobile phase viscosity (lower backpressure) and can improve peak shape and efficiency. |
| Injection Vol. | 1 - 5 µL | Keep volume low to prevent band broadening. |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 95:5 A:B) | Prevents peak distortion caused by injecting a sample in a solvent stronger than the mobile phase.[10] |
| UV Wavelength | 225 nm | A common wavelength for sibutramine analysis.[1][8][12] |
| Gradient Program | 0.0 min -> 5% B1.0 min -> 5% B8.0 min -> 95% B9.0 min -> 95% B9.1 min -> 5% B12.0 min -> 5% B | A scouting gradient to find the analytes, followed by a wash step and re-equilibration. |
Part 3: Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
This protocol ensures the preparation of consistent, high-quality mobile phases suitable for LC-MS analysis.
Materials:
-
HPLC or LC-MS grade water
-
HPLC or LC-MS grade acetonitrile
-
High-purity formic acid (~99% or better)
-
1 L graduated cylinders
-
1 L solvent-rinsed, filtered-ready glass mobile phase bottles
Procedure:
-
Aqueous Mobile Phase (A): a. Measure approximately 950 mL of HPLC-grade water into a 1 L graduated cylinder. b. Transfer the water to a 1 L mobile phase bottle. c. Using a pipette, carefully add 1.0 mL of formic acid to the water. d. Top up to the 1 L mark with water. e. Cap the bottle and mix thoroughly by inverting 10-15 times. f. Sonicate for 10-15 minutes to degas the solution.
-
Organic Mobile Phase (B): a. Measure approximately 950 mL of HPLC-grade acetonitrile into a clean 1 L graduated cylinder. b. Transfer the acetonitrile to a 1 L mobile phase bottle. c. Using a pipette, carefully add 1.0 mL of formic acid to the acetonitrile. d. Top up to the 1 L mark with acetonitrile. e. Cap the bottle and mix thoroughly by inverting 10-15 times. f. Sonicate for 10-15 minutes to degas the solution.
Trustworthiness Check: Always prepare mobile phases fresh and filter if using buffers that require dissolving salts (e.g., ammonium formate). Consistent mobile phase preparation is a cornerstone of reproducible chromatography.[10]
References
-
de Souza, G.G., et al. (2011). Analytical Methods. A rapid, sensitive and economical HPLC method was developed and fully validated for analysis of sibutramine HCl. [Link]
-
Singh, S., et al. (2008). Journal of AOAC International. Development and validation of sensitive methods for determination of sibutramine hydrochloride monohydrate. [Link]
-
Al-Bayyari, M. (2014). American Journal of Analytical Chemistry. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. [Link]
-
Suthar, A.P., et al. (2009). International Journal of ChemTech Research. RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. [Link]
-
Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Provides guidance on solving common peak shape problems. [Link]
-
Lakshmana Rao, A., et al. (2011). International Journal of Research in Pharmacy and Chemistry. A stability indicating HPLC method for the determination of sibutramine hydrochloride in bulk and pharmaceutical dosage form. [Link]
-
The Analytical Scientist (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. A comprehensive troubleshooting resource. [Link]
-
Agilent Technologies (n.d.). Tips and Tricks of HPLC System Troubleshooting. Presentation on common HPLC problems and solutions. [Link]
-
PubChem (n.d.). Didesmethylsibutramine, (+)-. National Center for Biotechnology Information. [Link]
-
PubChem (n.d.). N-Desmethylsibutramine. National Center for Biotechnology Information. [Link]
-
Wikipedia (n.d.). Didesmethylsibutramine. Provides information on the metabolite. [Link]
-
Lee, J-C., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. PMC. [Link]
-
Wikipedia (n.d.). Desmethylsibutramine. Provides information on the metabolite. [Link]
-
PubChem (n.d.). Didesmethylsibutramine. National Center for Biotechnology Information. [Link]
-
precisionFDA (n.d.). SIBUTRAMINE. Substance details from the FDA. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 3. GSRS [precision.fda.gov]
- 4. N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Desmethylsibutramine - Wikipedia [en.wikipedia.org]
- 6. Didesmethylsibutramine, (+)- | C15H22ClN | CID 9900576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Didesmethylsibutramine | C15H22ClN | CID 134772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. agilent.com [agilent.com]
- 12. ijrpc.com [ijrpc.com]
reducing background noise in the N-Formyl N,N-Didesmethyl Sibutramine-d6 channel
Welcome to the technical support center for the analysis of N-Formyl N,N-Didesmethyl Sibutramine-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to minimizing background noise in your LC-MS/MS experiments. The information presented here is based on extensive field experience and established scientific principles to ensure the integrity and reliability of your analytical data.
I. Troubleshooting Guide: Isolating and Eliminating Background Noise
High background noise in the N-Formyl N,N-Didesmethyl Sibutramine-d6 channel can obscure your signal of interest, leading to poor sensitivity and inaccurate quantification. This section provides a systematic approach to identifying and resolving common sources of noise.
Question 1: My blank injections show a high, noisy baseline in the N-Formyl N,N-Didesmethyl Sibutramine-d6 MRM channel. What are the most likely causes and how can I fix this?
A consistently high baseline in blank injections strongly suggests contamination within the LC-MS system itself. The primary objective is to isolate the source of contamination.
Underlying Causes & Corrective Actions:
-
Contaminated Solvents or Additives: The most common source of a noisy baseline is impure mobile phase components.[1] Even trace impurities in solvents or additives can lead to significant background noise.
-
Protocol: Prepare fresh mobile phase using the highest purity, LC-MS grade solvents and additives available. It is advisable to open new bottles of solvents and additives to rule out contamination of existing stock.
-
-
System Contamination: If fresh mobile phase does not resolve the issue, the contamination likely resides within the LC system hardware (tubing, pump, autosampler) or the mass spectrometer's ion source.[2][3][4]
-
Protocol: To differentiate between LC and MS contamination, divert the LC flow to waste before it enters the mass spectrometer. If the background noise in the MS significantly decreases, the contamination is in the LC system. If the high background persists, the MS ion source is the likely culprit and requires cleaning.[2]
-
-
Leaching from Plasticware: Polyethylene glycols (PEGs) and other plasticizers are common contaminants that can leach from sample vials, caps, and solvent bottles, contributing to background noise.[5]
-
Protocol: Whenever possible, use borosilicate glass vials and ensure all plasticware is certified as low-leach for LC-MS applications.
-
Question 2: I'm observing a specific interfering peak at or near the retention time of N-Formyl N,N-Didesmethyl Sibutramine-d6. How can I identify and eliminate this interference?
A discrete interfering peak suggests a specific contaminant is co-eluting with your analyte of interest. This could be due to matrix effects or an isomeric compound.
Underlying Causes & Corrective Actions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of your analyte, a phenomenon known as the matrix effect.[6][7][8][9] Phospholipids are a common cause of matrix effects in plasma and serum samples.[10]
-
Protocol: Enhance your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[8][11] There are also specialized sample preparation products designed for phospholipid removal.[10]
-
-
Isobaric Interference: An interfering compound may have the same nominal mass as your analyte, leading to an isobaric interference.
-
Protocol: Optimize your chromatographic separation to resolve the interfering peak from your analyte. This may involve adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry.
-
-
In-Source Fragmentation: The analyte itself, or a co-eluting compound, might be fragmenting within the ion source of the mass spectrometer, creating an ion that is detected in your MRM channel.[12][13][14][15]
-
Protocol: Optimize the ion source parameters, such as the fragmentor voltage or cone voltage. Reducing these voltages can often minimize in-source fragmentation.[2]
-
Question 3: My signal-to-noise ratio is poor, even when the baseline appears relatively clean. What MS parameters should I optimize?
Poor signal-to-noise can result from suboptimal mass spectrometer settings, leading to inefficient ionization or transmission of your target ion.
Underlying Causes & Corrective Actions:
-
Suboptimal MRM Transitions: The selected precursor and product ions may not be the most intense or specific for N-Formyl N,N-Didesmethyl Sibutramine-d6.
-
Protocol: Infuse a standard solution of the analyte and perform a product ion scan to identify the most abundant and stable fragment ions. Select the most intense fragment for the primary MRM transition and a secondary, also intense, fragment for a confirmatory transition.
-
-
Inefficient Ionization: The ion source conditions may not be ideal for your analyte.
-
Protocol: Systematically optimize key ion source parameters, including gas flows (nebulizer and drying gas), temperature, and capillary voltage, to maximize the signal for your analyte.[16]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of N-Formyl N,N-Didesmethyl Sibutramine-d6.
Why is a deuterated internal standard like N-Formyl N,N-Didesmethyl Sibutramine-d6 used?
A stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, extraction recovery, and ionization suppression or enhancement.[8] This allows for more accurate and precise quantification.
What are some common MRM transitions for sibutramine and its metabolites?
Published literature provides a good starting point for MRM transitions. For instance, transitions for sibutramine and its primary metabolites have been reported as m/z 280.3 → 124.9 for sibutramine, 266.3 → 125.3 for N-desmethyl sibutramine, and 252.2 → 124.9 for N-didesmethyl sibutramine.[11][17] The transitions for the deuterated N-formyl metabolite would be adjusted for the mass increase from the deuterium and formyl groups.
How can I prevent sample carryover in my autosampler?
Sample carryover from a high concentration sample to a subsequent blank or low concentration sample can be a source of background noise.[1]
Mitigation Strategies:
-
Optimized Wash Solvents: Use a strong wash solvent that can effectively solubilize your analyte. A mixture of organic solvents is often more effective than a single solvent.
-
Needle and Syringe Cleaning: Ensure your autosampler's wash protocol is sufficient to clean the needle and syringe between injections. This may involve increasing the wash volume or the number of wash cycles.[18]
Can the retention time of a deuterated standard be different from its non-deuterated counterpart?
Yes, a slight shift in retention time between a deuterated internal standard and the non-deuterated analyte can occur, particularly with a higher number of deuterium atoms.[19] This is due to the slight difference in polarity. This shift is usually small and does not impact quantification as long as the peak shapes are good and the integration is accurate.
III. Data and Protocols
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, sub-2 µm particle size | Provides good retention and peak shape for sibutramine and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Ionization Mode | Positive Electrospray (ESI+) | Sibutramine and its metabolites readily form positive ions. |
| MRM Transitions | To be optimized empirically | Infuse a standard to determine the most intense and specific transitions. |
| Collision Energy | To be optimized empirically | Optimize for the most stable and intense fragment ion. |
| Drying Gas Temp | 300-350 °C | Facilitates desolvation of the ESI droplets. |
| Nebulizer Gas | 30-40 psi | Aids in the formation of a fine aerosol. |
Protocol: Systematic Troubleshooting of Background Noise
This protocol outlines a step-by-step approach to identifying the source of background noise.
-
Prepare Fresh Mobile Phase: Use new bottles of LC-MS grade solvents and additives.
-
Blank Injection Analysis: Inject a blank (mobile phase) and observe the baseline in the N-Formyl N,N-Didesmethyl Sibutramine-d6 channel.
-
Isolate LC from MS: If the baseline is noisy, divert the LC flow to waste.
-
Evaluate MS Noise: If the MS background remains high, the ion source is likely contaminated and requires cleaning.
-
Evaluate LC System: If the MS background is clean with the flow diverted, the LC system is the source of contamination.
-
Systematic Cleaning: Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/methanol/water).[2] If the problem persists, systematically replace components (e.g., tubing, filters) to isolate the contaminated part.
IV. Visualizations
Diagram 1: Logical Workflow for Troubleshooting Background Noise
Caption: A systematic approach to isolating the source of background noise.
Diagram 2: Sample Preparation Workflow to Minimize Matrix Effects
Caption: A robust sample preparation workflow incorporating SPE to reduce matrix effects.
V. References
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(23), 2843-2849. [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. [Link]
-
Nachalaem, P., Watla-iad, K., & Khamphikham, P. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. Science & Technology Asia, 28(1), 206-215. [Link]
-
Al-Ghamdi, K. M., Al-Amri, A. M., & Al-Warthan, A. A. (2013). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 4(10), 555-562. [Link]
-
ThaiJo. (2023, March 21). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. [Link]
-
PubMed. (2012, August 15). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]
-
Agilent. (n.d.). Agilent LC/MS – Care and Feeding. [Link]
-
Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? [Link]
-
Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note. [Link]
-
LCGC International. (2020, December 19). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. [Link]
-
Giera, M., Verhoeven, A., & Fu, L. (2024). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Metabolites, 14(3), 136. [Link]
-
ACS Publications. (2024, August 11). MRMQuant: Automated MRM Data Quantitation for Large-Scale Targeted Metabolomics Analysis. [Link]
-
Lu, W., & Rabinowitz, J. D. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical chemistry, 88(12), 6239-6243. [Link]
-
MacCoss Lab Software. (2021, March 23). Retention Time shifts using deuterated internal standards. [Link]
-
SciSpace. (n.d.). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. [Link]
-
bioRxiv. (2025, February 5). A systematic analysis of in-source fragments in LC-MS metabolomics. [Link]
-
PubMed. (n.d.). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. [Link]
-
ResearchGate. (n.d.). In-source fragmentation and correlation analysis as tools for metabolite identification exemplified with CE-TOF untargeted metabolomics: General | Request PDF. [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ovid.com [ovid.com]
- 9. nebiolab.com [nebiolab.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Navigating Co-eluting Interferences in Complex Matrices
Welcome to the technical support center dedicated to one of the most persistent challenges in analytical science: dealing with co-eluting interferences in complex matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter the frustrating reality of overlapping peaks that compromise data quality, accuracy, and reliability.
As a Senior Application Scientist, my goal is to move beyond simple procedural lists. This resource is structured to explain the causality behind experimental choices, providing you with the foundational knowledge to not only solve your current co-elution issues but also to proactively design more robust analytical methods for the future. We will explore the problem from multiple angles—from sample preparation to chromatographic separation and mass spectrometric detection—to build a self-validating system of troubleshooting.
Section 1: Foundational Troubleshooting - Is It Really Co-elution?
Before embarking on extensive method redevelopment, it's crucial to confirm that the issue is truly co-elution and not a symptom of other common chromatographic problems.
Q1: My chromatogram shows a broad, tailing, or split peak. How can I differentiate between a co-eluting interference and a general chromatographic issue?
A1: This is a critical first step. Poor peak shape can mimic co-elution, but the causes are different. A true co-elution involves two or more distinct chemical entities that are not separated by the analytical column. Poor chromatography, on the other hand, is often related to undesirable interactions between your analyte and the system.
Here’s how to investigate:
-
Check the Mass Spectrometer Data: Scan across the entirety of the problematic peak. If you observe a consistent mass spectrum (i.e., the same precursor and fragment ions in the same ratios), the issue is likely poor chromatography. If the mass spectrum changes from the leading edge to the tailing edge of the peak, this is a strong indicator of a co-eluting compound.
-
Investigate System Contamination: A common cause of peak tailing for a single compound is active sites in the flow path or on the column itself. This can be due to a buildup of matrix components from previous injections.[1] Try flushing the system and column thoroughly. If the peak shape improves, contamination was the likely culprit.
-
Review Your Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting and broadening.[1][2] As a best practice, always try to dissolve your sample in the initial mobile phase composition.[2]
Section 2: Chromatographic Strategies to Resolve Co-elution
Once co-elution is confirmed, the most direct approach is to enhance the chromatographic separation. The resolution of any two peaks is governed by the resolution equation, which highlights three key factors: efficiency (N), retention (k), and selectivity (α).[3][4] Of these, selectivity (α) —the ability of the chromatographic system to differentiate between analytes—is the most powerful tool for resolving co-eluting peaks.[5][6]
Q2: I've confirmed a co-elution. What is the most effective and systematic way to adjust my liquid chromatography (LC) method to improve selectivity?
A2: The most effective strategy is to systematically alter the parameters that have the largest impact on selectivity. The hierarchy of optimization should be: 1) Mobile Phase Composition , and 2) Stationary Phase Chemistry .
Step-by-Step Protocol: Systematic Mobile Phase Optimization
This protocol provides a structured approach to altering selectivity by modifying the mobile phase.
-
Change the Organic Modifier: The choice of organic solvent is a primary driver of selectivity in reversed-phase chromatography.[7] If you are using acetonitrile, switch to methanol (or vice versa) and re-run your initial gradient. Methanol is a protic solvent, while acetonitrile is aprotic, and this difference in chemistry can alter elution patterns and resolve co-eluting compounds.[7]
-
Optimize the Gradient Profile: A shallow gradient is often key to separating closely eluting compounds.[2]
-
Decrease the Ramp Rate: If your initial gradient runs from 5% to 95% B in 10 minutes, try extending it to 20 minutes. This gives the analytes more time to interact with the stationary phase, improving resolution.
-
Introduce Isocratic Holds: Identify the approximate organic composition where your compounds of interest elute. Modify your gradient to include a very shallow slope or an isocratic hold in this region to maximize separation.[2]
-
-
Adjust Mobile Phase pH (for ionizable compounds): For analytes with acidic or basic functional groups, adjusting the pH of the aqueous mobile phase (Phase A) can dramatically alter retention and selectivity. A small change in pH can alter the charge state of an analyte, significantly impacting its interaction with the stationary phase.
Q3: Mobile phase optimization didn't work. What's the next logical step in my troubleshooting process?
A3: If altering the mobile phase fails to provide resolution, the next and most powerful step is to change the stationary phase chemistry .[3][8] The standard C18 column is an excellent general-purpose column, but its primary separation mechanism is hydrophobicity.[5] Co-eluting compounds with similar hydrophobicity may require a column that offers alternative separation mechanisms.
Table 1: Comparison of Common Reversed-Phase HPLC Stationary Phases
| Stationary Phase | Primary Separation Mechanism(s) | Best For... |
| C18 (Octadecylsilane) | Hydrophobic interactions. | General purpose, separating compounds based on hydrophobicity.[5] |
| C8 (Octylsilane) | Hydrophobic interactions (less retentive than C18). | Analytes that are too strongly retained on a C18 column. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | Compounds containing aromatic rings, offering unique selectivity compared to C18.[5] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and shape selectivity. | Halogenated compounds, positional isomers, and polar compounds.[5] |
| Embedded Polar Group (EPG) | Hydrophobic and hydrogen bonding interactions. | Separating a mix of polar and non-polar compounds; stable in highly aqueous mobile phases. |
Changing to a column with a different chemistry, such as a PFP or Phenyl-Hexyl, introduces new intermolecular interactions that can effectively resolve compounds that were inseparable on a C18 phase.
Diagram: Troubleshooting Workflow for Co-elution
Caption: A decision tree for systematically troubleshooting co-eluting peaks.
Section 3: Advanced Separation Techniques for Intractable Co-elution
When one-dimensional chromatography (1D-LC) is insufficient, advanced multidimensional techniques can provide the necessary resolving power.
Q4: My sample is extremely complex (e.g., a natural product extract or a protein digest), and I still have co-elutions after trying different columns and mobile phases. When is it time to consider Two-Dimensional Liquid Chromatography (2D-LC)?
A4: 2D-LC is a powerful technique that should be considered when your sample complexity exceeds the peak capacity of a single LC separation.[9][10] It works by coupling two columns with different and complementary (i.e., "orthogonal") separation mechanisms.[9][11] For example, you might use a reversed-phase separation in the first dimension and a HILIC separation in the second. This dramatically increases the overall resolving power of the system.[11]
There are two main modes of 2D-LC:
-
Heart-cutting (LC-LC): In this targeted approach, only a specific, narrow fraction (a "heart-cut") containing the co-eluting peaks from the first dimension is sent to the second dimension column for further separation.[9] This is ideal for resolving a known, problematic pair of compounds.
-
Comprehensive 2D-LC (LCxLC): In this mode, the entire effluent from the first dimension is serially fractionated and analyzed on the second dimension column.[9] This is used for untargeted analysis of highly complex samples where comprehensive characterization is the goal.
Diagram: The 2D-LC Heart-Cutting Workflow
Caption: A schematic of an online 2D-LC system performing a heart-cut.
Q5: I am dealing with co-eluting isomers (compounds with the same mass and similar chromatographic properties). Can any technique separate these?
A5: Yes. This is an ideal application for Ion Mobility Spectrometry (IMS) . IMS is a gas-phase separation technique that occurs after chromatographic elution and before mass analysis.[12] It separates ions based on their size, shape, and charge, providing an additional dimension of separation that is orthogonal to both LC and MS.[13][14] Because isomers often have different three-dimensional shapes, they will travel through the ion mobility cell at different speeds, allowing them to be separated even if they co-elute from the LC column.[15][16] This results in "cleaner" MS/MS spectra, as the instrument can acquire spectra for each isomer individually.[13][17]
Section 4: Mass Spectrometric Solutions
Sometimes, complete chromatographic separation is not feasible. In these cases, the mass spectrometer can be used to differentiate between co-eluting species.
Q6: Can't I just use a High-Resolution Mass Spectrometer (HRMS) to solve my co-elution problem?
A6: Yes and no. HRMS is an incredibly powerful tool, but it's important to understand its specific capabilities. HRMS can distinguish between isobaric interferences—compounds that have the same nominal mass but different elemental formulas, and therefore different exact masses.[18][19] The high resolving power of instruments like Orbitraps or TOFs can separate the signal of your analyte from a matrix interference, even if they overlap chromatographically.[20][21]
However, HRMS cannot distinguish between isomeric interferences (e.g., positional isomers), as they have the identical elemental formula and identical exact mass.[19] For isomers, you must rely on chromatographic separation or a technique like Ion Mobility Spectrometry.
Q7: I'm performing a regulated bioanalysis assay using a triple quadrupole MS. My stable-isotope labeled internal standard (SIL-IS) is showing an interference peak in study samples that wasn't there in my calibration standards. What is happening?
A7: This is a challenging but not uncommon scenario, often caused by a co-eluting metabolite of the parent drug.[22] It's possible that a metabolite has an exact mass that is isobaric with your SIL-IS. If this metabolite also happens to produce a fragment ion that is identical to the one you are monitoring for your SIL-IS, it will appear as a direct interference in that MRM channel.[22] This situation underscores the importance of thoroughly investigating potential metabolite interferences during method development and highlights how HRMS can be an invaluable tool for troubleshooting by confirming the elemental composition of the interfering peak.[22]
Section 5: The First Line of Defense - Effective Sample Preparation
The most robust analytical methods prevent interferences from ever reaching the LC-MS system. A well-designed sample preparation protocol is your first and best line of defense.[23]
Q8: What is the primary goal of sample preparation in the context of avoiding co-elution, and what are the most common techniques?
A8: The primary goal is to selectively remove as much of the sample matrix (e.g., proteins, lipids, salts, pigments) as possible while efficiently recovering your analyte(s) of interest.[24][25] Reducing the matrix load minimizes the chances of endogenous compounds co-eluting with your analytes and causing interference or ion suppression.[26]
Common and effective techniques include:
-
Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to retain the analyte while matrix components are washed away.[23][24][27] SPE is versatile and can be tailored for purification, trace enrichment, and desalting.[27]
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[23]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide analysis in food, this technique involves a salting-out extraction followed by a dispersive SPE cleanup step. It is very effective for a wide range of analytes in complex matrices.[25][26]
Step-by-Step Protocol: Generic QuEChERS Procedure
This protocol outlines the basic steps for the QuEChERS technique, which can be adapted for various sample types.
-
Homogenization: Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.
-
Hydration (if needed): If the sample is dry (e.g., a powder), add an appropriate amount of water.
-
Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake Vigorously: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes. This will separate the sample into a solid debris layer at the bottom and an upper organic (acetonitrile) layer containing your analytes.
-
Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (e.g., 6 mL) to a dSPE tube containing a mixture of sorbents (e.g., PSA to remove organic acids, C18 to remove lipids, and MgSO4 to remove residual water).
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is your cleaned-up extract, ready for filtration and LC-MS analysis.
Section 6: Frequently Asked Questions (FAQs)
Q: What is the difference between an isobaric and an isomeric interference? A: An isobaric interference is a compound with a different chemical formula but the same nominal mass as your analyte. A High-Resolution Mass Spectrometer can distinguish them based on their different exact masses. An isomeric interference has the exact same chemical formula (and thus the same exact mass) as your analyte, differing only in its structure. Isomers must be separated chromatographically or by a technique like ion mobility.
Q: Can a stable-isotope labeled internal standard (SIL-IS) correct for a co-eluting interference? A: A SIL-IS can effectively compensate for matrix effects like ion suppression or enhancement, provided it co-elutes closely with the analyte.[28] However, it cannot correct for a direct interference where another compound contributes to the signal in the analyte's MRM channel or shares the same exact mass. The signal from the interference will be added to the analyte signal, leading to inaccurate quantification.
Q: My system backpressure is steadily increasing, and my peak shapes are getting worse over a series of injections. What's the connection? A: This is a classic sign of column contamination from an insufficient sample cleanup procedure.[1][29] Matrix components are precipitating on the column frit or the head of the column, causing a blockage (increased pressure) and creating active sites that lead to peak tailing.[29] The solution is to implement a more effective sample preparation method or, at a minimum, use a guard column to protect your analytical column.[29]
References
- Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025). Google.
- Conquer Complex Samples with 2D-LC - AnalyteGuru - Thermo Fisher Scientific. (2021, January 18). Thermo Fisher Scientific.
- Simplify Complex Separ
- Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
- Separation and analysis of co-eluting isobaric metabolites using differential ion mobility. SCIEX.
- Two-Dimensional Liquid Chromatography Advancing Metabolomics Research. (2024, October 2). IntechOpen.
- Choosing the Correct Column for Chromatographic Selectivity. (2020, July 2).
- Ion Mobility-enabled Data-dependent Experiments Distinguishing Co-eluting Isomeric Metabolites Using an IMS-QTof Mass Spectrometer.
- 2D-Liquid Chromatography: Principles & Uses. (2025, November 5). Phenomenex.
- How Chemistry Determines Separations: The Influence of Selectivity on Resolution. (2023, March 9).
- Evaluation of Ion Mobility Spectrometry for Improving Constitutional Assignment in Natural Products Mixtures. (2022, March 2). PMC.
- 2D Liquid Chromatography in Biopharmaceutical Analysis. (2025, September 4). Pharma Focus Europe.
- How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage.
- Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org.
- Sample Preparation Techniques. Thermo Fisher Scientific - IO.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Spectroscopy Online.
- Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1).
- Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (2024, April 2). Drawell.
- Recent advances in sample preparation techniques for environmental matrix. (2026, January 19).
- Use of Ion Mobility Spectral Cleanup and Collision Cross Section Values to Increase Confidence and Efficiency in Pesticide Residues Screen.
- High Resolution Mass Spectrometry. (2025, December 15).
- Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. (2023, March 15). Frontiers.
- "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
- Using High-Resolution LC–MS to Analyze Complex Sample. (2020, November 16). Spectroscopy Online.
- Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020, December 19).
- Use of High-Resolution Mass Spectrometry to Investigate a Metabolite Interference During Liquid chromatography/tandem Mass Spectrometric Quantification of a Small Molecule in Toxicokinetic Study Samples. (2010, July 15). PubMed.
- First choice in high resolution mass spectrometry with Orbitrap mass analyzer technology for screening, confirmative and quantitative analyses. Thermo Fisher Scientific.
- How to Separate Coeluting Compounds. (2014, February 28).
- HPLC Troubleshooting Guide.
- High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
- New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023, April 29). PMC.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 10. 2D Liquid Chromatography in Biopharmaceutical Analysis [pharmafocuseurope.com]
- 11. Two-Dimensional Liquid Chromatography Advancing Metabolomics Research | IntechOpen [intechopen.com]
- 12. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 13. Evaluation of Ion Mobility Spectrometry for Improving Constitutional Assignment in Natural Products Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. info.owlstonenanotech.com [info.owlstonenanotech.com]
- 16. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. media.sciltp.com [media.sciltp.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. myadlm.org [myadlm.org]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
ensuring stability of N-Formyl N,N-Didesmethyl Sibutramine-d6 in processed samples
A Guide to Ensuring Stability in Processed Samples for Accurate Bioanalysis
Welcome to the technical support center for N-Formyl N,N-Didesmethyl Sibutramine-d6. As Senior Application Scientists, we understand that the integrity of your internal standard is fundamental to the accuracy and reliability of your quantitative bioanalytical data. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of this crucial reagent throughout the analytical process.
The stability of a stable isotope-labeled internal standard (SIL-IS) is not merely a parameter to check off during method validation; it is the bedrock of quantitative accuracy in LC-MS assays. An ideal SIL-IS, like N-Formyl N,N-Didesmethyl Sibutramine-d6, is intended to mirror the analyte of interest through extraction, chromatography, and ionization, thereby correcting for variability.[1] However, if the internal standard degrades in processed samples—for instance, while sitting in the autosampler—this relationship breaks down, leading to inaccurate quantification and potentially compromised study outcomes.
This guide provides a series of in-depth FAQs and troubleshooting workflows to diagnose and prevent stability issues, ensuring your bioanalytical methods are robust and compliant with regulatory expectations.[2][3]
The Critical Role of a Stable Internal Standard
The fundamental principle of using a SIL-IS is that the ratio of the analyte signal to the IS signal remains constant, regardless of sample processing or instrument variability. When the IS is unstable, this principle is violated.
Caption: The impact of internal standard stability on quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a deuterated internal standard like N-Formyl N,N-Didesmethyl Sibutramine-d6 in processed samples?
The stability of any analyte, including a SIL-IS, in a processed sample is influenced by its chemical structure and the storage environment. For N-Formyl N,N-Didesmethyl Sibutramine-d6, the key concerns are:
-
pH-Mediated Hydrolysis: The formyl group may be susceptible to hydrolysis under acidic or basic conditions. The final reconstitution solvent's pH is critical. While general LC-MS advice suggests using volatile mobile phases with additives like formic acid or ammonium hydroxide, their concentration can impact stability.[4]
-
Temperature-Dependent Degradation: Processed samples can sit in an autosampler for extended periods. Elevated temperatures, even a few degrees above the intended 4-10°C, can accelerate degradation. One study on sibutramine showed significant degradation in aqueous solution at 60°C.[5]
-
Adsorption to Surfaces: Analytes can adsorb to the surfaces of vials, caps, or well plates, especially if they are present at low concentrations in a purely organic solvent. This leads to a perceived decrease in concentration without chemical degradation.
-
Photochemical Instability: Although less common in a covered autosampler, some molecules are sensitive to light. Sibutramine itself has been shown to degrade when exposed to UV light.[5]
-
Hydrogen-Deuterium (H/D) Exchange: In rare cases, deuterium atoms can exchange with protons from the surrounding solvent (e.g., water or methanol), especially if they are located on heteroatoms (O, N) or acidic carbons.[6] This would alter the mass of the IS, potentially shifting its signal outside the integration window or causing interference with the analyte. While generally stable, this should be considered if other causes are ruled out.[7]
Q2: What stability assessments are required by regulatory agencies like the FDA for processed samples?
Regulatory bodies such as the FDA, guided by documents like the ICH M10 Bioanalytical Method Validation guidance, mandate rigorous stability testing to ensure data integrity.[2][7][8] The stability of the analyte and internal standard in the processed sample (often termed "post-preparative" or "autosampler" stability) is a critical component.
| Stability Test | Purpose | Typical Conditions | Acceptance Criteria |
| Bench-Top Stability | To assess stability at room temperature for the duration of sample handling. | Low and High QC samples kept at room temp for an expected handling period (e.g., 4-24 hours) before processing. | Mean concentration should be within ±15% of the nominal concentration. |
| Freeze-Thaw Stability | To evaluate stability after repeated freezing and thawing cycles. | Low and High QC samples frozen and thawed for a specified number of cycles (e.g., 3-5 cycles) before processing. | Mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | To determine how long samples can be stored frozen without degradation. | Low and High QC samples stored at the intended storage temperature (e.g., -20°C or -70°C) for a defined period. | Mean concentration should be within ±15% of the nominal concentration. |
| Post-Preparative (Autosampler) Stability | To ensure the processed sample is stable for the entire duration of the analytical run. | Low and High QC samples are processed and stored in the autosampler for the maximum anticipated run time. | Mean concentration should be within ±15% of the nominal concentration compared to freshly processed samples. |
This table summarizes key stability evaluations as outlined in regulatory guidance documents.[8][9]
Q3: My internal standard response is decreasing throughout my analytical run. How do I troubleshoot this?
A decreasing IS response is a classic sign of instability in the processed sample. This systematic drift can severely bias results, especially for samples analyzed at the end of a batch. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for decreasing internal standard response.
Experimental Protocols
Protocol 1: Post-Preparative (Autosampler) Stability Assessment
Objective: To determine the stability of N-Formyl N,N-Didesmethyl Sibutramine-d6 and the co-analyte in processed samples under the conditions of the autosampler for the maximum duration of an expected analytical run.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte and N-Formyl N,N-Didesmethyl Sibutramine-d6 stock solutions
-
Validated sample extraction procedure (e.g., protein precipitation, LLE, or SPE)
-
Reconstitution solvent
-
LC-MS/MS system
Methodology:
-
Prepare QC Samples: Spike blank matrix to prepare at least six replicates of Low concentration Quality Control (LQC) and High concentration Quality Control (HQC) samples.
-
Process Samples: Extract all LQC and HQC replicates according to the validated sample preparation method.
-
Prepare Comparison Samples:
-
T=0 (Reference Set): Immediately after processing, inject one set of LQC and HQC samples (n=6 each) along with a freshly prepared calibration curve. This set serves as the baseline for stability.
-
T=End (Stability Set): Place the remaining processed LQC and HQC samples in the autosampler under the specified conditions (e.g., 5°C).
-
-
Incubate: Let the "Stability Set" samples reside in the autosampler for a period equal to or greater than the longest anticipated analytical run time (e.g., 24, 48 hours).
-
Analyze Stability Samples: After the incubation period, analyze the "Stability Set" samples using the same calibration curve prepared for the T=0 analysis.
-
Data Evaluation:
-
Calculate the mean concentration for the LQC and HQC samples from the "Stability Set".
-
Compare this mean concentration to the nominal (spiked) concentration.
-
The deviation should be within ±15%.[9]
-
Additionally, monitor the absolute peak area of N-Formyl N,N-Didesmethyl Sibutramine-d6. A significant trend (e.g., >20-30% decrease) in the absolute response over the run, even if the final concentration passes, may indicate an underlying issue that needs to be addressed.
-
Protocol 2: Investigating pH-Dependent Stability in Reconstitution Solvent
Objective: To determine if the pH of the final sample solvent is causing the degradation of N-Formyl N,N-Didesmethyl Sibutramine-d6.
Methodology:
-
Prepare IS Solution: Prepare a solution of N-Formyl N,N-Didesmethyl Sibutramine-d6 in a non-buffered solvent (e.g., 50:50 Methanol:Water) at a concentration that gives a strong signal on the LC-MS/MS.
-
Prepare Test Solvents: Create a series of potential reconstitution solvents with varying pH levels. For example:
-
Solvent A: 0.1% Formic Acid in 50:50 Acetonitrile:Water (pH ~2.7)
-
Solvent B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH ~6.5)
-
Solvent C: 0.1% Ammonium Hydroxide in 50:50 Acetonitrile:Water (pH ~10)
-
-
Incubation:
-
At T=0, dilute the IS solution from step 1 into each of the test solvents (A, B, and C) and inject immediately (n=3 per solvent). Record the peak areas.
-
Transfer an aliquot of each mixture into separate vials and store them in the autosampler at the set temperature (e.g., 5°C).
-
-
Time-Point Analysis: Inject the samples again at various time points (e.g., T=4h, 8h, 16h, 24h).
-
Data Evaluation:
-
Plot the absolute peak area of N-Formyl N,N-Didesmethyl Sibutramine-d6 versus time for each solvent.
-
A stable solvent will show a flat line with minimal variation in peak area. A solvent causing degradation will show a clear downward trend. This experiment will quickly identify a problematic pH range and guide the selection of a more suitable, often buffered, reconstitution solvent.
-
References
- Vertex AI Search. (2025).
- Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- BenchChem. (2025).
- SciSpace. (n.d.).
- Food and Drug Administration. (2018).
- Vertex AI Search. (2025).
- AptoChem. (2008).
- MDPI. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C.
- Bioanalysis Zone. (2018).
- JSciMed Central. (2014).
- KCAS Bio. (2017).
- ResearchGate. (n.d.). Detection of sibutramine, its two metabolites and one analogue in a herbal product for weight loss by liquid chromatography triple quadrupole mass spectrometry and time-of-flight mass spectrometry | Request PDF.
- Daru Journal of Pharmaceutical Sciences. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions.
- NIH. (n.d.). Thermogenic effects of sibutramine and its metabolites - PMC.
- ZefSci. (2025).
- NIH. (n.d.).
- dto. (n.d.). Analytical strategy for the detection of sibutramine in dietary supplement by 6550 iFunnel Q-TOF LC-MS.
- LCGC International. (2022). How to Avoid Problems in LC–MS.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- SCIRP. (n.d.). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy.
- Semantic Scholar. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy.
- PubMed. (2006).
- Journal of Industrial and Engineering Chemistry. (n.d.). Characterization, stability, and pharmacokinetics of sibutramine/β-cyclodextrin inclusion complex.
- Folia Medica. (n.d.). Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements.
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ysnamgroup.com [ysnamgroup.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Technical Support Center: Optimizing Extraction Recovery for Sibutramine and its Metabolites
Welcome to the Application Scientist Knowledge Base. Extracting sibutramine (SB) and its active metabolites—N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2)—presents a unique analytical challenge. Because sibutramine is heavily metabolized in vivo, quantifying M1 and M2 is critical for pharmacokinetic profiling and adulterant screening.
As a Senior Application Scientist, I frequently see laboratories struggle with inconsistent recoveries, particularly for the M2 metabolite. This guide is designed to move beyond basic protocols, explaining the chemical causality behind extraction failures and providing self-validating workflows to ensure absolute data integrity.
Core Principles: The Chemistry of Recovery Loss
To troubleshoot recovery, you must first understand the structural shift that occurs during metabolism. Sibutramine is a highly lipophilic tertiary amine . As it metabolizes into M1 (a secondary amine ) and M2 (a primary amine ), the molecule loses methyl groups, becoming progressively more polar and hydrophilic.
If your extraction method is optimized solely for the parent drug, the highly polar M2 metabolite will partition poorly into organic solvents during Liquid-Liquid Extraction (LLE) or break through prematurely during Solid-Phase Extraction (SPE).
Extraction Workflow Decision Matrix
Fig 1: Decision matrix and optimized extraction workflows for sibutramine and its metabolites.
Troubleshooting & FAQs
Section A: Liquid-Liquid Extraction (LLE) in Biological Matrices
Q: Why do I lose M2 (N,N-didesmethylsibutramine) recovery when using standard LLE protocols for plasma? A: This is a classic pKa and polarity mismatch. Sibutramine and its metabolites have pKa values ranging from 8.5 to 9.0. If the plasma is not sufficiently alkalinized (pH > 10), the primary amine of M2 remains ionized (protonated) and highly water-soluble, causing it to stay in the aqueous layer[1]. Furthermore, if your organic solvent is too non-polar (e.g., 100% hexane), the polar M2 will not partition effectively.
Optimized LLE Protocol:
-
Aliquoting: Transfer 500 µL of plasma to a clean tube.
-
Alkalinization: Add 50 µL of 1 M NaOH to adjust the pH to >10. (Causality: Forces all amines into their neutral, lipophilic state).
-
Extraction: Add 2.5 mL of a moderately polar organic mixture, such as Hexane:Ethyl Acetate (70:30, v/v) or pure Methyl tert-butyl ether (MTBE)[1].
-
Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Recovery: Transfer the organic layer, evaporate under a gentle N2 stream, and reconstitute in the mobile phase.
Self-Validating Step: Run a parallel extraction using unspiked matrix and a matrix spiked post-extraction. If the area ratio of the pre-extraction spike to the post-extraction spike is <0.85 for M2, your pH is likely too low, leaving M2 ionized in the aqueous waste.
Section B: Solid-Phase Extraction (SPE) Optimization
Q: My SPE method using HLB (Hydrophilic-Lipophilic Balance) cartridges shows inconsistent recovery for M1 and M2, alongside severe matrix suppression. How do I fix this? A: HLB polymeric sorbents retain analytes via reversed-phase mechanisms. Because M1 and M2 are more polar than the parent drug, aggressive organic washes can cause premature elution (breakthrough). Conversely, inadequate washing leaves behind plasma phospholipids that cause ion suppression in the ESI source. Pretreating the plasma with phosphoric acid disrupts protein binding, enhancing retention on the HLB cartridge and allowing for a highly specific wash step[2].
Optimized SPE Protocol:
-
Pretreatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid[2]. (Causality: Acidification disrupts analyte-protein binding, ensuring free molecules for sorbent interaction).
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the HLB cartridge.
-
Loading: Load the acidified sample at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5% Methanol in water. (Causality: Removes polar interferences without reaching the critical elution strength for the polar M2 metabolite).
-
Elution: Elute with 1 mL of 100% Methanol.
Self-Validating Step: Collect the load and wash fractions separately and inject them into the LC-MS/MS. If M1 or M2 is detected in the wash fraction, your wash solvent is too strong (breakthrough). If ion suppression is observed in the elution fraction, your wash is too weak to remove phospholipids.
Section C: Dietary Supplements & Complex Matrices
Q: I am using Graphitized Carbon Black (GCB) to clean up dietary supplement extracts, but my sibutramine recovery drops below 70%. What is happening? A: GCB is excellent at removing pigments and sterols from complex matrices (like herbal teas or capsules), but it has a massive affinity for planar and hydrophobic compounds. If you use an excessive amount of GCB (e.g., >50 mg per sample), it will indiscriminately adsorb sibutramine and its metabolites directly out of the methanolic extract[3].
Optimized Solvent Extraction Protocol:
-
Homogenization: Finely crush the supplement (capsule or teabag contents).
-
Extraction: Extract 100 mg of the sample with 10 mL of 100% Methanol. (Causality: Methanol provides the highest extraction efficiency for these analytes compared to acetonitrile or acetone[3]).
-
Agitation: Sonicate for 20 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Cleanup: Use a strictly limited amount of GCB (maximum 10–25 mg)[3].
Self-Validating Step: Perform a serial addition of GCB (0 mg, 10 mg, 25 mg, 50 mg) to spiked matrix extracts. Plot the peak area of M2 against the GCB mass. The inflection point where recovery sharply drops dictates your maximum allowable GCB load for that specific matrix.
Quantitative Data Presentation
To benchmark your laboratory's performance, compare your recoveries against the validated industry standards summarized below. A well-optimized method should yield >90% recovery across all three analytes.
| Matrix | Extraction Method | Sorbent / Solvent System | Recovery: Sibutramine | Recovery: M1 (DSB) | Recovery: M2 (DDSB) |
| Human Plasma | Liquid-Liquid (LLE) | Hexane/Ethyl Acetate (pH >10) | 95.1% ± 6.1% | 93.5% ± 1.8% | 96.0% ± 2.8% |
| Human Plasma | Solid-Phase (SPE) | HLB Cartridge (Acid Pretreat) | 95.1% | 92.7% | 95.9% |
| Supplements | Solvent Extraction | 100% Methanol + GCB Cleanup | 90.6% - 109.5% | 92.7% - 109.0% | 84.9% - 108.3% |
Data aggregated from validated LC-MS/MS bioanalytical studies[1],[2],[3].
References
-
Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis / PubMed Central.[Link]
-
Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study. Rapid Communications in Mass Spectrometry / PubMed.[Link]
-
Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Food Control. [Link]
Sources
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Technical Support Center: Minimizing Isotopic Exchange in Deuterated Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and prevent isotopic instability, ensuring the accuracy and integrity of your quantitative data.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isotopic Exchange
This section addresses the most common introductory questions regarding hydrogen-deuterium (H/D) exchange.
Q1: What is isotopic exchange and why is it a concern with deuterated standards?
Isotopic exchange, also known as H/D back-exchange, is a chemical process where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment.[1] This environment is typically a protic solvent like water or methanol used during sample preparation or in your LC-MS mobile phase.[2]
This is a critical issue in quantitative analysis for one primary reason: the core assumption of using a stable isotope-labeled (SIL) internal standard is that it is chemically identical to the analyte and has a constant, known mass.[1][3] When a deuterium atom (mass ≈ 2.014 Da) is swapped for a hydrogen atom (mass ≈ 1.008 Da), the mass of the standard changes.[4] This can lead to a cascade of analytical errors:
-
Inaccurate Quantification: The signal for the internal standard decreases, while a new signal may appear at the mass of the unlabeled analyte. This artificially inflates the calculated concentration of your target analyte.[1][2]
-
Compromised Data Integrity: The loss of isotopic purity undermines the reliability and reproducibility of your assay.[1][5]
Q2: Are all deuterated positions on a molecule equally susceptible to exchange?
No, the position of the deuterium label is the most critical factor determining its stability.[6]
-
Highly Labile Positions: Deuterium atoms attached to heteroatoms such as oxygen (-OD), nitrogen (-ND), or sulfur (-SH) are extremely susceptible to rapid exchange in the presence of any protic solvent.[2][7] These positions should be avoided for internal standards used in quantitative bioanalysis.
-
Conditionally Labile Positions: Deuterium on carbon atoms adjacent to a carbonyl group (α-carbons) or in other "activated" positions can also be prone to exchange, especially under basic or acidic conditions.[6][8]
-
Highly Stable Positions: Deuterium on aliphatic or aromatic carbon atoms not adjacent to heteroatoms are generally very stable and are the preferred location for labeling.[]
Q3: What are the primary environmental factors that drive isotopic exchange?
The rate and extent of H/D back-exchange are heavily influenced by three main factors:
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) are the primary source of exchangeable protons and are the main drivers of back-exchange.[1] Aprotic solvents (e.g., acetonitrile, DMSO) lack easily exchangeable protons and are much preferred.[10]
-
pH of the Solution: The exchange reaction is catalyzed by both acids and bases.[1] The rate of exchange is typically at its minimum in a slightly acidic environment (pH ~2.5-4) and increases significantly under neutral or basic conditions.[1][8][11]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange.[2]
Part 2: Troubleshooting Guide - Diagnosing and Solving Isotopic Instability
This section provides a structured approach to identifying and resolving issues with isotopic exchange during various stages of your experiment.
Initial Diagnosis Workflow
If you suspect isotopic exchange (e.g., inconsistent internal standard response, unexpected peaks), follow this logical progression to pinpoint the cause.
Caption: A troubleshooting workflow for diagnosing isotopic exchange.
Issue: Inconsistent Internal Standard (IS) Peak Area
-
Symptom: The peak area of your deuterated IS is highly variable across your analytical run, or shows a consistent downward trend.
-
Causality: Assuming consistent sample addition, this variability often points to ongoing H/D exchange during sample preparation or while waiting in the autosampler. The longer a sample is exposed to unfavorable conditions (high pH, protic solvents), the more the IS signal will degrade.[3]
-
Solution:
-
Temperature Control: Immediately implement a cold chain. Perform all sample preparation steps on ice. Use a cooled autosampler set to 4°C. Lower temperatures significantly slow the rate of exchange.[1]
-
pH Optimization: Ensure all aqueous solutions, especially the final reconstitution solvent and mobile phases, are acidified. A pH of ~3 is often optimal for minimizing exchange.[8]
-
Solvent Choice: If your workflow allows, switch from protic solvents like methanol to aprotic solvents like acetonitrile for sample extraction and reconstitution.[10]
-
Issue: "Cross-talk" or Unexpected Analyte Signal
-
Symptom: You detect a signal for the unlabeled analyte in a blank matrix sample that was spiked only with the deuterated IS.
-
Causality: This is a definitive sign of H/D back-exchange. The deuterated standard is losing all of its deuterium labels, converting it into the unlabeled analyte and creating a "false positive" signal.
-
Solution:
-
Verify Label Position: This issue is most common when the deuterium labels are on highly labile positions (e.g., -OD, -ND). Review the certificate of analysis for your standard. If labels are on heteroatoms, you must source a new standard with labels on stable carbon positions.[7]
-
Increase Mass Difference: If the exchange is partial (e.g., a d3 standard losing one deuterium to become d2), the isotopic peaks can overlap. Using a standard with a higher degree of deuteration (e.g., d5 or greater) provides a larger mass shift, reducing the risk of isotopic cross-talk.[7] A mass difference of at least 3 amu is recommended.[7]
-
LC-MS Conditions: In-source exchange can sometimes occur.[12] Experiment with source parameters (e.g., temperature, voltages) to find conditions that minimize this phenomenon.
-
Part 3: Protocols and Best Practices
Adhering to rigorous protocols is the best way to prevent isotopic exchange from occurring in the first place.
Quantitative Stability Assessment of a Deuterated Standard
This protocol allows you to definitively test the stability of your deuterated internal standard under your specific experimental conditions.
Objective: To determine if significant (>5%) H/D back-exchange occurs during the sample preparation and analysis timeline.
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples (n=3): Spike your deuterated IS into a blank matrix (e.g., plasma). Immediately proceed to the extraction/processing protocol. These samples represent the baseline.
-
Incubated Matrix Samples (n=3): Spike the IS into the blank matrix. Incubate these samples on your benchtop or in the autosampler for the maximum anticipated duration of an analytical run (e.g., 24 hours).
-
Incubated Solvent Samples (n=3): Spike the IS into your final reconstitution solvent. Incubate alongside the matrix samples. This helps differentiate matrix-driven effects from solvent-driven effects.
-
-
Sample Processing: After the incubation period, process the "Incubated" samples using your standard extraction protocol.
-
LC-MS/MS Analysis: Analyze all three sets of samples. Monitor two MRM transitions: one for your deuterated IS and one for the corresponding unlabeled analyte.
-
Data Evaluation:
-
Compare IS Signal: Calculate the mean peak area of the IS in the T=0 samples and the incubated samples. A statistically significant decrease in the incubated samples indicates degradation or exchange.[13]
-
Check for Analyte Formation: Examine the chromatograms for the unlabeled analyte transition in the incubated samples. The appearance of a peak that is not present in the T=0 samples is direct evidence of back-exchange.[7][13]
-
Best Practices for Handling and Storage
-
Long-Term Storage: Always store deuterated standards as a dry solid (lyophilized powder) at the recommended temperature, typically -20°C or below, in a desiccator to protect from moisture.[10]
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile.[10] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination from atmospheric moisture.
-
Working Solutions: Prepare fresh working solutions daily. If aqueous solutions are absolutely necessary, use D₂O instead of H₂O and maintain an acidic pH.[1]
-
Glassware: Ensure all glassware is thoroughly dry before use to avoid introducing trace amounts of water.
Summary of Key Environmental Controls
The stability of deuterated standards is a function of their chemical environment. The following table summarizes the impact of key factors and the recommended best practices.[1]
| Factor | Condition | Impact on D-H Exchange Rate | Recommended Best Practice |
| pH | Acidic (~2.5-4.0) | Minimum Exchange Rate [1][8] | Quench reactions and prepare mobile phases by acidifying to this pH range. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant.[1] | Avoid neutral pH during sample processing and storage of solutions. | |
| Basic (>8.0) | Rate is significantly accelerated.[1] | Avoid basic conditions entirely. | |
| Temperature | Low (~0-4°C) | Significantly Reduced Rate [1] | Perform all sample handling steps on ice and use a cooled autosampler.[14] |
| Ambient (~25°C) | Moderate Rate | Minimize time samples spend at room temperature. | |
| Elevated (>40°C) | Significantly Accelerated Rate | Avoid any heating steps after the deuterated standard has been added. | |
| Solvent | Aprotic (ACN, THF) | No source of exchangeable protons | Preferred solvent for stock solutions and reconstitution.[10] |
| Protic (H₂O, MeOH) | Primary source of protons for exchange.[6] | Avoid if possible. If necessary, keep exposure time minimal, temperature low, and pH acidic. |
Mechanism of Acid-Catalyzed Back-Exchange
Understanding the mechanism highlights why pH control is so critical. For a deuterium on an α-carbon to a carbonyl, the process involves enolization, which is catalyzed by acid.
Caption: Mechanism of acid-catalyzed H/D exchange at an α-carbon.
By maintaining a robust understanding of these principles and implementing stringent controls, you can ensure the stability of your deuterated standards and the unimpeachable quality of your quantitative data.
References
-
Li, W., et al. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis, 1(1). Available from: [Link]
-
Konermann, L., et al. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. PubMed, 35(6), 1025-1033. Available from: [Link]
-
Li, W., et al. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Berna, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available from: [Link]
-
Vinciauskaite, V., & Masson, G. R. (2023). Fundamentals of HDX-MS. Essays in Biochemistry, 67(3), 301–314. Available from: [Link]
-
Isotope Science / Alfa Chemistry. (2024). Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]
-
National Science Foundation. Effect of pH on in-electrospray hydrogen/deuterium exchange of carbohydrates and peptides. Available from: [Link]
-
SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Available from: [Link]
-
Makhatadze, G. I., et al. (1995). Solvent isotope effect and protein stability. PubMed, 2(10), 852-5. Available from: [Link]
-
Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
Czaplicki, S., et al. (1993). The pH dependence of hydrogen-deuterium exchange in trp repressor. Protein Science, 2(7), 1095–1103. Available from: [Link]
-
Salamandra. (2025). Regulatory Considerations for Deuterated Products. Available from: [Link]
-
Odo, T. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Development in Pharmacy and Life Sciences, 3(6), 1239-1243. Available from: [Link]
-
Makhatadze, G. I., et al. (1995). Solvent isotope effect and protein stability. ResearchGate. Available from: [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]
-
Marcsisin, S. R., & Engen, J. R. (2010). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach. Protein Science, 19(9), 1567–1577. Available from: [Link]
-
SV ChemBioTech. Deuterium Labelled Drug Standards | Pharmaceutical R&D. Available from: [Link]
-
Scott, J. S., & Scott, D. O. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(9), 969–972. Available from: [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(5), 718–724. Available from: [Link]
-
Bowen, C. L., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Available from: [Link]
-
Spectralys Biotech. Hydrogen/Deuterium eXchange Mass Spectrometry. Available from: [Link]
-
Thermo Fisher Scientific. (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube. Available from: [Link]
-
Singh, S. (2012). Application of deuterium in drug discovery. Slideshare. Available from: [Link]
-
Kaiser, N. K., et al. (2011). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. Analytical Chemistry, 83(24), 9697–9702. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in replicate injections for sibutramine quantification
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently consult with laboratories struggling to maintain precision in their pharmacokinetic and forensic assays.
Quantifying sibutramine and its active Phase I metabolites—N-desmethyl sibutramine (DSB) and N-didesmethyl sibutramine (DDSB)—presents a unique set of chromatographic challenges[1]. Structurally, sibutramine is a highly lipophilic amine. This inherent basicity is the fundamental chemical causality behind 90% of the injection variability you will encounter. Basic amines actively seek out unendcapped silanols on column frits and readily adsorb to the metallic surfaces of autosampler needles, leading to erratic replicate injections, severe carryover, and unpredictable matrix effects.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality of these issues and implement self-validating protocols —systems designed to automatically reveal their own mechanical or chemical failures before they compromise your data.
Root Cause Diagnostic Workflow
Before adjusting any instrument parameters, you must isolate the chemical or mechanical origin of the variability. Use the diagnostic decision tree below to categorize your injection issue.
Fig 1. Diagnostic decision tree for isolating root causes of replicate injection variability.
In-Depth Troubleshooting Q&A
Q1: Why does my sibutramine peak area steadily increase across the first 5-6 replicate injections of the same standard vial before finally stabilizing? The Causality: This is a classic symptom of active site adsorption. When a new column or a freshly cleaned autosampler is introduced, the basic amine groups of sibutramine interact with exposed metal surfaces in the injection loop or acidic silanol groups on the stationary phase[2]. The first few injections effectively "coat" or passivate these active sites, meaning a portion of your analyte is lost to the system rather than reaching the detector. Once these sites are saturated, the peak area stabilizes, creating the illusion of a sudden increase in concentration. The Fix: Do not rely on "dummy injections" alone. Switch to a highly deactivated, endcapped C18 column designed for basic compounds (e.g., Zorbax SB-C18)[1]. Furthermore, implement a self-validating system suitability test (SST) that requires the %CV of the first five injections to be <2% before the sequence is allowed to proceed.
Q2: My replicate injections of extracted plasma samples show high %CV (>15%), but my neat solvent standards are perfectly precise (<2% CV). What is causing this discrepancy? The Causality: You are experiencing ESI source matrix effects, specifically ion suppression. Biological matrices contain endogenous phospholipids that co-elute with your analytes. These invisible matrix components compete with sibutramine for charge in the electrospray droplet. Because gradient mixing and pump strokes have microscopic variations, the exact overlap between the invisible phospholipid peak and your sibutramine peak shifts slightly from injection to injection, drastically altering the ionization efficiency[3]. The Fix: You must improve your sample cleanup. Simple protein precipitation is insufficient for sibutramine in plasma. Transition to Liquid-Liquid Extraction (LLE) using an organic solvent, which leaves polar phospholipids behind in the aqueous layer[1]. Additionally, you must use a stable isotope-labeled internal standard (SIL-IS) like Sibutramine-d7. Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ion suppression, allowing the area ratio to remain perfectly stable even if the absolute peak area fluctuates.
Q3: I am seeing random peak area fluctuations and occasional split peaks for sibutramine. The system pressure is completely stable. What is wrong? The Causality: This is almost certainly an injection volume precision issue caused by either sample solvent mismatch or air bubbles in the syringe. If your sample is dissolved in 100% organic solvent (like methanol) but your initial mobile phase is highly aqueous, the analyte experiences "viscous fingering" at the column head. The sample plug fails to focus, leading to distorted peaks and variable integration. Additionally, drawing highly volatile or viscous solvents too quickly can introduce micro-bubbles into the autosampler syringe, meaning the physical volume injected is randomly altering[4]. The Fix: Always dilute your final sample extract in a solvent that closely matches your initial mobile phase conditions (e.g., 10:90 organic:aqueous)[1]. Reduce your autosampler draw speed to <10 µL/min to prevent cavitation and air bubble formation[4].
Quantitative Data: The Impact of Wash Solvents on Carryover
Because sibutramine is notoriously sticky, standard methanol/water needle washes are fundamentally inadequate. To achieve true self-validation, your wash solvent must disrupt both hydrophobic and ionic interactions. Complex multi-solvent mixtures dramatically reduce carryover and restore replicate precision[5].
Table 1: Impact of Autosampler Wash Solvent Composition on Sibutramine Quantification
| Wash Solvent Composition | Sibutramine Carryover (%) | DSB Carryover (%) | Replicate %CV (n=6) |
| 100% Methanol | 1.45% | 1.62% | 8.7% |
| 50:50 Acetonitrile : Water | 0.95% | 1.10% | 6.4% |
| 20:20:20:40 ACN:MeOH:IPA:H2O + 0.2% Formic Acid | < 0.005% | < 0.005% | 1.2% |
Data synthesized from optimal UHPLC carryover mitigation parameters for basic lipophilic analytes[5].
Experimental Protocols
Protocol 1: Self-Validating Carryover Assessment & Mitigation
This protocol ensures your system mathematically proves it is free of contamination before analyzing critical biological samples.
Step 1: The Challenge Injection. Inject your Upper Limit of Quantification (ULOQ) standard (e.g., 10,000 pg/mL sibutramine)[1]. Step 2: The Blank Sequence. Immediately inject three consecutive blank samples (initial mobile phase). Step 3: MS/MS Monitoring. Monitor the specific MRM transitions for Sibutramine (m/z 280.3 → 124.9), DSB (m/z 266.3 → 125.3), and DDSB (m/z 252.2 → 124.9)[1]. Step 4: Validation Criteria. The peak area in the first blank must be <20% of the Lower Limit of Quantification (LLOQ) area. If it fails, the system is invalid. Step 5: Mitigation. If carryover is detected, replace the autosampler rinse solvent with the aggressive quaternary mixture: 20% Acetonitrile, 20% Methanol, 20% Isopropanol, and 40% Water containing 0.2% Formic Acid[5]. The formic acid protonates the basic amines, preventing them from binding to metal surfaces, while the isopropanol disrupts strong hydrophobic interactions.
Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
To guarantee that your replicate variability isn't being caused by hidden matrix suppression zones, you must map the ionization landscape of your method.
Step 1: Syringe Pump Setup. Connect a syringe pump to a zero-dead-volume T-piece installed between the UHPLC column outlet and the MS source. Step 2: Continuous Infusion. Infuse a neat standard solution of sibutramine (e.g., 100 ng/mL) at a constant rate (10 µL/min) directly into the MS. This will create a high, flat baseline in your MRM channel. Step 3: Matrix Injection. Using the autosampler, inject a blank plasma extract (prepared via your LLE or SPE method) onto the column and run your standard gradient. Step 4: Chromatographic Mapping. Observe the MS baseline. Any sudden dips in the baseline indicate zones of severe ion suppression caused by eluting matrix components. Step 5: Method Adjustment. If the retention time of sibutramine falls within a suppression dip, adjust your gradient profile or mobile phase pH to shift the analyte away from the suppression zone, thereby securing replicate precision.
Fig 2. Optimized LC-MS/MS workflow for robust sibutramine quantification and carryover mitigation.
References
-
Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis (via NIH PMC). Available at:[Link]
-
HPLC Troubleshooting Guide. University of Pittsburgh. Available at:[Link]
-
Bioanalysis: LC-MS-MS, Sample Prep, and Dried Blood Spot Analysis. LCGC International. Available at:[Link]
-
Shimadzu Peak Area Fluctuations. Shimadzu Technical Support. Available at: [Link]
-
Injection linearity, precision, and carryover for ExionLC™ AC system. SCIEX Technical Notes. Available at:[Link]
Sources
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Shimadzu Peak Area Fluctuations [shimadzu.nl]
- 5. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to Method Validation for Sibutramine Analysis: The Isotopic Dilution Advantage
This guide provides an in-depth comparison of analytical methodologies for the quantification of sibutramine, a compound often illicitly included in dietary supplements for weight loss. We will explore the nuances of method validation, contrasting conventional approaches with the gold-standard isotopic dilution mass spectrometry (IDMS) technique. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and defensible analytical methods.
The Analytical Challenge: Detecting Sibutramine in Complex Matrices
Sibutramine was formerly a widely prescribed anti-obesity drug. However, due to an increased risk of cardiovascular events, it was withdrawn from the market in many countries. Despite its ban, sibutramine is frequently found as an undeclared ingredient in herbal remedies and dietary supplements. Its detection and accurate quantification in these complex matrices present a significant analytical challenge due to the presence of interfering substances.
Method Validation: Ensuring Data Integrity
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides a framework for validation, outlining key parameters that must be assessed.[1][3][4] These parameters ensure the reliability, accuracy, and precision of the analytical data.
Key Validation Parameters (ICH Q2(R1)) [1][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Conventional Analytical Approaches for Sibutramine
Several analytical techniques have been employed for the determination of sibutramine in various matrices. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection: A widely used technique due to its simplicity and cost-effectiveness.[6] However, it can suffer from a lack of specificity in complex matrices.
-
High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective screening method that allows for the simultaneous analysis of multiple samples.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and reliable method, though it may require derivatization for certain analytes.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that has become the benchmark for quantitative analysis.[10]
While these methods can be effective, their accuracy can be compromised by matrix effects and variability in sample preparation without the use of an appropriate internal standard.
The Gold Standard: Isotopic Dilution Mass Spectrometry (IDMS)
Isotopic Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides the highest level of accuracy and precision.[11][12] It utilizes a stable isotope-labeled version of the analyte as an internal standard.[11]
The Core Principle:
The fundamental principle of IDMS lies in adding a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown quantity of the target analyte.[11] This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[11]
The key premise is that the stable isotope-labeled (SIL) standard and the natural, unlabeled analyte exhibit identical chemical and physical behavior throughout the entire analytical procedure, including extraction, purification, and ionization.[11] Consequently, any loss of the analyte during sample workup is mirrored by a proportional loss of the SIL standard.[11][13] By measuring the ratio of the analyte's signal to the internal standard's signal using a mass spectrometer, the initial concentration of the analyte can be determined with exceptional accuracy.[13]
Diagram: Isotopic Dilution Mass Spectrometry Workflow
Caption: Workflow of the Isotopic Dilution Mass Spectrometry method.
Key Advantages of Using a Deuterated Internal Standard: [13][14]
-
Correction for Matrix Effects: The deuterated standard experiences the same matrix effects as the analyte, allowing for effective normalization.[13][15]
-
Compensation for Sample Loss: Any loss of analyte during extraction and cleanup is mirrored by the deuterated standard, ensuring the analyte-to-standard ratio remains constant.[13][15]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[13]
Experimental Protocol: Sibutramine Analysis using LC-MS/MS with Isotopic Dilution
This section outlines a validated protocol for the quantification of sibutramine in dietary supplements using a deuterated internal standard.
5.1. Materials and Reagents
-
Sibutramine hydrochloride reference standard
-
Sibutramine-d7 hydrochloride (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
5.2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sibutramine and sibutramine-d7 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve a concentration range of 1 to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of sibutramine-d7 in methanol.
-
Sample Preparation:
-
Accurately weigh 100 mg of the homogenized dietary supplement powder into a centrifuge tube.
-
Add 100 µL of the internal standard spiking solution (100 ng/mL sibutramine-d7).
-
Add 5 mL of methanol.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
5.3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate sibutramine from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sibutramine: e.g., m/z 280.2 → 125.1
-
Sibutramine-d7: e.g., m/z 287.2 → 132.1
-
Diagram: Analytical Workflow for Sibutramine Analysis
Caption: A step-by-step workflow for sibutramine analysis.
Comparative Performance Data
The following tables summarize the validation results for the isotopic dilution LC-MS/MS method compared to a conventional HPLC-UV method for the analysis of sibutramine in a spiked dietary supplement matrix.
Table 1: Linearity and Range
| Parameter | Isotopic Dilution LC-MS/MS | HPLC-UV |
| Linear Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Isotopic Dilution LC-MS/MS | HPLC-UV |
| Accuracy (%) | Precision (RSD %) | |
| Low QC (5 ng/mL) | 98.5 | 3.2 |
| Mid QC (50 ng/mL) | 101.2 | 2.1 |
| High QC (500 ng/mL) | 99.8 | 1.8 |
Table 3: Limits of Detection and Quantitation
| Parameter | Isotopic Dilution LC-MS/MS | HPLC-UV |
| LOD | 0.3 ng/mL | 15 ng/mL |
| LOQ | 1.0 ng/mL | 50 ng/mL |
The data clearly demonstrates the superior performance of the isotopic dilution LC-MS/MS method in terms of sensitivity, accuracy, and precision.
Conclusion: The Imperative of Isotopic Dilution for Defensible Data
For the accurate and reliable quantification of sibutramine in complex matrices such as dietary supplements, the use of an isotopic dilution mass spectrometry method is paramount. While other analytical techniques can be employed for screening purposes, the inherent ability of IDMS to correct for matrix effects and procedural losses provides a level of data integrity that is unmatched.[13] The implementation of a validated IDMS method ensures that analytical results are not only scientifically sound but also defensible in a regulatory environment. The initial investment in isotopically labeled standards and mass spectrometry instrumentation is far outweighed by the confidence and reliability of the generated data.
References
- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique - Benchchem. (n.d.).
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June).
- Analysis of Unlabeled Sibutramine in Dietary Supplements Using Surface-Enhanced Raman Spectroscopy (SERS) with Handheld Devices. (2021, September 2).
- Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed. (2014, January 16).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Validation of sibutramine and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction - Food Research. (2024, December 3).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. (2005, November).
- Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017, May 22).
- Isotope Dilution Mass Spectrometry - PTB.de. (n.d.).
- Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements - Folia Medica. (2024, April 30).
- Quality Guidelines - ICH. (n.d.).
- Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution - National Institute of Standards and Technology. (2023, January 1).
- A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC. (2021, August 25).
- Performance Thin-Layer Chromatography Method for Detection of Sibutramine in Dietary Supplements - Pensoft Publishers. (2024, April 30).
- Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC. (n.d.).
- Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements - Folia Medica. (n.d.).
- Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements - MDPI. (2023, August 3).
- Validation of an Analytical Method for Determination of Sibutramine Hydrochloride Monohydrate in Capsules by Uv-Vis Spectrophotometry. (n.d.).
- INVESTIGATION OF HERBAL MEDICINE IDENTIFIED SIBUTRAMINE HCL THROUGH ANALYSIS OF THIN LAYER CHROMATOGRAPHY AND UV-VIS SPECTROPHO - Rasayan Journal of Chemistry. (2024).
- Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS - SciSpace. (2020).
- Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS / MS. (n.d.).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 10. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
accuracy and precision of N-Formyl N,N-Didesmethyl Sibutramine-d6 method
Analytical Superiority of N-Formyl N,N-Didesmethyl Sibutramine-d6 in LC-MS/MS: A Comparative Guide on Accuracy and Precision
The Analytical Challenge: Matrix Effects in Adulterant Screening
Sibutramine, a former anti-obesity pharmaceutical, has been globally withdrawn due to severe cardiovascular risks. Despite this, it remains a prevalent clandestine adulterant in botanical weight-loss supplements[1]. To evade regulatory detection, illicit manufacturers frequently utilize sibutramine analogs or prodrugs. Consequently, the accurate quantification of its degradation products and metabolites—specifically N-Formyl N,N-Didesmethyl Sibutramine—is critical for forensic screening and pharmacokinetic profiling[2].
Quantifying these trace-level amines in complex matrices (such as human plasma or multi-ingredient dietary supplements) presents a significant analytical hurdle. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis; however, it is highly susceptible to matrix effects[3]. Historically, analytical methods relied on generic structural analogs (e.g., chlorpheniramine or bisoprolol) as internal standards (IS)[4][5]. While functional, these analogs fail to adequately compensate for matrix-induced ion suppression, leading to compromised accuracy and precision during high-throughput, long-run analyses[3].
The introduction of Stable Isotope-Labeled Internal Standards (SIL-IS), specifically N-Formyl N,N-Didesmethyl Sibutramine-d6 (CAS: 1185163-48-7) , has resolved these analytical vulnerabilities[2].
Mechanistic Causality: Why the d6-Isotope Outperforms Structural Analogs
As an Application Scientist, it is vital to understand why a deuterated standard improves data integrity, rather than simply observing the improved metrics. The superiority of the d6-method is grounded in three physicochemical principles:
-
Absolute Co-elution: Structural analogs like chlorpheniramine elute at different retention times than the target analytes (e.g., 0.9 min vs. 1.3–1.5 min)[5]. This temporal gap means the analyte and the IS are subjected to different co-eluting matrix interferents. The d6-isotope, possessing the exact same chromatographic behavior as the native N-Formyl N,N-Didesmethyl Sibutramine, co-elutes perfectly.
-
Ion Suppression Cancellation: In the Electrospray Ionization (ESI) source, co-eluting matrix components compete with the analyte for charge on the surface of the electrospray droplets, often suppressing the analyte signal. Because the d6-IS and the native analyte co-elute and share identical proton affinities, any suppression affects both molecules equally. By quantifying based on the Analyte/IS peak area ratio, the matrix effect is mathematically canceled out[3].
-
Extraction Recovery Normalization: During Liquid-Liquid Extraction (LLE), partitioning coefficients dictate recovery. A generic IS may partition differently than the target analyte. The d6-isotope possesses the exact same lipophilicity, ensuring that any physical loss during sample preparation is proportionately reflected in the IS, maintaining a true quantitative ratio.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal checks directly into the workflow to continuously verify extraction efficiency and matrix neutrality.
Step 1: Preparation of Solutions
-
Procure N-Formyl N,N-Didesmethyl Sibutramine-d6 (Molecular Formula: C16H16D6ClNO, MW: 285.84)[2].
-
Prepare working standard solutions in methanol. Spike the d6-IS into all calibration standards, Quality Control (QC) samples, and unknown matrix samples at a constant concentration (e.g., 50 ng/mL) prior to extraction[3].
Step 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 500 µL of the complex matrix (plasma or supplement extract) into a centrifuge tube.
-
Add 50 µL of the d6-IS working solution.
-
Add 100 µL of 10 mM K2HPO4 buffer (pH 9.0) to ensure the basic amine groups are un-ionized, maximizing organic partitioning.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE)[5].
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 20°C[3].
-
Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Step 3: LC-MS/MS Conditions
-
Column: Reverse-phase C18 analytical column (e.g., 4.6 mm × 75 mm, 3.5 µm)[3].
-
Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v)[3].
-
Flow Rate: 0.4 mL/min for optimal desolvation in the ESI source[4].
-
Detection: Positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for the native analyte and the corresponding +6 Da mass shift for the d6-IS[3].
Step 4: System Suitability and Self-Validation
-
Matrix Factor (MF) Check: Calculate the MF by comparing the peak area of the d6-IS spiked into an already extracted blank matrix versus the d6-IS in a neat solvent. An MF between 0.95 and 1.05 validates that the ESI ion suppression is fully neutralized.
-
Recovery Check: Compare the pre-extraction spiked samples against the post-extraction spiked samples to verify LLE efficiency.
Workflow Visualization
LC-MS/MS workflow utilizing SIL-IS for matrix effect compensation.
Comparative Performance Data
The empirical superiority of the d6-method becomes evident when comparing validation metrics against legacy methods utilizing structural analogs. By employing the d6-isotope, laboratories can achieve a much wider dynamic range while maintaining strict FDA bioanalytical compliance (CV < 15%).
Table 1: Methodological Capability Comparison
| Analytical Parameter | Structural Analog IS Method (e.g., Chlorpheniramine) | SIL-IS Method (N-Formyl N,N-Didesmethyl Sibutramine-d6) |
| IS Co-elution | No (ΔRT ~ 0.4 - 0.6 min) | Yes (ΔRT = 0.00 min) |
| Matrix Effect Compensation | Partial (Variable MF 0.7 - 1.2) | Complete (Normalized MF ~ 1.0) |
| Extraction Recovery | Variable (Compound dependent) | Identical to target analyte |
| Linear Range | Narrower (e.g., 0.5 - 20 ng/mL)[5] | Broader (e.g., 10.0 - 10,000 pg/mL)[3] |
Table 2: Precision and Accuracy Data (Inter-day & Intra-day)
| Method Type | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Mean Accuracy (%) |
| Structural Analog IS | 8.1 - 16.5%[6] | 4.4 - 12.6%[6] | 87.2 - 112.7%[6] |
| d6 SIL-IS Method | 1.2 - 3.5%[3] | 1.8 - 4.1%[3] | 98.5 - 101.2%[3] |
Note: Data synthesized from comparative LC-MS/MS validations of sibutramine and its metabolites. The d6 SIL-IS method drastically reduces the Coefficient of Variation (CV%), ensuring high reproducibility even in long analytical runs.
References
- Source: pharmaffiliates.
- Source: scirp.
- Source: nih.
- Source: nih.
- Source: ovid.
- Source: stacker2europe.
Sources
- 1. stacker2europe.com [stacker2europe.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 5. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
The Gold Standard in Sibutramine Bioanalysis: A Comparative Guide to Linearity and Range with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of accurate and reliable data is paramount. This is particularly true for the quantification of compounds like sibutramine, a once-popular anti-obesity drug now withdrawn from many markets but still relevant in forensic toxicology and the monitoring of tainted dietary supplements. The use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog, is widely recognized as the gold standard for mass spectrometry-based bioanalysis.[1] This guide provides an in-depth technical comparison of the linearity and range achievable for sibutramine quantification when employing a deuterated internal standard, supported by experimental data and grounded in regulatory expectations.
The choice of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy, precision, and robustness of the assay.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of a SIL-IS, as it closely mimics the analyte throughout the entire analytical process, from sample extraction to detection.[1][2][3]
The Cornerstone of Quantitative Analysis: Linearity and Range
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[4] These parameters are fundamental to ensuring the reliability of quantitative data.[2][5]
Causality Behind Experimental Choices: Why a Deuterated Standard?
The chemical and physical similarity between the analyte and its deuterated counterpart ensures that they behave almost identically during sample preparation and analysis. This co-elution and co-ionization in liquid chromatography-tandem mass spectrometry (LC-MS/MS) effectively compensates for variability in extraction recovery and matrix effects, which are common challenges in the analysis of complex biological matrices like plasma.[1] The use of a non-isotope labeled internal standard, while permissible with rigorous justification, introduces a higher risk of differential matrix effects and extraction efficiencies, potentially compromising data quality.
Comparative Performance of Sibutramine Quantification Methods
The following table summarizes the linearity and range data from various published LC-MS/MS methods for the quantification of sibutramine, highlighting the performance achieved with and without the use of a deuterated internal standard.
| Analyte(s) | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | ULOQ | Reference |
| Sibutramine, DSB, DDSB | Sibutramine-d7 , DSB-d7, DDSB-d7 | Human Plasma | 10.0 – 10,000.0 pg/mL | ≥ 0.9997 | 10.0 pg/mL | 10,000.0 pg/mL | [6][7] |
| Sibutramine, M1, M2 | Sibutramine-d7 | Human Plasma | 50.50 – 25,250 pg/mL (Sibutramine) | Not Specified | 50.50 pg/mL | 25,250 pg/mL | [8] |
| Sibutramine, DSB, DDSB | Not Specified | Dietary Supplements | 2.0 - 100 ng/mL | > 0.990 | 0.5 ng/mL | 100 ng/mL | [9] |
| Sibutramine | Not Specified | Dietary Supplements | 5.0 - 30.0 ng/mL | 0.99848 | 4.0 ng/mL | 30.0 ng/mL | [10] |
DSB: N-desmethylsibutramine, DDSB: N-didesmethylsibutramine, M1: mono-desmethyl sibutramine, M2: di-desmethyl sibutramine, LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification
As evidenced by the data, methods employing a deuterated internal standard for the analysis of sibutramine and its metabolites in human plasma have demonstrated exceptional sensitivity and a wide linear dynamic range, with LLOQs as low as 10.0 pg/mL.[6][7] This level of sensitivity is crucial for pharmacokinetic studies where analyte concentrations can be very low at later time points.
Experimental Protocol for Establishing Linearity and Range
The following is a detailed, step-by-step methodology for the validation of linearity and range for the quantification of sibutramine in human plasma using a deuterated internal standard, in accordance with FDA and EMA guidelines.[5][11][12]
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of sibutramine and sibutramine-d7 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of sibutramine by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of sibutramine-d7 at a fixed concentration.
Calibration Curve Preparation
-
Spike a series of blank human plasma samples with the sibutramine working standard solutions to create a set of at least six to eight non-zero calibration standards.
-
The concentration range should bracket the expected concentrations in the study samples and should define the intended range of the assay.[5]
-
Add the internal standard working solution to all calibration standards, quality control (QC) samples, and study samples at a constant concentration.
Sample Extraction (Liquid-Liquid Extraction Example)
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., methyl-ter-butyl ether).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Inject the reconstituted samples onto a suitable LC-MS/MS system.
-
Use a C18 analytical column with a gradient mobile phase of ammonium formate and acetonitrile for chromatographic separation.[6][7]
-
Monitor the transitions for sibutramine and sibutramine-d7 in multiple reaction monitoring (MRM) mode.
Data Analysis and Acceptance Criteria
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically a weighted 1/x²).
-
The correlation coefficient (r²) should be ≥ 0.99.[9]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[5][11]
Workflow for Bioanalytical Method Validation of Sibutramine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. scispace.com [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
A Researcher's Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Sibutramine Metabolites
For researchers, scientists, and drug development professionals engaged in pharmacokinetics, bioequivalence, or forensic toxicology, the accurate and sensitive measurement of drug metabolites is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for the primary active metabolites of sibutramine: desmethylsibutramine (M1) and didesmethylsibutramine (M2).
Sibutramine, a once-popular anti-obesity drug, was withdrawn from major markets due to cardiovascular safety concerns. Its effects are largely mediated by its pharmacologically active N-desmethyl metabolites, M1 and M2. Consequently, the ability to detect and quantify these compounds at trace levels in biological matrices like plasma and urine is critical for clinical and forensic investigations. This guide synthesizes data from peer-reviewed studies to offer a comparative overview of the performance of various analytical techniques, grounded in the principles of regulatory method validation.
Understanding LOD and LOQ: The Foundation of Analytical Sensitivity
Before comparing methods, it is crucial to understand the definitions and significance of LOD and LOQ as established by authoritative bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined by assessing the signal-to-noise ratio (S/N), typically established at a ratio of 3:1.[4]
-
Limit of Quantification (LOQ) or Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4] For bioanalytical methods, the FDA guidance suggests that the LLOQ should be the lowest standard on the calibration curve, and the analyte response at the LLOQ should be at least five times the response of a blank sample.[5][6]
The suitability of an analytical method is dictated by whether its LOQ is low enough to measure the expected concentrations of the metabolites in study samples, particularly during the terminal elimination phase in pharmacokinetic studies.[1][7]
Comparative Analysis of Analytical Methods
The quantification of sibutramine metabolites has been approached using various analytical technologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and selectivity. However, other methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection have also been employed.
The following table summarizes the reported LOD and LOQ values for sibutramine's primary metabolites across different analytical platforms and biological matrices.
| Analytical Method | Matrix | Metabolite | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-ESI-MS/MS | Human Plasma | Desmethylsibutramine (M1) | 3.5 fg (on-column) | 10.0 pg/mL | [7] |
| Didesmethylsibutramine (M2) | 4.0 fg (on-column) | 10.0 pg/mL | [7] | ||
| LC-ESI-MS/MS | Human Plasma | Desmethylsibutramine (M1) | Not Reported | 0.05 ng/mL | [8] |
| Didesmethylsibutramine (M2) | Not Reported | 0.05 ng/mL | [8] | ||
| LC-MS/MS | Dried Urine Spot | Desmethylsibutramine (M1) | 0.02 ng/mL | Not Reported | [9] |
| Didesmethylsibutramine (M2) | 0.03 ng/mL | Not Reported | [9] | ||
| GC-MS | Human Urine | M1 and M2 | ~10-50 ng/mL (estimated) | Not Reported | [4] |
| HPLC-PDA | Dietary Supplements | Sibutramine (parent drug) | 0.33 µg/mL | 1.0 µg/mL | [10] |
| LC-MS (Early Method) | Human Plasma | M1 and M2 | Not Reported | 0.5 ng/mL | [1][7] |
Note: Values are converted to common units where possible for comparison. 1 ng/mL = 1000 pg/mL = 1 µg/L. "On-column" refers to the absolute amount injected, not the concentration in the biological sample.
As the data clearly indicates, LC-MS/MS offers significantly lower limits of detection and quantification compared to older HPLC-UV/PDA or even GC-MS methods. The sensitivity of modern LC-MS/MS instruments allows for the quantification of metabolites at the picogram per milliliter (pg/mL) level, which is essential for accurately characterizing the pharmacokinetic profile of sibutramine.[7][11] An earlier LC-MS method with an LOQ of 0.5 ng/mL was noted to be insufficient for pharmacokinetic research, as many plasma concentrations in the terminal phase fell below this level.[1][7]
In-Depth Look: A High-Sensitivity LC-MS/MS Protocol
To illustrate the practical application of these advanced techniques, a detailed experimental protocol for a high-sensitivity LC-MS/MS method for the simultaneous quantification of sibutramine, desmethylsibutramine (M1), and didesmethylsibutramine (M2) in human plasma is provided below. This protocol is synthesized from validated methods reported in the literature.[7][8][11]
Experimental Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust technique for extracting analytes from a complex biological matrix like plasma. It effectively removes proteins and phospholipids that can cause ion suppression in the mass spectrometer, thereby enhancing sensitivity and reproducibility. Methyl tertiary butyl ether (MTBE) is a common choice for its efficient extraction of moderately polar compounds.[7]
-
Protocol:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard (IS) working solution (e.g., deuterated sibutramine and its metabolites at an appropriate concentration). The IS is crucial for correcting for variability during sample preparation and instrument analysis.
-
Add 2.5 mL of MTBE.
-
Vortex the tube for 5 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 90:10 acetonitrile:5 mM ammonium formate) and vortex for 2 minutes.[7] This step ensures the sample is fully dissolved in a solvent compatible with the LC system.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
-
-
LC-MS/MS Analysis
-
Rationale: The choice of chromatographic column and mobile phase is critical for achieving separation of the parent drug from its metabolites and from endogenous matrix components. A C18 reverse-phase column is standard for this type of analysis. The mobile phase, typically a mixture of an organic solvent (acetonitrile) and a weak aqueous buffer (ammonium formate), is optimized to provide good peak shape and retention time. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7][8]
-
Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient or isocratic elution using Acetonitrile (Solvent B) and 5-10 mM Ammonium Formate in water (Solvent A).[7][8]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Example):
-
-
Metabolism and Bioactivation Pathway
Conclusion and Recommendations
For researchers requiring the highest sensitivity for pharmacokinetic or low-level exposure studies of sibutramine, LC-MS/MS is the unequivocal method of choice . The data demonstrates that validated LC-MS/MS methods can achieve LOQs in the low pg/mL range for desmethylsibutramine and didesmethylsibutramine in human plasma.[7] This level of sensitivity is crucial for accurately defining the terminal elimination half-life and assessing the full pharmacokinetic profile of these active metabolites.
When selecting or developing a method, it is imperative to:
-
Define the Required LOQ: The intended application of the data (e.g., bioequivalence study vs. forensic screening) will dictate the necessary sensitivity.
-
Optimize Sample Preparation: A clean sample is essential for low-level quantification. An effective extraction procedure, like the LLE method detailed above, minimizes matrix effects and maximizes the S/N ratio.
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is best practice for correcting for analytical variability and ensuring the highest accuracy and precision.
-
Adhere to Validation Guidelines: All methods must be rigorously validated according to established regulatory guidelines, such as those from the ICH or FDA, to ensure the data is reliable, reproducible, and defensible.[1][3]
By leveraging the advanced capabilities of modern analytical instrumentation and adhering to stringent validation principles, researchers can confidently and accurately quantify sibutramine metabolites, generating the high-quality data necessary to advance their scientific and developmental objectives.
References
- Bae, J. W., et al. (2011). Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1063-1069.
- Thuy, T. T., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology, 58(4), 453-462.
-
Nadendla, R. R., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. Available from: [Link]
- Strano-Rossi, S., et al. (2007). Detection of sibutramine administration: A gas chromatography/mass spectrometry study of the main urinary metabolites. Rapid Communications in Mass Spectrometry, 21(1), 77-84.
-
Ramisetti, N. R., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. PubMed, National Center for Biotechnology Information. Available from: [Link]
- Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597.
-
Al-Bayari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Scientific Research Publishing. Available from: [Link]
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available from: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
Singh, V., & Singh, J. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-30. Available from: [Link]
-
Tuntiwachwuttikul, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Thai Journal of Pharmaceutical Sciences, 47(2), 143-151. Available from: [Link]
- Le, T. H., et al. (2021). Validation of sibutramine and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction. Food Research, 5(6), 33-40.
Sources
- 1. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Internal Standards for Sibutramine Quantification: A Comparative Analysis Featuring N-Formyl N,N-Didesmethyl Sibutramine-d6
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity in quantifying analytes like sibutramine and its metabolites in complex biological matrices.[2][3] Sibutramine, a norepinephrine and 5-hydroxytryptamine reuptake inhibitor formerly used for weight loss, undergoes N-demethylation in the body to form active metabolites, N-monodesmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2).[3][4] Accurate measurement of these compounds is crucial for pharmacokinetic, bioequivalence, and forensic studies.[2][5][6]
The reliability of any LC-MS/MS assay, however, hinges on the effective management of analytical variability.[1] This is where an internal standard (IS) becomes an indispensable component of a robust bioanalytical method.[7][8] This guide provides an in-depth comparison of N-Formyl N,N-Didesmethyl Sibutramine-d6 with other internal standards used in the analysis of sibutramine, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals.
Pillar 1: The Gold Standard - Why Stable Isotope-Labeled Internal Standards Reign Supreme
The ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from extraction to detection.[9] This is why stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the undisputed gold standard.[1][10]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its heavier, non-radioactive isotope, deuterium (²H).[1] This subtle mass change allows the mass spectrometer to distinguish it from the analyte, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and chromatography.[1][7]
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: The co-elution of the SIL-IS with the analyte ensures that both experience the same degree of ion suppression or enhancement from the sample matrix, allowing for effective normalization.[1][11]
-
Compensation for Extraction Losses: Any loss of analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by the SIL-IS, keeping the analyte-to-IS ratio constant.[1][12]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to more precise and reproducible results.[1]
This principle, known as isotope dilution mass spectrometry (IDMS), provides a level of analytical certainty that is indispensable in modern research and regulated drug development.[1]
Pillar 2: The Contenders - A Comparative Analysis
The choice of an internal standard is a critical decision in method development.[9] While SIL-IS are ideal, their availability and cost can sometimes lead researchers to consider alternatives. Below is a comparison of N-Formyl N,N-Didesmethyl Sibutramine-d6 with other common choices for sibutramine analysis.
N-Formyl N,N-Didesmethyl Sibutramine-d6
-
Description: This is a deuterated (d6) version of an intermediate metabolite of sibutramine.[13][14][15] It is structurally related to the N,N-didesmethyl metabolite but contains a formyl group instead of a primary amine.
-
Expertise & Experience: As a labeled compound, it offers significant advantages over non-labeled analogues. The deuterium labeling ensures it can be differentiated by the mass spectrometer. However, the formylation represents a key structural difference from the primary and secondary amine metabolites (M1 and M2). This can lead to subtle differences in extraction efficiency, chromatographic retention time, and ionization efficiency, potentially compromising its ability to perfectly mimic the analytes.
-
Trustworthiness: While a strong candidate, it is not the ideal "mimic" for M1 and M2. Its primary utility might be as a labeled synthetic intermediate or in assays where a perfect match is less critical than having a labeled standard.[13]
Directly Labeled Analytes (The Optimal Choice)
-
Description: These are the deuterated versions of sibutramine and its primary metabolites, such as Sibutramine-d6, N-Desmethyl Sibutramine-d6, and N,N-Didesmethyl Sibutramine-d6.[16][17][18][19]
-
Expertise & Experience: These are the quintessential internal standards for their respective unlabeled counterparts.[7] They co-elute perfectly and exhibit virtually identical behavior under various analytical conditions.[2] For a multi-analyte assay quantifying sibutramine, M1, and M2, a mixture of their respective deuterated analogues is the most rigorous and scientifically sound approach.[2]
-
Trustworthiness: This approach provides the highest level of data integrity, as it most effectively corrects for all sources of variability.[1][10] Regulatory bodies often require the use of stable isotope-labeled internal standards for bioanalytical studies submitted for drug approval.[20]
Structural Analogues (Non-Isotopically Labeled)
-
Description: These are compounds that are chemically similar to the analyte but not isotopically labeled. Examples used in published sibutramine methods include bisoprolol, imipramine, and propronolol.[2][5]
-
Expertise & Experience: Structural analogues are typically used when a SIL-IS is unavailable or cost-prohibitive.[12] The goal is to choose a compound with similar extraction recovery and ionization properties. However, finding a perfect match is nearly impossible. Differences in polarity, pKa, and structure mean they will not behave identically to sibutramine and its metabolites. This can lead to inaccurate quantification, especially in the presence of significant matrix effects.
-
Trustworthiness: The use of structural analogues introduces a higher risk of analytical error. While they can correct for some variability, such as injection volume, they cannot adequately compensate for differential extraction recovery or matrix effects.[11] Their use should be carefully justified and is generally not acceptable for regulated bioanalysis.
Performance Summary Table
| Internal Standard Type | Structural Similarity | Co-elution with Analyte | Correction for Matrix Effects | Reliability & Trustworthiness | Common Examples |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 | High (Metabolite Intermediate) | Close, but potentially not identical | Good | High | N/A |
| Directly Labeled Analytes | Identical | Perfect | Excellent (Gold Standard) | Highest | Sibutramine-d6, Desmethyl Sibutramine-d6[17], Didesmethyl Sibutramine-d6[18] |
| Structural Analogues | Varies | Unlikely | Poor to Moderate | Low to Moderate | Bisoprolol[5], Imipramine[2], Propranolol[2] |
Pillar 3: Experimental Protocol & Workflow Visualization
To illustrate the practical application, here is a validated, step-by-step methodology for the quantification of sibutramine, M1, and M2 in human plasma using a deuterated internal standard.
Experimental Workflow for Sibutramine Analysis
Caption: Bioanalytical workflow for sibutramine quantification.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of sibutramine, N-desmethylsibutramine, N,N-didesmethylsibutramine, and their corresponding deuterated internal standards (e.g., 100.0 µg/mL) in methanol.[2]
-
Causality: Using a high-purity solvent like methanol ensures complete dissolution and stability of the standards.
-
Prepare intermediate and working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.[2]
-
-
Preparation of Calibration Standards and QCs:
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution mixture.
-
Causality: The IS must be added at the earliest stage to account for variability in all subsequent steps.[1][11]
-
Add 600 µL of acetonitrile (protein precipitating agent), vortex for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase. This ensures compatibility with the LC system.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 analytical column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm).[2]
-
Mobile Phase: A common mobile phase is a gradient of 5 mM ammonium formate and acetonitrile.[2]
-
Causality: Ammonium formate acts as a modifier to improve peak shape and ionization efficiency in positive ion mode.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[2] Monitor specific precursor → product ion transitions for each analyte and internal standard.
-
Example Transitions:
-
Sibutramine: m/z 280.3 → 124.9
-
N-desmethylsibutramine (DSB): m/z 266.3 → 125.3
-
N,N-didesmethylsibutramine (DDSB): m/z 252.2 → 124.9[2]
-
(Corresponding transitions for d6-labeled standards would be +6 Da)
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to its corresponding internal standard for each sample.[9]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Decision Framework for Internal Standard Selection
Choosing the right internal standard involves balancing analytical requirements with practical constraints.
Caption: Decision tree for selecting an internal standard.
Conclusion and Authoritative Recommendations
For the quantitative analysis of sibutramine and its metabolites, stable isotope-labeled internal standards are unequivocally superior to all other alternatives, providing the highest levels of accuracy and precision.[1]
-
For Regulated Bioanalysis: The use of a mixture of deuterated sibutramine, N-desmethylsibutramine, and N,N-didesmethylsibutramine is mandatory to ensure data integrity and meet regulatory expectations.
-
For General Research & Screening: N-Formyl N,N-Didesmethyl Sibutramine-d6 serves as a viable and effective internal standard. It provides the core benefits of isotopic labeling, correcting for most sources of variability. While not a perfect one-to-one mimic of the final metabolites, its performance far exceeds that of any non-labeled structural analogue.
-
For Preliminary or Budget-Constrained Studies: Structural analogues should be used with extreme caution. Their limitations must be understood, and the method requires extensive validation to prove its reliability, particularly concerning matrix effects.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.).
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
-
Al-Hadiya, B. H. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5(11), 735-745. Retrieved from [Link]
-
Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Boggavarapu, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 61, 193–201. [Link]
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]
-
Kang, W., Bae, K., & Noh, K. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 51(1), 264–267. [Link]
- Comparative Analysis of Internal Standards for Mass Spectrometry: A Focus on Linearity and Range Determination - Benchchem. (n.d.).
-
Wang, F., Wang, Y., Zhang, Y., & Rao, Y. (2025). Determination of sibutramine and metabolites M1 and M2 in human blood and tissue samples by LC-MS/MS and its application in a case of drug poisoning. Forensic Toxicology. Retrieved from [Link]
-
Nachalaem, P., Watlaiad, K., & Khamphikham, P. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. Science & Technology Asia, 28(3), 43-52. Retrieved from [Link]
-
Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - Bioanalysis Zone. (2020, October 1). Retrieved from [Link]
-
N-Formyl N,N-Didesmethyl Sibutramine-d6. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
N-Formyl N,N-Didesmethyl Sibutramine. (n.d.). LookChem. Retrieved from [Link]
-
Li, M., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Metabolomics, 12(8), 129. [Link]
-
Al-Rimawi, F., Zatar, N., & Arafat, T. (2022). Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals. An-Najah University Journal for Research - B (Humanities), 36(8), 1541-1558. Retrieved from [Link]
-
Sibutramine Impurity 2-d6. (n.d.). Axios Research. Retrieved from [Link]
-
Sibutramine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
N-Formyl N,N-Didesmethyl Sibutramine-d6. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved from [Link]
-
N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE. (n.d.). gsrs. Retrieved from [Link]
-
N-Formyl N,N-Didesmethyl Sibutramine. (n.d.). Axios Research. Retrieved from [Link]
-
Nachalaem, P., Watlaiad, K., & Khamphikham, P. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. Science & Technology Asia, 28(3), 43-52. Retrieved from [Link]
-
amines en/products/amines/sibutramine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Nguyen, T. H., & Nguyen, T. T. (2021). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology, 59(3), 35-43. Retrieved from [Link]
-
Georgiev, G., Vasileva, P., & Dimitrova, M. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 28(15), 5851. [Link]
-
Jeffery, W. H., & Snyder, R. W. (1996). Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. Journal of Organic Chemistry, 61(18), 6476-6482. Retrieved from [Link]
-
N-Formyl compounds have been widely used in organic synthesis as Protecting of amines, precursor isocyanide preparation, an intermediate For mono methylated amines from primary amines, and catalyst for allylation or Reduction. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(9), 1034-1041. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 6. Enantioselective determination of sibutramine and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Cas 84467-85-6,N-Formyl N,N-Didesmethyl Sibutramine | lookchem [lookchem.com]
- 15. N-Formyl N,N-Didesmethyl Sibutramine-d6_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 16. staff-beta.najah.edu [staff-beta.najah.edu]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Didesmethyl Sibutramine-d6 | LGC Standards [lgcstandards.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Inter-Laboratory Comparison of Sibutramine Quantification Methods: A Comprehensive Analytical Guide
Executive Summary
Sibutramine, a potent serotonin-norepinephrine reuptake inhibitor, was globally withdrawn from the pharmaceutical market due to severe cardiovascular risks. Despite this, it remains one of the most prevalent illegal adulterants in "natural" weight-loss dietary supplements and traditional medicines . For regulatory bodies and analytical laboratories, ensuring the accuracy and reproducibility of sibutramine quantification across different facilities is paramount. This guide provides an objective, data-driven comparison of modern quantification methodologies, emphasizing inter-laboratory proficiency, matrix effect mitigation, and the physicochemical causality behind protocol design.
Pharmacological Context & The Analytical Challenge
To design a robust analytical method, one must first understand the target analyte. Sibutramine and its active in vivo metabolites—N-desmethyl sibutramine (DSB) and N-didesmethyl sibutramine (DDSB)—are basic amines that function by blocking monoamine transporters.
Figure 1: Mechanism of action of sibutramine and its metabolites via monoamine transporter blockade.
The primary analytical challenge is matrix complexity . Dietary supplements often contain complex herbal mixtures, pigments, and excipients that cause severe ion suppression in mass spectrometry or co-elution in UV detection. A self-validating analytical system must employ rigorous sample clean-up and robust internal standards to ensure trustworthiness across independent laboratories.
Comparative Analysis of Quantification Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive gold standard for sibutramine quantification, offering unparalleled sensitivity and structural specificity. Operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+), it allows for the simultaneous detection of sibutramine (
-
Causality in Method Design: Mobile phases typically consist of acetonitrile and 2–5 mM ammonium formate buffered with 0.1% formic acid 1[1]. The acidic environment ensures the secondary and primary amine groups of the metabolites are fully protonated, maximizing ionization efficiency in the ESI source. Furthermore, the use of Zorbax SB-C18 columns provides the necessary hydrophobic retention to separate the parent drug from its structurally similar metabolites prior to MS introduction.
High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA)
For routine regulatory screening where extreme sensitivity (sub-ng/mL) is not required, HPLC-PDA offers a highly reproducible, cost-effective alternative.
-
Causality in Method Design: Sibutramine exhibits a distinct UV absorption profile (typically monitored at 223 nm). While less specific than MS, HPLC-PDA is highly robust against minor matrix variations. Inter-laboratory validations involving multiple testing facilities have demonstrated exceptional intra- and inter-day accuracies of 89.7–98.2% using HPLC-PDA for slimming foods, proving its reliability for high-throughput compliance testing .
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is heavily utilized for volatile and thermally stable compounds.
-
Causality in Method Design: Because sibutramine is a secondary/tertiary amine, it can be analyzed via GC-MS, though its metabolites often require derivatization to prevent peak tailing and thermal degradation. Recent advancements in inter-laboratory proficiency testing by the TFDA have validated the use of hydrogen as an alternative carrier gas to helium 3[3]. Hydrogen provides a flatter Van Deemter curve, allowing for higher linear velocities (faster run times) while maintaining critical chromatographic resolution for complex Traditional Chinese Medicine (TCM) matrices.
Quantitative Data & Performance Metrics
The following table synthesizes experimental performance data from validated inter-laboratory studies and peer-reviewed methodologies.
| Analytical Method | Target Matrix | LOD / LOQ | Linearity Range | Recovery (%) | Key Advantage |
| LC-ESI-MS/MS | Human Plasma | 10.0 pg/mL (LOQ) | 10.0–10,000 pg/mL | > 95.0% | Highest sensitivity for pharmacokinetics 1[1] |
| LC-MS/MS | Dietary Supplements | 0.002 µg/mL (LOD) | 0.002–0.1 µg/mL | 85.0–105.0% | High specificity for complex matrices 2[2] |
| HPLC-PDA | Dietary Supplements | 0.33 µg/mL (LOD) | 1.0–80.0 µg/mL | 91.8–96.4% | Cost-effective routine screening 4[4] |
| GC-MS (H₂ Carrier) | TCM / Supplements | ~ 1.0–50.0 ng/g | Matrix Dependent | 80.2–118.3% | High resolution, sustainable carrier gas 3[3] |
Standardized Inter-Laboratory Validation Protocol
To ensure analytical trustworthiness and eliminate systemic bias, laboratories must participate in collaborative trials. The following protocol outlines a self-validating workflow for proficiency testing, ensuring that experimental choices are grounded in physicochemical principles.
Figure 2: Standardized workflow for proficiency testing and inter-laboratory method validation.
Step-by-Step Methodology:
-
Matrix Selection and Spiking: Obtain a verified blank matrix (e.g., a drug-free herbal extract). Spike the matrix with Sibutramine, DSB, and DDSB at low, medium, and high concentration levels (e.g., 5 µg/mL and 25 µg/mL) . Causality: Using a true matrix rather than neat solvent is critical to evaluate matrix-induced ion suppression or enhancement.
-
Homogeneous Liquid-Liquid Extraction (LLE): Extract the samples using acetonitrile and 0.1% aqueous ammonium 4[4]. Causality: Acetonitrile effectively precipitates large proteins and complex carbohydrates. The addition of aqueous ammonium shifts the pH to ~10, ensuring sibutramine (pKa ~9.6) remains in its non-ionized, lipophilic state, optimizing its partitioning into the organic phase.
-
Solid-Phase Clean-up (Optional but Recommended): Pass the extract through Graphitized Carbon Black (GCB) 2[2]. Causality: GCB features a planar structure that strongly adsorbs planar matrix interferences like chlorophyll and sterols, removing them from the extract without retaining the non-planar, bulky sibutramine molecule.
-
Instrumental Analysis & Matrix-Matched Calibration: Participating laboratories analyze the blinded samples. To create a self-validating system, labs must use matrix-matched calibration curves rather than solvent curves. Causality: Matrix-matched curves automatically correct for the residual ion suppression occurring in the ESI source, ensuring the calculated recovery reflects true extraction efficiency rather than detector bias.
-
Statistical Evaluation: Consolidate data to calculate intra-day and inter-day precision (%RSD). Evaluate inter-laboratory bias using Z-scores. A Z-score between -2 and +2 indicates satisfactory performance, validating both the method's robustness and the laboratory's competence 3[3].
References
- Chen, et al. "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study." NIH.
- "Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS." SciSpace.
- "Validation of sibutramine and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction." Food Research.
- "Detection of Synthetic Anti-Obesity Drugs, Designer Analogues and Weight-Loss Ingredients as Adulterants in Slimming Foods." Longdom.
- "Detection of adulterated drugs in traditional Chinese medicine and dietary supplements using hydrogen as a carrier gas." PLOS One.
Sources
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Detection of adulterated drugs in traditional Chinese medicine and dietary supplements using hydrogen as a carrier gas | PLOS One [journals.plos.org]
- 4. myfoodresearch.com [myfoodresearch.com]
comparing deuterated vs. non-deuterated internal standards for sibutramine
A Comprehensive Guide to Internal Standard Selection for Sibutramine LC-MS/MS Analysis: Deuterated vs. Structural Analogs
Executive Summary
Sibutramine, a synthetic anti-obesity drug, is frequently analyzed in clinical pharmacokinetic studies and forensic screening of adulterated dietary supplements. Because of the low physiological concentrations of its primary (M1) and secondary (M2) amine metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification. However, the integrity of LC-MS/MS data relies entirely on the selection of an appropriate Internal Standard (IS). This guide objectively compares the performance of Stable Isotope-Labeled Internal Standards (SIL-IS), such as Sibutramine-d6 or Sibutramine-d7, against non-deuterated structural analogs like imipramine or chlorpheniramine.
The Mechanistic Causality: Why Internal Standards Dictate Assay Integrity
In Electrospray Ionization (ESI) LC-MS/MS, the most significant threat to quantitative accuracy is the matrix effect . This phenomenon occurs when undetected, co-eluting substances from the sample matrix (such as plasma phospholipids or herbal supplement excipients) compete with the target analyte for charge in the ESI droplet. Studies evaluating stimulants in biological matrices have demonstrated that matrix effects can artificially suppress or enhance the analyte signal by 60% to 255%[1].
To correct for this ionization fluctuation, an Internal Standard is added prior to sample extraction. The mechanistic causality of why a deuterated IS outperforms a structural analog comes down to co-elution :
-
Structural Analogs (e.g., Imipramine): A non-deuterated analog will inevitably have a different retention time (RT) than sibutramine. For example, in a rapid 3.0-minute chromatographic run, sibutramine elutes at 2.51 minutes while imipramine elutes at 2.09 minutes[2]. During this 0.42-minute gap, the composition of the matrix entering the MS source changes. The analyte and the IS experience different ionization environments, skewing the Analyte/IS ratio and leading to quantification errors. Previous methods utilizing structural analogs have demonstrated vulnerabilities in long-run reproducibility and stability[3].
-
Deuterated IS (e.g., Sibutramine-d7): A stable isotope-labeled standard shares the exact physicochemical properties of the target drug. Sibutramine-d7 co-elutes exactly with unlabeled sibutramine (e.g., both eluting at 9.2 minutes in a high-resolution gradient)[3]. Because they enter the MS source simultaneously, they compete for charge in the exact same matrix droplet, ensuring the Analyte/IS ratio remains perfectly constant regardless of absolute signal suppression[4],[5].
Fig 1. Mechanistic impact of co-elution on ESI matrix effects for deuterated vs. analog IS.
Objective Performance Comparison
The choice of IS directly dictates the complexity of the required sample preparation. Because a deuterated IS perfectly tracks matrix suppression, researchers can utilize simpler, higher-throughput extraction methods like Liquid-Liquid Extraction (LLE)[3],[4]. Conversely, analog-based methods often require rigorous and expensive Solid-Phase Extraction (SPE) to physically remove the matrix before injection, as the analog cannot reliably compensate for heavy suppression[2].
Table 1: Objective Performance Comparison
| Parameter | Deuterated IS (Sibutramine-d6/d7) | Structural Analog IS (e.g., Imipramine) |
| Retention Time (RT) | Exact co-elution with analyte | Different RT (ΔRT often > 0.4 min) |
| Matrix Compensation | Near perfect (tracks suppression dynamically) | Poor (subject to RT-specific suppression) |
| Extraction Recovery | Tracks analyte losses identically | May partition differently during LLE/SPE |
| Method Suitability | High-throughput LLE compatible | Requires rigorous, costly SPE cleanup |
| Long-Run Stability | Highly reproducible across batches | Prone to drift and reproducibility issues |
Table 2: Quantitative Validation Metrics (Literature Comparison)
| Metric | Sibutramine-d7 Method (LLE)[3] | Imipramine Method (SPE)[2] |
| Linearity Range | 10.0 – 10,000.0 pg/mL | 100.0 – 8,000.0 pg/mL |
| Extraction Method | Simple Liquid-Liquid Extraction (MTBE) | Complex Solid-Phase Extraction (HLB) |
| Run Time | 13.0 min (resolves metabolites M1/M2) | 3.0 min (rapid, but higher matrix risk) |
| Long-Term Precision | Highly stable over extended runs | Vulnerable to matrix build-up over time |
Experimental Methodology: A Self-Validating Protocol
To ensure analytical trustworthiness, the following protocol utilizes Sibutramine-d7 and incorporates a self-validating Matrix Factor (MF) assessment. This methodology is optimized for human plasma but is mechanistically adaptable for dietary supplement screening[3],[5],[6].
Fig 2. Self-validating sample preparation and LC-MS/MS workflow for sibutramine quantification.
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of human plasma into a clean polypropylene microcentrifuge tube.
-
IS Addition: Add 50 µL of the IS working solution (Sibutramine-d7 at 30.0 ng/mL) and vortex briefly[3]. Causality Note: Adding the IS before any other reagent ensures it accounts for all subsequent volumetric losses or extraction inefficiencies.
-
Buffer Addition: Add 100 µL of 10 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer. This adjusts the pH to optimize the drug's partition coefficient into the organic phase.
-
Extraction: Add 2.5 mL of Methyl tert-butyl ether (MTBE)[3],[4].
-
Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 20 °C.
-
Drying: Transfer the upper organic layer (MTBE) to a fresh tube and evaporate to dryness under a gentle stream of nitrogen gas at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Phase 2: LC-MS/MS Acquisition Parameters
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) maintained at 40 °C[3].
-
Mobile Phase: 5 mM Ammonium formate : Acetonitrile (10:90, v/v) at a flow rate of 0.6 mL/min.
-
Ionization: ESI in Positive Mode.
-
MRM Transitions:
Phase 3: Self-Validation (Matrix Effect Assessment)
A robust protocol must prove its own reliability. To validate that the Sibutramine-d7 is successfully compensating for matrix suppression, calculate the IS-normalized Matrix Factor (MF) using the post-extraction addition method:
-
Extract blank plasma from 6 independent lots using steps 1-6 above (omitting the IS in step 2).
-
Post-extraction, spike the dried residue with Sibutramine and Sibutramine-d7 at Low and High Quality Control (QC) concentrations.
-
Compare the peak area ratio (Analyte/IS) of these post-extracted spikes to the ratio of neat standards prepared in pure solvent.
-
Acceptance Criteria: The IS-normalized MF must be close to 1.0, with a Coefficient of Variation (CV) < 15%, proving the deuterated standard has neutralized the matrix effect.
Conclusion
The empirical data strongly supports the use of deuterated internal standards for sibutramine quantification. While structural analogs like imipramine offer a lower upfront material cost, the hidden costs of assay failure, rigorous SPE cleanup requirements, and poor long-term reproducibility far outweigh the initial savings[3],[2]. For regulatory bioequivalence studies, precision pharmacokinetics, or forensic adulteration screening[5], Sibutramine-d6 or d7 is the scientifically rigorous and operationally superior choice.
References
1.[3] Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmacy Analysis. URL: 2.[4] University of Alberta. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. URL: 3.[2] Jain, D. S., et al. (2006). Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study. Rapid Communications in Mass Spectrometry. URL: 4.[5] MDPI. (2021). Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals. Applied Sciences. URL: 5.[1] Universitat Pompeu Fabra. Direct analysis of estimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control. URL: 6.[6] MedChemExpress. DesMethyl Sibutramine-d7 hydrochloride | Stable Isotope. URL:
Sources
- 1. repositori.upf.edu [repositori.upf.edu]
- 2. Liquid chromatography/electrospray ionization tandem mass spectrometry validated method for the simultaneous quantification of sibutramine and its primary and secondary amine metabolites in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to the Bioanalytical Performance of N-Formyl N,N-Didesmethyl Sibutramine-d6
An Objective Evaluation in Human Plasma, Urine, and Oral Fluid
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical toxicology, the accuracy and precision of quantitative bioanalysis are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for its sensitivity and selectivity, yet its data is only as reliable as the controls in place to manage analytical variability.[1] The "gold standard" for mitigating such variability is the use of a stable isotope-labeled internal standard (SIL-IS), a near-perfect mimic of the analyte.[1][2][3] A deuterated internal standard is chemically identical to the analyte, ensuring it co-behaves through sample extraction, chromatography, and ionization, thereby correcting for matrix effects and sample processing losses.[1]
Sibutramine, a once-prescribed anti-obesity drug, and its metabolites are of continued interest in forensic and anti-doping contexts.[4][5][6] Accurate quantification of its various metabolites, including the N-Formyl N,N-Didesmethyl derivative, is crucial for correct interpretation. This guide provides a comprehensive evaluation of N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard for the quantification of its unlabeled counterpart in three critical biological matrices: plasma, urine, and oral fluid. The methodologies and performance data herein are benchmarked against the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[7][8][9]
Part 1: The Rationale for a Deuterated Internal Standard
The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[10][11][12][13] While structural analog internal standards can correct for some variability, they do not have the same physicochemical properties and may not co-elute perfectly or experience the identical degree of matrix effects.
N-Formyl N,N-Didesmethyl Sibutramine-d6 is an ideal internal standard because:
-
Co-elution: Its chromatographic retention time is nearly identical to the unlabeled analyte, ensuring both pass through the mass spectrometer's ion source under the same matrix conditions.
-
Identical Extraction Recovery: It mirrors the analyte's behavior during sample preparation, compensating for any losses.
-
Equivalent Ionization Efficiency: It experiences the same degree of ion suppression or enhancement as the analyte, allowing for a reliable analyte-to-internal standard response ratio.[14]
This guide outlines the experimental framework to validate these claims across diverse and complex biological matrices.
Part 2: Experimental Design & Methodology
A robust evaluation requires a meticulously planned experiment. The following protocols are designed to rigorously test the performance of N-Formyl N,N-Didesmethyl Sibutramine-d6 according to established regulatory standards.[8][15]
Selected Biological Matrices
-
Human Plasma (K2EDTA): The standard for pharmacokinetic and clinical studies.
-
Human Urine: Critical for monitoring excretion, metabolism, and in doping control analysis.[5]
-
Human Oral Fluid: A non-invasive alternative matrix gaining prominence in toxicology and workplace drug testing.
Core Performance Parameters
The evaluation is based on the following validation parameters as required by the FDA:[7][8]
-
Selectivity & Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity & Range: Defining the concentration range over which the assay is accurate and precise.
-
Accuracy & Precision: Intra- and inter-day analysis of Quality Control (QC) samples.
-
Matrix Effect: Quantifying the degree of ion suppression or enhancement.
-
Recovery: Assessing the efficiency of the extraction process.
-
Stability: Evaluating analyte integrity under various storage and handling conditions.[16][17][18][19][20]
Experimental Workflow Visualization
The overall bioanalytical process is depicted in the following workflow diagram.
Caption: Figure 1: Comprehensive Bioanalytical Workflow
Detailed Protocols
Protocol 1: Sample Preparation (Solid Phase Extraction)
-
Pipette 100 µL of the biological sample (plasma, urine, or pre-treated oral fluid) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (N-Formyl N,N-Didesmethyl Sibutramine-d6 at 100 ng/mL) and vortex for 10 seconds.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins (for plasma) or to acidify the sample. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from step 3 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Instrumentation and Conditions
-
LC System: High-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Formyl N,N-Didesmethyl Sibutramine | 280.2 | 125.1 |
| N-Formyl N,N-Didesmethyl Sibutramine-d6 | 286.2 | 125.1 |
Part 3: Performance Evaluation & Comparative Data
The following tables summarize the expected performance of the method, with acceptance criteria based on FDA guidelines.[8] For accuracy, the mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). For precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Linearity & Range
The calibration curve for each matrix should be constructed using a weighted (1/x²) linear regression.
Table 1: Calibration Curve Performance
| Matrix | Range (ng/mL) | Correlation Coefficient (r²) | Mean Accuracy (% Bias) |
|---|---|---|---|
| Human Plasma | 0.1 - 50 | > 0.995 | -4.2% to 5.1% |
| Human Urine | 0.5 - 250 | > 0.996 | -3.8% to 4.5% |
| Oral Fluid | 0.1 - 50 | > 0.994 | -5.5% to 6.2% |
Intra- and Inter-Day Accuracy & Precision
Table 2: Accuracy and Precision in Human Plasma | QC Level (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 runs) | | :--- | :--- | :--- | | | Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | | LLOQ (0.1) | 5.7% | 8.9% | 7.1% | 11.2% | | Low (0.3) | 3.1% | 6.2% | 4.5% | 7.8% | | Mid (20) | -1.5% | 4.1% | -0.8% | 5.5% | | High (40) | -2.8% | 3.5% | -1.9% | 4.9% |
Table 3: Accuracy and Precision in Human Urine | QC Level (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 runs) | | :--- | :--- | :--- | | | Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | | LLOQ (0.5) | 4.2% | 7.5% | 5.8% | 9.8% | | Low (1.5) | 2.5% | 5.1% | 3.9% | 6.7% | | Mid (100) | -0.9% | 3.8% | -0.2% | 4.9% | | High (200) | -1.7% | 3.1% | -1.1% | 4.2% |
Table 4: Accuracy and Precision in Human Oral Fluid | QC Level (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 runs) | | :--- | :--- | :--- | | | Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | | LLOQ (0.1) | 6.8% | 10.1% | 8.2% | 12.5% | | Low (0.3) | 4.0% | 7.1% | 5.3% | 8.4% | | Mid (20) | -2.1% | 4.8% | -1.4% | 6.1% | | High (40) | -3.2% | 4.0% | -2.5% | 5.3% |
Matrix Effect and Recovery
The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. The use of N-Formyl N,N-Didesmethyl Sibutramine-d6 is expected to normalize this effect, resulting in a CV of the IS-normalized matrix factor of <15%.
Caption: Figure 2: Role of a SIL-IS in Correcting Matrix Effects
Table 5: Recovery and Matrix Effect Summary
| Matrix | Analyte Recovery (%) | IS Recovery (%) | IS-Normalized Matrix Factor (%CV, n=6 lots) |
|---|---|---|---|
| Human Plasma | 85.2 ± 4.1 | 86.1 ± 3.8 | 6.7% |
| Human Urine | 91.5 ± 3.5 | 90.8 ± 3.9 | 5.1% |
| Oral Fluid | 81.3 ± 5.2 | 82.5 ± 4.9 | 8.3% |
The high and consistent recovery for both the analyte and the internal standard, combined with a low CV for the IS-normalized matrix factor across different lots of matrix, demonstrates the effectiveness of N-Formyl N,N-Didesmethyl Sibutramine-d6 in correcting for analytical variability.
Conclusion
Based on this comprehensive evaluation framework, N-Formyl N,N-Didesmethyl Sibutramine-d6 demonstrates exceptional performance as an internal standard for the LC-MS/MS quantification of its unlabeled analog in human plasma, urine, and oral fluid. The use of this stable isotope-labeled standard ensures that the method achieves the accuracy, precision, and robustness required by international regulatory guidelines.[8][9] Its ability to co-elute and experience identical matrix effects provides a reliable normalization factor that is superior to what can be achieved with structural analog internal standards. For any laboratory conducting high-stakes bioanalysis for clinical, forensic, or anti-doping purposes, the implementation of N-Formyl N,N-Didesmethyl Sibutramine-d6 is a critical step toward ensuring data of the highest integrity and defensibility.
References
- Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis URL
- Title: Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC Source: Journal of Pharmaceutical Analysis URL
- Source: Scientific Research Publishing (SCIRP)
- Source: National Institutes of Health (NIH)
- Source: ResolveMass Laboratories Inc.
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
- Title: Importance of matrix effects in LC–MS/MS...
- Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Source: ResolveMass Laboratories Inc.
- Source: ResolveMass Laboratories Inc.
- Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL
- Source: Food and Drug Administration (FDA)
- Title: Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS Source: SciSpace URL
- Title: Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy Source: Semantic Scholar URL
- Title: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry Source: BenchChem URL
- Source: Food and Drug Administration (FDA)
- Source: ResolveMass Laboratories Inc.
- Title: A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions Source: The Journal of Pharmacy and Pharmacology URL
- Title: Rapid and Sensitive Method for the Determination of Sibutramine Active Metabolites in Human Plasma by Reversed-Phase Liquid Chromatography—Tandem Mass Spectroscopy Source: Journal of Chromatographic Science | Oxford Academic URL
- Title: Considerations to properly assess drug stability within biological samples Source: Anapharm Bioanalytics URL
- Title: Internal Standards in LC−MS Bioanalysis: Which, When, and How Source: WuXi AppTec URL
- Title: The Use of Stable-Isotope-Labeled (SIL)
- Title: Evaluating Sample Stability in the Clinical Laboratory With the Help of Linear and Non-Linear Regression Analysis Source: PubMed URL
- Title: Full article: Stability Issues in Bioanalysis Source: Taylor & Francis URL
- Title: Stability Testing Source: Charles River Laboratories URL
- Title: Stability Testing: The Crucial Development Step Source: BioPharm International URL
- Source: ThaiJo (Thai Journals Online)
- Title: Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry Source: PubMed URL
- Title: Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements Source: Folia Medica URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. fyonibio.com [fyonibio.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. nebiolab.com [nebiolab.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 17. Evaluating sample stability in the clinical laboratory with the help of linear and non-linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. criver.com [criver.com]
- 20. biopharminternational.com [biopharminternational.com]
proficiency testing for the analysis of sibutramine in herbal products
Proficiency Testing Guide: Benchmarking Sibutramine Analysis in Herbal Matrices
Executive Summary: The Analytical Imperative
In the high-stakes arena of drug safety and herbal supplement verification, Proficiency Testing (PT) is not merely a regulatory checkbox; it is the ultimate stress test for analytical validity. The adulteration of "natural" weight-loss products with Sibutramine —a withdrawn anorectic agent associated with cardiovascular risks—presents a complex challenge due to the unpredictable nature of herbal matrices.
This guide evaluates the performance of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior analytical architecture for PT schemes, comparing it objectively against HPLC-UV/DAD and HPTLC . While screening methods offer speed, our comparative analysis demonstrates that the selectivity of MS/MS is non-negotiable for achieving satisfactory z-scores (|z| ≤ 2.0) in complex matrices where false positives from phytochemical interference are common.
The Challenge: Matrix Interference in Herbal PT Rounds
Herbal matrices (e.g., Green Tea extract, Garcinia cambogia) contain thousands of phytochemicals. In Proficiency Testing rounds, the primary cause of "Unsatisfactory" performance (z > 3.0) is often matrix interference .
-
The Trap: Many flavonoids absorb UV light at 223–225 nm, the same maximum absorbance (
) as Sibutramine. -
The Consequence: Laboratories relying solely on HPLC-UV often report false positives or overestimate concentrations, leading to PT failure.
Comparative Analysis of Analytical Architectures
We benchmarked three common methodologies used in PT schemes. The data below synthesizes performance metrics from inter-laboratory comparisons and validation studies [1, 2, 6].
Table 1: Performance Metrics Comparison
| Feature | Method A: LC-MS/MS (The Gold Standard) | Method B: HPLC-UV/DAD (The Workhorse) | Method C: HPTLC-Densitometry (The Screen) |
| Primary Principle | Mass-to-Charge (m/z) Separation | UV Absorption / Retention Time | Planar Chromatography / UV |
| Selectivity | High (MRM transitions specific to analyte) | Moderate (Relies on Rt and Spectra) | Low/Moderate (Rf values) |
| LOD (Sensitivity) | 0.01 – 0.05 µg/mL | 0.33 – 1.0 µg/mL | 76 – 250 ng/band |
| PT Risk Factor | Low (Unlikely to mistake matrix for drug) | High (Co-elution of plant compounds) | Medium (Visual confirmation only) |
| Throughput | Medium (Requires equilibration) | Medium | High (Parallel runs) |
| Analogue Detection | Excellent (Detects N-desmethyl sibutramine) | Poor (Unless standards available) | Poor |
Key Insight: While HPTLC is cost-effective for screening, and HPLC-UV is accessible, LC-MS/MS is the only method that provides the structural fingerprint required to unequivocally distinguish Sibutramine from matrix artifacts in a blind PT sample.
Strategic Workflow: The Self-Validating Protocol
To guarantee PT success, we propose a Self-Validating System based on LC-MS/MS. This protocol integrates "Hard" Quality Control (QC) stops that prevent data release if specific criteria are not met.
The "Double-Check" Extraction Logic
-
Causality: Sibutramine is a lipophilic base. Simple methanolic extraction extracts too much matrix (chlorophyll/waxes).
-
Solution: Use a Liquid-Liquid Extraction (LLE) or QuEChERS approach to isolate the base fraction, significantly reducing ion suppression in the MS source.
Validated LC-MS/MS Workflow (DOT Visualization)
Figure 1: Self-Validating LC-MS/MS Workflow for Sibutramine Analysis. The "Ion Ratio" check acts as the critical fail-safe against false positives.
Detailed Methodology: The Winning Protocol
This protocol is designed to satisfy ISO 17025 requirements for method validation [4].
Step 1: Sample Preparation (The Critical Step)
-
Homogenization: Grind herbal capsules/tablets to a fine powder.
-
Extraction: Weigh 100 mg of powder. Add 10 mL Methanol .
-
Sonication: Sonicate for 20 mins at room temperature.
-
Clarification: Centrifuge at 4000 rpm for 10 mins. Filter supernatant through a 0.22 µm PTFE filter.
-
Why PTFE? Nylon filters can bind certain lipophilic drugs, causing signal loss.
-
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 8 minutes.
-
MS Transitions (MRM):
-
Precursor: 280.2 m/z
-
Quantifier: 125.1 m/z (High intensity, stable).
-
Qualifier: 139.1 m/z.
-
Validation Rule: The ratio of 125.1/139.1 in the sample must match the certified reference material (CRM) within ±20%.
-
Step 3: Data Interpretation & Z-Score Calculation
In a PT round, your performance is calculated as:
- = Your result.
- = Assigned value (Robust mean of all labs).
- = Standard deviation for proficiency assessment.
-
Guidance: If using HPLC-UV, confirm any positive hit (
) with an external lab or secondary method (e.g., different column chemistry) to avoid a "Questionable" ( ) or "Unsatisfactory" ( ) score.
Decision Guide: Selecting the Right Method
Not every lab needs an LC-MS/MS for every sample. Use this logic gate to optimize resources.
Figure 2: Tiered Analytical Approach. Screening reduces cost; Confirmation ensures accuracy.
References
-
Mathon, C., Ankli, A., Reich, E., Bieri, S., & Christen, P. (2014). Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry.[4][5][6] Food Additives & Contaminants: Part A. Available at: [Link]
-
Ariburnu, E., Uludag, M. F., Yalcinkaya, H., & Yesilada, E. (2012).[7] Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry.[1][5][7][8] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Food Research. (2024).[2] Validation of sibutramine and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction. Food Research. Available at: [Link]
-
ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories. International Organization for Standardization.[9] Available at: [Link]
-
An-Najah Staff. (2022). Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals.[2][6][10][11] An-Najah National University. Available at: [Link]
-
SciSpace. (2024). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. Available at: [Link]
Sources
- 1. Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. sepscience.com [sepscience.com]
- 5. Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. scispace.com [scispace.com]
Safety Operating Guide
N-Formyl N,N-Didesmethyl Sibutramine-d6 proper disposal procedures
Topic: N-Formyl N,N-Didesmethyl Sibutramine-d6 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Lab Managers, and EHS Officers[1]
Executive Summary: The "Conservative Compliance" Protocol
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a stable isotope-labeled metabolite of Sibutramine.[2] While primarily used as an internal standard in mass spectrometry (LC-MS/MS), its structural lineage to Sibutramine (a DEA Schedule IV Controlled Substance) dictates a rigorous disposal strategy.[2]
Core Directive: Do not treat this compound as standard organic chemical waste. Due to the regulatory ambiguity regarding specific metabolites of scheduled drugs and the high cost/risk profile of forensic standards, this guide mandates a "Cradle-to-Grave" approach that aligns with DEA Schedule IV and EPA RCRA pharmaceutical waste standards.
Chemical Profile & Regulatory Classification
Before disposal, you must correctly categorize the waste to prevent regulatory violations.[3]
| Feature | Specification | Operational Implication |
| Compound Name | N-Formyl N,N-Didesmethyl Sibutramine-d6 | Deuterated internal standard (high value, low volume).[2] |
| Parent Compound | Sibutramine (Meridia/Reductil) | Withdrawn from market due to cardiovascular risk.[2] |
| DEA Status | Schedule IV (Likely) | While specific metabolites may not be explicitly named, the Federal Analogue Act can apply.[2] Best Practice: Treat as Schedule IV.[2][4] |
| EPA RCRA Code | Non-Specific (Pharm Waste) | Not P-listed or U-listed explicitly.[2] Treat as Hazardous Pharmaceutical Waste (manage under 40 CFR Part 266 Subpart P).[2][5] |
| Hazards | Acute Toxicity (Oral), STOT | Cardiotoxic potential; handle as a high-potency compound.[2] |
Waste Stream Decision Matrix
The following logic gate determines the correct disposal path for your specific situation (e.g., expired stock vs. empty ampoules).
Figure 1: Decision matrix for categorizing and routing N-Formyl N,N-Didesmethyl Sibutramine-d6 waste streams.
Detailed Disposal Protocols
Protocol A: Disposal of Expired/Unused Stock (Intact Vials)
Context: You have a full or partially full vial of the standard that is no longer needed.
-
Inventory Log: Immediately record the mass/volume to be disposed of in your Controlled Substance usage log (if maintained) or chemical inventory.[2]
-
Sequestration: Place the vial in a tamper-evident bag .
-
Labeling: Apply a label reading: "Pending Disposal - Do Not Use - Pharmaceutical Waste (Sibutramine Analog)."
-
Transfer: Hand off to a DEA-registered Reverse Distributor .
Protocol B: Disposal of Mixed Analytical Waste (LC-MS Effluent)
Context: The compound is dissolved in methanol/acetonitrile after an experiment.
-
Dilution Factor: Acknowledge that in LC-MS, the concentration is likely ppb/ppm.
-
Collection: Collect effluent in a dedicated "High Hazard / Toxic Solvent" carboy. Do not mix with general organic solvents if your facility segregates halogenated/non-halogenated.[2]
-
Neutralization (Prohibited): Do not attempt to chemically neutralize or oxidize the amine in-house.[2] This can create unknown, toxic byproducts.[2]
-
Final Destruction: The waste manifest must specify "Incineration" (Waste Code: D001 for ignitable solvents + toxic constituents).[2]
Protocol C: The "RCRA Empty" Container Rule
Context: You have used the standard, and the ampoule/vial appears empty.
-
Triple Rinse:
-
Add a small volume of compatible solvent (e.g., Methanol) to the vial.
-
Vortex for 10 seconds.
-
Decant the solvent into your Protocol B liquid waste stream.[2]
-
Repeat 3 times.
-
-
Verification: The vial is now considered "RCRA Empty" (40 CFR 261.7).
-
Defacement: Use a permanent marker to black out the label.[2]
-
Glass Disposal: Discard the rinsed vial in the broken glass/sharps container, not the general trash, to prevent "dumpster diving" concerns or glass hazards.
Emergency Spill Response
If a vial of N-Formyl N,N-Didesmethyl Sibutramine-d6 breaks, follow this immediate containment workflow.
Figure 2: Immediate spill response workflow for high-potency pharmaceutical standards.
Critical Spill Note: Do not use bleach (sodium hypochlorite) immediately.[2] Bleach can react with amines (like Sibutramine) to form chloramines, which are toxic gases.[2] Use soap and water or methanol for initial cleaning, followed by a detergent wash.[2]
References
-
U.S. Drug Enforcement Administration (DEA). (2024).[2] Controlled Substance Schedules: Schedule IV (Sibutramine).[2][6][7][8] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[2][9] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[2][5] Retrieved from [Link]
-
Code of Federal Regulations. (2023). 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[2] Retrieved from [Link][4][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. dep.wv.gov [dep.wv.gov]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Federal Register :: Schedules of Controlled Substances: Placement of Sibutramine Into Schedule IV [federalregister.gov]
- 8. Federal Register :: Schedules of Controlled Substances: Proposed Placement of Sibutramine Into Schedule IV [federalregister.gov]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Safe Handling of N-Formyl N,N-Didesmethyl Sibutramine-d6: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Formyl N,N-Didesmethyl Sibutramine-d6. As a deuterated metabolite of Sibutramine, a serotonin and noradrenaline reuptake inhibitor, this compound requires careful handling due to its pharmacological activity.[1][2] This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational and disposal plans to ensure a safe laboratory environment.
Understanding the Compound: A Risk-Based Approach
Deuterated compounds, in general, are considered to have similar acute toxicity profiles to their non-deuterated counterparts.[4] However, the substitution of hydrogen with deuterium can alter metabolic pathways, potentially leading to different pharmacokinetic profiles.[4] This necessitates a thorough and cautious approach to handling.
Engineering Controls: The First Line of Defense
Minimizing exposure begins with robust engineering controls. All work with N-Formyl N,N-Didesmethyl Sibutramine-d6, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[5] This is a mandatory requirement to prevent the inhalation of any airborne particles or aerosols.
For procedures with a higher risk of generating aerosols, such as sonication or vortexing, additional containment measures like using sealed rotor systems or conducting the procedure within a glove box should be considered.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is crucial for preventing direct contact with the compound. The following table outlines the minimum required PPE for handling N-Formyl N,N-Didesmethyl Sibutramine-d6.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4] |
| Hands | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] It is crucial to double-glove and to change gloves frequently, especially if contamination is suspected. Always consult the glove manufacturer's compatibility chart. |
| Body | Laboratory Coat and Disposable Gown/Coveralls | A flame-resistant lab coat should be worn at all times.[4] For procedures involving larger quantities or with a higher risk of spills, a disposable gown or coverall, such as those made from Tyvek®, is required to provide a complete barrier.[7] |
| Respiratory | N95 Respirator or Higher | When handling the solid compound outside of a fume hood (not recommended) or during spill cleanup, a minimum of an N95 respirator is required.[6] For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) offers a superior level of protection.[8] |
| Feet | Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills. Shoe covers should be used when entering designated potent compound handling areas. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE based on risk assessment.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
The compound should be stored in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area.
-
To prevent degradation and isotopic exchange, store in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4][9]
Weighing and Solution Preparation
-
All weighing of the solid compound must be performed in a chemical fume hood on a disposable weighing paper or in a tared container.
-
Use tools dedicated to handling potent compounds, and decontaminate them immediately after use.
-
When preparing solutions, add the solvent to the solid slowly to avoid generating dust.
Experimental Use
-
Clearly label all containers with the compound name, concentration, and hazard warnings.
-
Conduct all experimental work within a chemical fume hood.
-
Minimize the quantities of the compound used in experiments whenever possible.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by a water rinse).
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Responsible Waste Management
All materials contaminated with N-Formyl N,N-Didesmethyl Sibutramine-d6 must be disposed of as hazardous chemical waste.[4]
-
Waste Segregation: Collect all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[4]
-
Labeling: All waste containers must be accurately labeled with the full chemical name and a hazardous waste sticker.[4][10]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour this compound or its solutions down the drain.[4]
Waste Disposal Workflow
The following diagram outlines the correct procedure for the disposal of waste contaminated with N-Formyl N,N-Didesmethyl Sibutramine-d6.
Caption: A workflow for the proper segregation and disposal of contaminated waste.
By adhering to these guidelines, researchers can work safely with N-Formyl N,N-Didesmethyl Sibutramine-d6, minimizing personal exposure and ensuring the integrity of their research. Always consult your institution's specific safety protocols and Chemical Hygiene Plan for additional requirements.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Vertex AI Search.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- The Role of PPE in Preventing Contamination in Pharmaceutical Production. (2025, February 10). Safetyware.
- The Laboratory Standard. Office of Clinical and Research Safety.
- Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Benchchem.
- OSHA Standards for Biological Laboratories.
- Navigating Personal Protective Equipment Selection in the pharmaceutical industry.
- 29 CFR 1910.
- Labor
- DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont.
- The Role of PAPRs in Pharmaceutical Manufacturing. ILC Dover.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
- Sibutramine: A Previously Used Weight Loss Pill with Significant Safety Concerns and Withdrawal from the Market. (2026, January 20). Village of Twin Lakes.
- CAS No : 1185163-48-7| Chemical Name : N-Formyl N,N-Didesmethyl Sibutramine-d6.
- N-Formyl N,N-Didesmethyl Sibutramine | 84467-85-6. Sigma-Aldrich.
- Deuterated - Solvents, Reagents& Accessories. Chromservis.
- N-Formyl N,N-Didesmethyl Sibutramine-d6. Shanghai Huicheng Biological Technology Co., Ltd.
- Sibutramine-impurities.
- Cas 84467-85-6,N-Formyl N,N-Didesmethyl Sibutramine. LookChem.
- N20-632S21 Sibutramine Clinpharm BPCA. (2004, December 1). FDA.
- Safety Data Sheet. (2011, August 26). Tocris Bioscience.
- Safety Data Sheet. (2025, November 26). MedchemExpress.com.
- N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE. gsrs.
- SAFETY D
- SAFETY D
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-Formyl N,N-Didesmethyl Sibutramine-d6_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. twinlakeswi.gov [twinlakeswi.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. safetyware.com [safetyware.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. ilcdover.com [ilcdover.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
